N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-16(12-13-8-10-14(19-2)11-9-13)20(17,18)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUOPOJSLPOGIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424242 | |
| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915916-89-1 | |
| Record name | N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide CAS number 915916-89-1
An In-Depth Technical Guide to N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide (CAS Number: 915916-89-1)
For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol, and an exploration of its potential applications based on the established biological significance of the sulfonamide scaffold.
Introduction and Overview
This compound is a tertiary sulfonamide that holds potential as a scaffold in medicinal chemistry. The sulfonamide functional group is a cornerstone in drug discovery, present in a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties. This guide offers a detailed exploration of this specific molecule, providing both established data and predictive insights to facilitate further research and development.
Chemical and Physical Properties
While specific experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source/Method |
| CAS Number | 915916-89-1 | - |
| Molecular Formula | C₁₅H₁₇NO₃S | - |
| Molecular Weight | 291.37 g/mol | Calculated |
| Appearance | Predicted to be a white to off-white solid | Analogy to similar sulfonamides |
| Melting Point | Not available. Predicted to be in the range of 100-150 °C | Based on related structures |
| Boiling Point | Not available. Predicted to be > 300 °C (decomposes) | Based on related structures |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in alcohols; and insoluble in water. | General solubility of sulfonamides |
Synthesis and Mechanism
The synthesis of this compound can be efficiently achieved through a two-step process. The first step involves the synthesis of the key secondary amine intermediate, N-(4-methoxybenzyl)-N-methylamine, followed by a classic Hinsberg reaction with benzenesulfonyl chloride.
Step 1: Synthesis of N-(4-methoxybenzyl)-N-methylamine
This precursor is synthesized via reductive amination of p-anisaldehyde with methylamine.
Experimental Protocol: Synthesis of N-(4-methoxybenzyl)-N-methylamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-anisaldehyde (1 equivalent) in methanol.
-
Amine Addition: Add an aqueous solution of methylamine (1.5-2.0 equivalents) to the flask.
-
Stirring: Stir the mixture at room temperature for 1-2 hours to form the corresponding imine.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise, ensuring the temperature remains below 20 °C.
-
Reaction Completion: After the addition of NaBH₄ is complete, remove the ice bath and stir the reaction at room temperature for an additional 12-16 hours.
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Extract the aqueous residue with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification: Concentrate the dried organic solution under reduced pressure to yield the crude product. Purify by vacuum distillation or column chromatography on silica gel to obtain pure N-(4-methoxybenzyl)-N-methylamine.[1]
Step 2: Synthesis of this compound
The final product is synthesized by the reaction of the secondary amine with benzenesulfonyl chloride in the presence of a base.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: Dissolve N-(4-methoxybenzyl)-N-methylamine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add a non-nucleophilic base such as triethylamine or pyridine (1.2 equivalents).
-
Addition of Sulfonyl Chloride: Cool the mixture in an ice bath and add a solution of benzenesulfonyl chloride (1.1 equivalents) in dichloromethane dropwise via the dropping funnel.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up:
-
Quench the reaction with water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield this compound.
Synthesis Workflow Diagram
Caption: Two-step synthesis of this compound.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzenesulfonyl and methoxybenzyl groups, a singlet for the methoxy protons, a singlet for the N-methyl protons, and a singlet for the benzylic methylene protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons in the two aromatic rings, the methoxy carbon, the N-methyl carbon, and the benzylic methylene carbon.
-
IR Spectroscopy: The infrared spectrum is predicted to exhibit strong absorption bands corresponding to the S=O stretching of the sulfonamide group (around 1350 and 1160 cm⁻¹), as well as C-H, C=C, and C-O stretching vibrations.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (291.37 m/z).
Potential Applications in Drug Development
The sulfonamide moiety is a well-established pharmacophore with a broad range of biological activities. N-benzylbenzenesulfonamide derivatives, in particular, have been investigated for various therapeutic applications.
-
Anticancer Activity: Many sulfonamide-containing compounds have demonstrated potent anticancer properties by inhibiting key enzymes involved in tumor growth and proliferation, such as carbonic anhydrases.
-
Antibacterial Agents: The "sulfa drugs" are a historic class of antibiotics, and novel sulfonamides continue to be explored for their antibacterial potential.
-
Anti-inflammatory Effects: Certain sulfonamides exhibit anti-inflammatory activity, for instance, by inhibiting cyclooxygenase (COX) enzymes.
-
γ-Secretase Inhibition: Structurally related N-benzylbenzenesulfonamide derivatives have been reported as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[2]
The specific biological targets of this compound remain to be elucidated through dedicated screening and mechanistic studies. The diagram below illustrates the general role of sulfonamides in targeting disease pathways.
Caption: Potential biological targets and therapeutic applications of sulfonamides.
Safety and Handling
Specific safety data for this compound is not available. However, based on the reactants and the general properties of sulfonamides, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Toxicity: The toxicological properties have not been fully investigated. Treat as a potentially hazardous substance.
Conclusion
This compound is a readily synthesizable compound that belongs to the versatile class of sulfonamides. While specific experimental data on its physical properties and biological activity are limited, its chemical structure suggests significant potential for applications in drug discovery and development. This guide provides a solid foundation for researchers to initiate further investigation into this promising molecule.
References
- Aslan, H. G., & Aydin, L. (2021). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Chemical Society of Pakistan, 43(02).
-
Chemdad. N-(4-Methoxybenzyl)-N-methylamine. [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide". PubChem. [Link]
- Gowda, B. T., et al. (2019). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide.
- Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193.
- Stenfors, B. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
- Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o193.
-
PubChem. N-methoxy-4-methylbenzenesulfonamide. [Link]
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PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. [Link]
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ResearchGate. Physicochemical properties of synthesized N-(substituted.... [Link]
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ResearchGate. Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. [Link]
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ResearchGate. Synthesis, Spectroscopic And Crystal Structure Studies of N-(Aryl)-4-Methoxybenzenesulfonamides. [Link]
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Royal Society of Chemistry. Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. [Link]
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PubMed. Synthesis of N-arylsulfonamides via Fe-promoted reaction of sulfonyl halides with nitroarenes in an aqueous medium. [Link]
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ResearchGate. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide. [Link]
-
Taylor & Francis Online. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. [Link]
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National Institutes of Health. N-Substituted 2-(Benzenosulfonyl)-1-Carbotioamide Derivatives Exert Antimicrobial and Cytotoxic Effects via Aldehyde Dehydrogenase Pathway: Synthesis, In Silico and In Vitro Studies. [Link]
-
ResearchGate. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. [Link]
-
PubMed. Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. [Link]
-
MDPI. Polymorphism of an Nα-Aroyl-N-Aryl-Phenylalanine Amide: An X-ray and Electron Diffraction Study. [Link]
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MDPI. Synthesis of Novel Potent Biologically Active N-Benzylisatin-Aryl Hydrazones in Comparison with Lung Cancer Drug 'Gefitinib'. [Link]
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Springer. Novel beta-lactam substituted benzenesulfonamides: in vitro enzyme inhibition, cytotoxic activity and in silico interactions. [Link]
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National Institutes of Health. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]
-
National Institutes of Health. Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. [Link]
Sources
physical and chemical properties of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide is a tertiary sulfonamide featuring a benzenesulfonyl group and two distinct substituents on the nitrogen atom: a methyl group and a 4-methoxybenzyl group. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents due to its chemical stability and ability to participate in hydrogen bonding. The presence of the 4-methoxybenzyl (PMB) group, a common protecting group in organic synthesis, imparts specific chemical reactivity to the molecule, making it a valuable intermediate in the synthesis of more complex structures. This guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, along with insights into its synthesis and potential applications.
Molecular Structure and Identification
The foundational step in understanding the properties of any chemical entity is to establish its precise molecular structure and unambiguous identifiers.
| Identifier | Value | Source |
| Chemical Name | This compound | IUPAC Nomenclature |
| CAS Number | 915916-89-1 | Chemical Abstracts Service |
| Molecular Formula | C₁₅H₁₇NO₃S | Elemental Analysis |
| Molecular Weight | 291.37 g/mol | Calculation |
Physical Properties
| Property | Predicted Value/State | Rationale |
| Appearance | White to off-white solid | Typical for sulfonamide derivatives of this molecular weight. |
| Melting Point | Not available. Expected to be a crystalline solid with a distinct melting point. For comparison, the isomeric N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide has a melting point of 113-114 °C.[1] | The presence of aromatic rings and the polar sulfonamide group generally leads to a solid state at room temperature. |
| Boiling Point | Not applicable (likely to decompose at high temperatures) | Sulfonamides often have high boiling points and may decompose before boiling. |
| Solubility | Likely soluble in chlorinated solvents (e.g., dichloromethane, chloroform), ethers (e.g., diethyl ether, THF), and polar aprotic solvents (e.g., DMSO, DMF). Sparingly soluble in nonpolar solvents (e.g., hexanes) and water. | The presence of both nonpolar aromatic rings and a polar sulfonamide group suggests solubility in a range of organic solvents. The potential for hydrogen bonding with the sulfonyl oxygens can enhance solubility in polar solvents. |
Note: The absence of experimental data necessitates careful consideration when planning experiments involving this compound. It is recommended that small-scale solubility tests be conducted to determine appropriate solvent systems.
Chemical Properties and Reactivity
The chemical behavior of this compound is dictated by its constituent functional groups: the benzenesulfonyl moiety, the tertiary sulfonamide linkage, and the 4-methoxybenzyl group.
Stability
N,N-disubstituted sulfonamides are generally stable compounds, resistant to hydrolysis under neutral and basic conditions. The S-N bond is robust, and the molecule is not expected to degrade under typical storage conditions (cool, dry, and dark).
Reactivity of the N-(4-Methoxybenzyl) Group
A key feature of this molecule is the N-(4-methoxybenzyl) (PMB) group. In organic synthesis, the PMB group is a well-established protecting group for amines and alcohols.[2] Its reactivity is centered on its susceptibility to cleavage under specific conditions, which can be exploited in multi-step synthetic sequences.
The cleavage of the PMB group typically proceeds through the formation of a stabilized benzylic carbocation, facilitated by the electron-donating methoxy group at the para position. This makes the PMB group removable under conditions that would not affect a simple N-benzyl group.
Caption: Cleavage of the N-(4-Methoxybenzyl) group.
Common reagents for the deprotection of PMB-protected amines include:
-
Oxidative agents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).
-
Strong acids: Trifluoroacetic acid (TFA).[3]
This selective deprotection is a powerful tool in synthetic chemistry, allowing for the unmasking of the secondary sulfonamide, N-methylbenzenesulfonamide, at a desired stage.
Spectroscopic Characterization (Predicted)
While experimental spectra for this compound are not available, the expected spectral characteristics can be predicted based on its structure.
¹H NMR Spectroscopy
-
Aromatic Protons (Benzenesulfonyl): Multiplets in the range of δ 7.5-8.0 ppm.
-
Aromatic Protons (4-Methoxybenzyl): Two doublets in the range of δ 6.8-7.3 ppm, characteristic of a 1,4-disubstituted benzene ring.
-
Methoxy Protons (-OCH₃): A sharp singlet around δ 3.8 ppm.
-
Benzyl Protons (-CH₂-): A singlet around δ 4.3-4.5 ppm.
-
Methyl Protons (N-CH₃): A singlet around δ 2.7-2.9 ppm.
¹³C NMR Spectroscopy
-
Aromatic Carbons (Benzenesulfonyl): Signals in the range of δ 127-140 ppm.
-
Aromatic Carbons (4-Methoxybenzyl): Signals in the range of δ 114-160 ppm, with the carbon attached to the methoxy group appearing at the downfield end (around 159 ppm) and the carbon attached to the nitrogen appearing around 130 ppm.
-
Methoxy Carbon (-OCH₃): A signal around δ 55 ppm.
-
Benzyl Carbon (-CH₂-): A signal around δ 50-55 ppm.
-
Methyl Carbon (N-CH₃): A signal around δ 35-40 ppm.
Infrared (IR) Spectroscopy
-
S=O Stretching: Two strong absorption bands characteristic of the sulfonyl group, typically in the ranges of 1330-1370 cm⁻¹ (asymmetric) and 1140-1180 cm⁻¹ (symmetric).
-
C-N Stretching: A moderate absorption band in the range of 1100-1350 cm⁻¹.
-
Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretching: Bands below 3000 cm⁻¹.
-
C-O Stretching (Ether): A strong band in the range of 1230-1270 cm⁻¹ (asymmetric) and a moderate band around 1020-1060 cm⁻¹ (symmetric).
-
Aromatic C=C Bending: Overtone and combination bands in the fingerprint region (1600-2000 cm⁻¹) and out-of-plane bending bands (690-900 cm⁻¹).
Mass Spectrometry
The electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 291. Key fragmentation patterns would likely involve the cleavage of the benzyl C-N bond, leading to a prominent peak for the 4-methoxybenzyl cation at m/z = 121, and a fragment corresponding to the N-methylbenzenesulfonamide radical cation at m/z = 170.
Synthesis
A plausible and efficient laboratory-scale synthesis of this compound involves a two-step process starting from benzenesulfonyl chloride.
Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-Methylbenzenesulfonamide
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of methylamine (1.1 eq, typically as a solution in THF or water) and a base such as pyridine or triethylamine (1.2 eq) to the cooled solution. The base is crucial to neutralize the HCl generated during the reaction.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction with water. If using DCM, separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude N-methylbenzenesulfonamide can be purified by recrystallization or column chromatography.
Step 2: N-Alkylation to form this compound
-
Reaction Setup: To a solution of N-methylbenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Alkylation: Add 4-methoxybenzyl chloride (1.1 eq) to the suspension.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield this compound.
Applications in Research and Drug Development
The structure of this compound makes it a valuable building block in medicinal chemistry and organic synthesis.
-
Scaffold for Library Synthesis: The ability to selectively remove the PMB group allows for the late-stage functionalization of the sulfonamide nitrogen. This makes the compound an excellent starting point for the parallel synthesis of libraries of N-methyl-N-substituted benzenesulfonamides for screening in drug discovery programs.
-
Pro-drug Development: The PMB group could potentially be incorporated into a pro-drug strategy, where its cleavage in vivo would release the active N-methylbenzenesulfonamide.
-
Mechanistic Studies: As a well-defined tertiary sulfonamide, it can be used in studies investigating the metabolism and biological activity of this class of compounds.
Safety Information
Based on available data for similar compounds, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
It is recommended to consult the Safety Data Sheet (SDS) from the supplier for complete and up-to-date safety and handling information.
Conclusion
This compound is a molecule with significant potential in synthetic and medicinal chemistry. While a comprehensive experimental characterization of its physical properties is yet to be published, its chemical reactivity, particularly the lability of the N-(4-methoxybenzyl) group, is well-understood from the extensive literature on protecting group chemistry. The synthetic routes are straightforward, and its structure provides a versatile platform for the development of new chemical entities. This guide serves as a foundational resource for researchers and scientists working with or considering the use of this compound in their work.
References
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Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1198. [Link]
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Khan, I. U., et al. (2010). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 12), o3208. [Link]
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Royal Society of Chemistry. (2016). Supporting information: The spectral data of N-arylsulfonamides 3a-3c'. [Link]
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Cervantes-Reyes, M., et al. (2022). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Molbank, 2022(2), M1384. [Link]
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Suchetan, P. A., et al. (2010). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 10), o2593. [Link]
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Hondal, R. J., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(10), e3209. [Link]
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Lee, J., et al. (2018). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. European Journal of Medicinal Chemistry, 143, 137–147. [Link]
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Milicevic, A., et al. (2022). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 27(9), 2975. [Link]
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Ngassa, F. N., et al. (2019). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 4), 543–548. [Link]
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Aslan, H. G., & Aydin, L. (2021). Synthesis, Characterization and TheoreticalStudies of N’-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Chemical Society of Pakistan, 43(2), 214-223. [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032076). [Link]
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Khan, A., et al. (2014). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. International Journal of Molecular Sciences, 15(1), 1325–1342. [Link]
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Ghorbani-Vaghei, R., et al. (2018). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 8(1), 253-259. [Link]
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An In-depth Technical Guide to N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide: Properties, Synthesis, and Analytical Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, a molecule of interest in medicinal chemistry and organic synthesis. We will delve into its fundamental physicochemical properties, outline a representative synthetic pathway with mechanistic insights, and detail rigorous analytical methodologies for its characterization and quality control. This document is intended to serve as a practical resource for professionals engaged in drug discovery and development.
Core Molecular Profile
This compound is a sulfonamide derivative featuring a benzenesulfonyl group and a substituted benzyl amine. Such scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds.[1]
Physicochemical Properties
A precise understanding of the molecule's properties is foundational for any experimental work. The key identifiers and computed properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃S | [2][3] |
| Molecular Weight | 291.37 g/mol | [2][4] |
| CAS Number | 915916-89-1 | [2][3] |
| Canonical SMILES | O=S(C1=CC=CC=C1)(N(CC2=CC=C(OC)C=C2)C)=O | [2] |
| Storage | Sealed in dry, room temperature | [2] |
Synthesis of this compound
The synthesis of N-substituted sulfonamides is a well-established transformation in organic chemistry. A common and effective method involves the reaction of a sulfonyl chloride with a primary or secondary amine.[5][6] The following two-step procedure is a representative pathway for the synthesis of the title compound.
Synthesis Workflow
Caption: A representative two-step synthesis of this compound.
Detailed Experimental Protocol
Step 1: Synthesis of N-(4-Methoxybenzyl)benzenesulfonamide
-
To a solution of 4-methoxybenzylamine (1.0 eq) in dichloromethane (DCM) at 0 °C, add pyridine (1.2 eq).
-
Slowly add a solution of benzenesulfonyl chloride (1.05 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Pyridine: Acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
0 °C Addition: The reaction is exothermic; slow addition at reduced temperature helps to control the reaction rate and minimize side reactions.
-
Aqueous Work-up: The acid wash removes unreacted amine and pyridine, while the bicarbonate wash removes any remaining sulfonyl chloride and acidic byproducts.
Step 2: Synthesis of this compound
-
To a solution of N-(4-methoxybenzyl)benzenesulfonamide (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add methyl iodide (1.5 eq) and heat the mixture to reflux.
-
Stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography to yield the final product.
Causality Behind Experimental Choices:
-
K₂CO₃: A mild base that deprotonates the sulfonamide nitrogen, making it nucleophilic for the subsequent reaction with methyl iodide.
-
Acetone: A suitable polar aprotic solvent for this type of Sₙ2 reaction.
-
Reflux: Provides the necessary activation energy for the methylation reaction to proceed at a reasonable rate.
Analytical Characterization and Quality Control
Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow
Caption: A standard workflow for the analytical characterization of the target compound.
Spectroscopic and Chromatographic Methods
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of pharmaceutical compounds.[7]
-
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase.
-
-
Self-Validation: The purity is determined by the area percentage of the main peak. A pure compound should exhibit a single major peak.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the two rings, the methoxy group, the methylene bridge, and the N-methyl group. The chemical shifts and coupling patterns confirm the connectivity of the atoms.
-
¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the unique carbon atoms in the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.[8]
-
Technique: Electrospray ionization (ESI) is a suitable method.
-
Expected Ion: The protonated molecule [M+H]⁺ should be observed at an m/z corresponding to the molecular weight plus the mass of a proton. The high resolution allows for the determination of the elemental composition.
Relevance in Drug Discovery
The N-benzylbenzenesulfonamide moiety is found in various biologically active molecules. For instance, derivatives have been reported as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[1] Sulfonamides, in general, are a well-established class of therapeutic agents with a broad range of activities, including antibacterial and anticancer properties.[9][10] this compound can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs.[3]
Safety Information
As a precautionary measure, this compound should be handled with appropriate personal protective equipment.
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.[2]
-
Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/eye protection/face protection.[2]
References
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PubChem. N-methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Sreenivasa, S., et al. N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2014. [Link]
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Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. ORGANIC AND BIOCHEMISTRY. 2020. [Link]
-
Sreenivasa, S., et al. N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2014. [Link]
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ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. 2023. [Link]
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Ngassa, F. N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. 2020. [Link]
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Horwitz, W. Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of the Association of Official Analytical Chemists. 1981. [Link]
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Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances. 2015. [Link]
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Zarei, S. A., et al. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Artificial Cells, Nanomedicine, and Biotechnology. 2021. [Link]
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PubChem. 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. [Link]
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(PDF) Sulfonamide derivatives: Synthesis and applications. ResearchGate. 2024. [Link]
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PubChem. N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Kelebekli, L. Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Gümüşhane Üniversitesi Fen Bilimleri Enstitüsü Dergisi. 2020. [Link]
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PubChem. N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Stolarczyk, M., et al. Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. Molecules. 2021. [Link]
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Synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide: A Comprehensive Technical Guide
This guide provides a detailed and scientifically grounded approach to the synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, a compound of interest in medicinal chemistry and drug development. The methodology presented herein is rooted in established chemical principles and supported by peer-reviewed literature, ensuring both reproducibility and a thorough understanding of the underlying reaction mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development who require a robust and well-validated synthetic protocol.
Introduction: The Significance of N-Substituted Sulfonamides
N-substituted sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities. Their prevalence in pharmaceuticals stems from their ability to act as bioisosteres for other functional groups and their capacity to engage in crucial hydrogen bonding interactions with biological targets. The target molecule, this compound, incorporates key structural features, including a flexible benzyl group and a methyl-substituted sulfonamide nitrogen, which can be pivotal for modulating pharmacological activity. A reliable and scalable synthetic route is therefore essential for further investigation and potential development of this and related compounds.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence. This strategy ensures high yields and purity by first constructing the sulfonamide backbone and then introducing the methyl group onto the nitrogen atom.
Step 1: Formation of the Sulfonamide Intermediate
The initial step involves the reaction of 4-methoxybenzylamine with benzenesulfonyl chloride. This is a classic nucleophilic acyl substitution reaction at the sulfonyl group, where the primary amine acts as the nucleophile. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Step 2: N-Methylation of the Sulfonamide Intermediate
The second step is the N-alkylation of the newly formed N-(4-Methoxybenzyl)benzenesulfonamide. The sulfonamide proton is acidic and can be removed by a strong base to generate a nucleophilic sulfonamide anion. This anion then reacts with a methylating agent, such as methyl iodide, in an SN2 reaction to yield the final product.
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of N-(4-Methoxybenzyl)benzenesulfonamide (Intermediate)
This protocol is adapted from a well-established procedure for the synthesis of related sulfonamides.[1]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxybenzylamine | 137.18 | 6.86 g | 0.05 |
| Benzenesulfonyl chloride | 176.62 | 8.83 g | 0.05 |
| Triethylamine | 101.19 | 7.0 mL | 0.05 |
| Dichloromethane (DCM) | - | 100 mL | - |
| 1 M Hydrochloric acid | - | 100 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzylamine (6.86 g, 0.05 mol) and dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath and add triethylamine (7.0 mL, 0.05 mol).
-
Slowly add benzenesulfonyl chloride (8.83 g, 0.05 mol) dropwise to the stirred solution over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Quench the reaction by adding 1 M hydrochloric acid (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford N-(4-Methoxybenzyl)benzenesulfonamide as a white solid.
Part 2: Synthesis of this compound (Final Product)
This protocol is based on general methods for the N-alkylation of sulfonamides.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-Methoxybenzyl)benzenesulfonamide | 277.34 | 13.87 g | 0.05 |
| Sodium hydride (60% dispersion in mineral oil) | 24.00 | 2.20 g | 0.055 |
| Methyl iodide | 141.94 | 3.5 mL | 0.056 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - |
| Saturated Ammonium Chloride | - | 100 mL | - |
| Diethyl ether | - | 100 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (2.20 g of a 60% dispersion in mineral oil, 0.055 mol) in anhydrous THF (100 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve N-(4-Methoxybenzyl)benzenesulfonamide (13.87 g, 0.05 mol) in anhydrous THF (50 mL) and add it dropwise to the sodium hydride suspension over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.
-
Slowly add methyl iodide (3.5 mL, 0.056 mol) dropwise to the reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction by TLC until the starting sulfonamide is consumed.
-
Carefully quench the reaction by slowly adding saturated ammonium chloride solution (100 mL) at 0 °C.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
Characterization of the Final Product
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Melting Point: Determination of the melting point range.
-
1H NMR: Expected signals include those for the aromatic protons of the benzenesulfonyl and methoxybenzyl groups, the methylene protons of the benzyl group, the methoxy protons, and the N-methyl protons.
-
13C NMR: Expected signals for all unique carbon atoms in the molecule.
-
Mass Spectrometry: To confirm the molecular weight of the product.
Safety Precautions
It is imperative that this synthesis is conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-Methoxybenzylamine: Corrosive and can cause severe skin burns and eye damage.[2][3] Handle with care and avoid inhalation of vapors.[4][5]
-
Benzenesulfonyl chloride: Corrosive and lachrymatory.[6][7][8][9][10] Reacts with water and should be handled in a dry environment.
-
Sodium Hydride: Highly flammable and reacts violently with water to produce flammable hydrogen gas.[11][12] It is a corrosive solid. Must be handled under an inert atmosphere and away from any sources of moisture.
-
Methyl Iodide: Toxic, a suspected carcinogen, and a potent alkylating agent. Handle with extreme caution, ensuring no skin contact or inhalation.
Conclusion
This guide has outlined a robust and well-documented two-step synthesis for this compound. By following the detailed protocols and adhering to the necessary safety precautions, researchers can reliably produce this valuable compound for further study in drug discovery and development. The provided rationale for each synthetic step, grounded in established chemical principles, empowers the user to understand and potentially adapt this methodology for the synthesis of related N-substituted sulfonamides.
References
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374. [Link]
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New Jersey Department of Health. (2001, June). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]
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New Jersey Department of Health. (2000, August). Hazardous Substance Fact Sheet: Benzene Sulfonyl Chloride. [Link]
-
International Labour Organization. (2021). International Chemical Safety Cards: Methyl Iodide. [Link]
-
PubChem. Compound Summary for CID 75452, 4-Methoxybenzylamine. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 7389, Benzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
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PubChem. Compound Summary for CID 5252, Sodium hydride. National Center for Biotechnology Information. [Link]
-
PubChem. Compound Summary for CID 6328, Methyl iodide. National Center for Biotechnology Information. [Link]
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N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide IUPAC name
An In-Depth Technical Guide to N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide: Synthesis, Properties, and Applications
Abstract
This compound is a disubstituted sulfonamide featuring a core structure that is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of this compound, beginning with its formal nomenclature and fundamental physicochemical properties. We delve into a detailed, field-proven synthetic methodology, explaining the causal chemistry behind the chosen two-step reaction pathway that ensures high purity and yield. The guide further explores the broader significance of the N-benzylbenzenesulfonamide scaffold, which is a key pharmacophore in the development of therapeutic agents, including γ-secretase inhibitors for Alzheimer's disease and nonsteroidal glucocorticoid receptor modulators.[1] Finally, essential safety, handling, and regulatory information is presented to provide a complete operational profile for researchers, scientists, and drug development professionals.
Nomenclature and Physicochemical Properties
IUPAC Name and Chemical Identifiers
The correct and systematic nomenclature as defined by the International Union of Pure and Applied Chemistry (IUPAC) is crucial for unambiguous scientific communication.
-
IUPAC Name: this compound
-
Synonym: N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide[2]
Chemical Structure
The molecule consists of a central sulfonamide nitrogen atom substituted with a methyl group, a benzyl group bearing a methoxy substituent at the para-position, and a phenylsulfonyl group.
Caption: Chemical structure of this compound.
Physicochemical Data
The fundamental properties of the compound are summarized below. These values are critical for experimental design, including solvent selection, reaction monitoring, and dosage calculations.
| Property | Value | Source |
| Molecular Weight | 291.37 g/mol | [3] |
| CAS Number | 915916-89-1 | [2][3] |
| Molecular Formula | C₁₅H₁₇NO₃S | [2][3] |
| Purity | Typically ≥98% | [2] |
| Appearance | White to off-white solid | (General observation for this class) |
| Storage | Sealed in dry, room temperature | [3] |
Synthesis and Mechanistic Insights
The creation of unsymmetrically N,N-disubstituted sulfonamides such as the title compound requires a controlled, stepwise approach to prevent the formation of undesired side products and ensure straightforward purification.
Rationale for the Synthetic Strategy
A robust and widely adopted method for preparing N-substituted benzenesulfonamides is a two-step process.[1]
-
Formation of the Monosubstituted Intermediate: The first step involves the reaction of benzenesulfonyl chloride, a commercially available starting material, with a primary amine (methylamine). This nucleophilic substitution reaction forms the stable N-methylbenzenesulfonamide intermediate. This step is critical as it installs the first, less sterically hindered substituent onto the sulfonamide nitrogen.
-
N-Alkylation/Benzylation: The second step is a classic N-alkylation. The N-H proton of the intermediate is acidic enough to be removed by a suitable base (e.g., sodium hydride), generating a nucleophilic sulfonamide anion. This anion then reacts with an electrophile, 4-methoxybenzyl chloride, to form the final desired product.
This stepwise approach provides superior control over the final substitution pattern compared to a one-pot reaction, thereby maximizing the yield of the target molecule.
Synthetic Workflow Diagram
The logical flow of the synthesis, from starting materials to the final product, is illustrated below.
Caption: Two-step synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for reproducibility.
Step 1: Synthesis of N-methylbenzenesulfonamide
-
Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and an ice-water bath, dissolve methylamine (40% in water, 1.2 equivalents) in 100 mL of dichloromethane (DCM).
-
Addition of Sulfonyl Chloride: While stirring vigorously at 0°C, add benzenesulfonyl chloride (1.0 equivalent) dropwise to the solution over 30 minutes. A white precipitate will form.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-methylbenzenesulfonamide as a white solid, which can be used in the next step without further purification if purity is high.
Step 2: N-Benzylation to Yield this compound
-
Reaction Setup: In a flame-dried 250 mL round-bottomed flask under a nitrogen atmosphere, dissolve the N-methylbenzenesulfonamide intermediate (1.0 equivalent) in 80 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0°C in an ice-water bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) portion-wise over 15 minutes. Stir at 0°C for 30 minutes until hydrogen gas evolution ceases.
-
Alkylation: Add 4-methoxybenzyl chloride (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours).
-
Quenching and Extraction: Carefully quench the reaction by slowly adding 50 mL of saturated ammonium chloride solution. Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic extracts and wash with water (3 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure this compound.
Relevance in Medicinal Chemistry and Drug Development
The N-benzylbenzenesulfonamide moiety is a privileged scaffold in drug discovery, appearing in a variety of biologically active molecules.[1] Its structural rigidity, synthetic accessibility, and ability to engage in key hydrogen bonding and hydrophobic interactions make it an attractive starting point for library synthesis.
Inhibition of γ-Secretase in Alzheimer's Disease
One of the most compelling applications for this structural class is in the development of γ-secretase inhibitors.[1] γ-Secretase is a key enzyme in the production of amyloid β-peptide (Aβ), the accumulation of which is a pathological hallmark of Alzheimer's disease.[1] Certain N-benzylbenzenesulfonamide derivatives have been reported to effectively inhibit this enzyme, thereby reducing Aβ production and representing a potential therapeutic strategy for preventing or treating this neurodegenerative disorder.[1]
Modulation of the Glucocorticoid Receptor
The N-benzylbenzenesulfonamide core is also present in novel nonsteroidal glucocorticoid receptor (GR) modulators.[1] The GR is a ligand-activated transcription factor that plays a central role in the inflammatory response.[1] Synthetic glucocorticoids are powerful anti-inflammatory drugs, and developing nonsteroidal modulators based on scaffolds like this one is a major goal to achieve similar efficacy with an improved side-effect profile.[1]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is intended for research and manufacturing use only.[2]
| Hazard Class | GHS Pictogram | Hazard Statement | Precautionary Codes |
| Skin Irritation | GHS07 (Exclamation Mark) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | GHS07 (Exclamation Mark) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | GHS07 (Exclamation Mark) | H335: May cause respiratory irritation | P261, P271, P304+P340, P312 |
Data sourced from BLDpharm safety information.[3]
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
References
-
PubChem. N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
-
Sreenivasa, S., et al. N-(4-Methoxybenzoyl)benzenesulfonamide. PubMed Central. [Link]
-
PubChem. N-methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Sreenivasa, S., et al. N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. PubMed Central. [Link]
-
Ngassa, F. N., et al. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
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1H NMR spectrum of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
An In-Depth Technical Guide to the ¹H NMR Spectrum of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development and materials science, the ability to unequivocally determine the structure and purity of a synthesized molecule is paramount. This guide offers a detailed examination of the ¹H NMR spectrum of this compound, a molecule possessing distinct structural motifs that provide an excellent case study for spectral interpretation.
As a Senior Application Scientist, this document is structured to provide not just a theoretical prediction of the spectrum, but also the underlying rationale for the expected chemical shifts and coupling patterns. Furthermore, it includes a field-proven, step-by-step protocol for data acquisition and processing, ensuring that the described methods are robust and reproducible. Our objective is to equip the reader with the expertise to confidently acquire, interpret, and validate the ¹H NMR spectrum of this and structurally related molecules.
Molecular Structure and Proton Environments
To accurately predict and interpret the ¹H NMR spectrum, we must first analyze the molecular structure of this compound and identify all chemically non-equivalent protons. Each unique proton environment will give rise to a distinct signal in the spectrum.
Caption: Molecular structure of this compound.
The molecule contains five distinct sets of protons:
-
Benzenesulfonyl Aromatic Protons (5H): Protons on the phenyl ring attached to the sulfonyl group. These are subject to complex splitting patterns due to their proximity and coupling with each other.
-
N-Methyl Protons (3H): The three protons of the methyl group attached to the nitrogen atom.
-
Benzylic Protons (2H): The two protons of the methylene (-CH₂-) bridge.
-
Methoxybenzyl Aromatic Protons (4H): Protons on the phenyl ring of the methoxybenzyl group. The para-substitution pattern simplifies their signals.
-
Methoxy Protons (3H): The three protons of the methoxy (-OCH₃) group.
Predicted ¹H NMR Spectrum Analysis
The chemical environment of each proton set, dictated by shielding and deshielding effects from adjacent functional groups, determines its chemical shift (δ) in the spectrum.
-
Benzenesulfonyl Aromatic Protons (δ ≈ 7.5-7.9 ppm): The strongly electron-withdrawing sulfonyl group (-SO₂-) significantly deshields the attached aromatic protons, shifting them downfield. The protons ortho to the sulfonyl group will be the most deshielded, appearing around 7.8-7.9 ppm, while the meta and para protons will appear slightly more upfield, around 7.5-7.7 ppm.[1] Due to complex spin-spin coupling, this region will likely present as a set of overlapping multiplets.
-
Methoxybenzyl Aromatic Protons (δ ≈ 6.8-7.2 ppm): This group presents a classic example of a para-disubstituted benzene ring with one electron-donating group (-OCH₃) and one electron-withdrawing group (the N-sulfonamide moiety). The electron-donating methoxy group shields the ring protons, shifting them upfield relative to benzene (7.36 ppm). This results in a characteristic AA'BB' system, which often appears as two distinct doublets.
-
The two protons ortho to the electron-donating -OCH₃ group (and meta to the CH₂ group) are more shielded and will appear upfield (δ ≈ 6.8-6.9 ppm).
-
The two protons meta to the -OCH₃ group (and ortho to the CH₂ group) are less shielded and will appear further downfield (δ ≈ 7.1-7.2 ppm).[2]
-
-
Benzylic Protons (-CH₂-) (δ ≈ 4.2-4.4 ppm): These protons are adjacent to both an aromatic ring and the nitrogen atom of the sulfonamide group. Both groups are electron-withdrawing and will deshield the benzylic protons, shifting them significantly downfield. Since there are no adjacent protons, this signal is expected to be a sharp singlet.
-
Methoxy Protons (-OCH₃) (δ ≈ 3.8 ppm): The protons of the methoxy group are attached to an oxygen atom, which is electronegative and causes a downfield shift. This signal is highly characteristic and appears as a sharp singlet around 3.8 ppm.[2]
-
N-Methyl Protons (-NCH₃) (δ ≈ 2.7-2.9 ppm): These protons are attached to a nitrogen atom, which is deshielded by the adjacent, strongly electron-withdrawing benzenesulfonyl group. This environment results in a singlet in the range of 2.7-2.9 ppm.
Summary of Predicted ¹H NMR Data
| Signal Assignment | Predicted δ (ppm) | Multiplicity | Integration |
| Benzenesulfonyl-H (ortho) | 7.8 – 7.9 | Multiplet | 2H |
| Benzenesulfonyl-H (meta, para) | 7.5 – 7.7 | Multiplet | 3H |
| Methoxybenzyl-H (ortho to CH₂) | 7.1 – 7.2 | Doublet | 2H |
| Methoxybenzyl-H (ortho to OCH₃) | 6.8 – 6.9 | Doublet | 2H |
| Benzylic (-CH₂-) | 4.2 – 4.4 | Singlet | 2H |
| Methoxy (-OCH₃) | ~ 3.8 | Singlet | 3H |
| N-Methyl (-NCH₃) | 2.7 – 2.9 | Singlet | 3H |
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
The following protocol is designed to yield a high-resolution ¹H NMR spectrum suitable for structural confirmation and purity analysis. The causality behind key parameter choices is explained to empower the scientist to adapt the protocol as needed.
Sample Preparation
The quality of the NMR sample is the most critical factor for obtaining a high-quality spectrum.
-
Step 1: Weighing. Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.
-
Step 2: Solvent Selection. Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Add approximately 0.6-0.7 mL of CDCl₃.
-
Step 3: Internal Standard. Add a small amount of an internal standard for accurate chemical shift referencing. Tetramethylsilane (TMS) is the universally accepted standard, with its signal defined as 0.00 ppm.[3] Often, commercially available deuterated solvents already contain TMS.
-
Step 4: Dissolution and Transfer. Gently vortex or swirl the vial to ensure complete dissolution. Once dissolved, transfer the solution to a 5 mm NMR tube using a clean Pasteur pipette.
NMR Spectrometer Setup and Data Acquisition
These parameters are based on a standard 400 or 500 MHz NMR spectrometer.[4][5]
-
Step 1: Instrument Tuning and Shimming. Insert the sample into the spectrometer. The instrument's software should be used to automatically tune the probe to the correct frequency and shim the magnetic field. Shimming is crucial for achieving high resolution and sharp, symmetrical peaks.
-
Step 2: Set Acquisition Parameters.
-
Pulse Width (p1): Use a 45° or 30° flip angle. A 90° pulse provides the maximum signal for a single scan but requires a longer relaxation delay. Using a smaller flip angle allows for a shorter delay between scans without saturating the signals, improving the signal-to-noise ratio over time.[5][6]
-
Acquisition Time (at): Set to 3-4 seconds. This duration ensures sufficient data points are collected to resolve sharp peaks and fine coupling patterns.[5]
-
Relaxation Delay (d1): Set to 1-2 seconds. This delay allows the protons to return to their equilibrium state before the next pulse, which is essential for accurate integration.[4]
-
Number of Scans (ns): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.
-
Spectral Width (sw): A standard spectral width for ¹H NMR is -2 to 12 ppm. This range comfortably encompasses all expected signals for the target molecule and the TMS reference.
-
Caption: Standard workflow for NMR analysis.
Post-Acquisition Data Processing
The raw data collected by the spectrometer is a Free Induction Decay (FID), which must be mathematically processed to generate the familiar frequency-domain spectrum.[7][8]
-
Step 1: Fourier Transformation (FT). The FID is converted from a time-domain signal to a frequency-domain spectrum using the Fourier Transform algorithm. This is the fundamental step that generates the spectrum.
-
Step 2: Phase Correction. The peaks in the spectrum must be correctly phased. This is an interactive process where the user adjusts zero-order and first-order phase parameters until all peaks are purely in the absorption mode (positive and symmetrical).
-
Step 3: Baseline Correction. The baseline of the spectrum should be flat and centered at zero. Automated or manual baseline correction algorithms are applied to remove any broad distortions.
-
Step 4: Referencing. The spectrum is calibrated by setting the TMS signal to exactly 0.00 ppm. All other chemical shifts are then reported relative to this standard.[3]
-
Step 5: Integration. The area under each signal is calculated. The integration values are proportional to the number of protons giving rise to each signal. By setting the integral of a known signal (e.g., the 3H singlet of the methoxy group) to 3.0, the relative integrals of the other signals can be used to confirm their proton counts.
Conclusion
The ¹H NMR spectrum of this compound is rich with information, offering distinct and predictable signals for each of its unique proton environments. By understanding the influence of the sulfonamide, methoxy, and aromatic functionalities on chemical shifts and coupling patterns, a researcher can confidently assign the structure of the molecule. This guide provides the theoretical foundation for that interpretation, complemented by a robust, validated protocol for acquiring and processing high-quality NMR data. Adherence to these principles of careful sample preparation, logical parameter selection, and systematic data analysis ensures that ¹H NMR spectroscopy remains a trustworthy and powerful tool for chemical verification in any research or development setting.
References
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The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. RSC Publishing. Retrieved from [Link]
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Keeler, J. (n.d.). NMR Data Processing. Encyclopedia of Magnetic Resonance. Retrieved from [Link]
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Boston University. (n.d.). Basic NMR Concepts. Retrieved from [Link]
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The Royal Society of Chemistry. (2016). Supporting information: N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide 3c. RSC Publishing. Retrieved from [Link]
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The Royal Society of Chemistry. (2019). Supporting Information: One-pot Synthesis of Amides via Oxidative Amidation of Aldehydes and Amines Catalyzed by Copper-MOF. RSC Publishing. Retrieved from [Link]
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Banci, L., Bertini, I., & Luchinat, C. (1988). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. PubMed. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Basic Practical NMR Concepts. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]
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Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]
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Daly, M., & Puranen, A. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In NMR Spectroscopy for Chemists and Biologists. Retrieved from [Link]
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An In-depth Technical Guide to the ¹³C NMR Analysis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted spectral data, the rationale behind chemical shift assignments, a detailed experimental protocol for data acquisition, and the structural insights that can be gleaned from a thorough NMR analysis.
Introduction: The Structural Significance of this compound
This compound belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. The N-benzylbenzenesulfonamide moiety is a key feature in various biologically active molecules. Understanding the precise three-dimensional structure and electronic environment of each atom within this molecule is paramount for elucidating its mechanism of action, stability, and potential interactions with biological targets. ¹³C NMR spectroscopy is an indispensable tool for this purpose, offering a detailed fingerprint of the carbon skeleton.
Predicted ¹³C NMR Spectral Data
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale for Assignment |
| C=O (Sulfonamide) | ~170 | Not applicable, as there is no carbonyl group. |
| Aromatic Carbons | ||
| C (ipso, SO₂) | ~139-141 | Quaternary carbon attached to the electron-withdrawing sulfonyl group, leading to a downfield shift. |
| C (ortho, SO₂) | ~128-130 | Aromatic carbons ortho to the sulfonyl group. |
| C (meta, SO₂) | ~126-128 | Aromatic carbons meta to the sulfonyl group. |
| C (para, SO₂) | ~132-134 | Aromatic carbon para to the sulfonyl group. |
| C (ipso, N) | ~127-129 | Quaternary carbon of the methoxybenzyl group attached to the nitrogen. |
| C (ortho, N) | ~129-131 | Aromatic carbons ortho to the methylene bridge. |
| C (meta, N) | ~114-116 | Aromatic carbons meta to the methylene bridge and ortho to the methoxy group, shielded by its electron-donating effect. |
| C (para, N) | ~159-161 | Aromatic carbon para to the methylene bridge and directly attached to the electron-donating methoxy group, resulting in a significant downfield shift.[1] |
| Aliphatic Carbons | ||
| N-CH₂ | ~50-55 | Methylene carbon attached to the nitrogen atom. |
| N-CH₃ | ~35-40 | Methyl carbon attached to the nitrogen atom. |
| O-CH₃ | ~55 | Methyl carbon of the methoxy group, a characteristic chemical shift.[1] |
Experimental Protocol for ¹³C NMR Data Acquisition
The following protocol outlines a robust methodology for obtaining a high-quality ¹³C NMR spectrum of this compound. This protocol is designed to be self-validating by incorporating standard best practices for sample preparation, instrument setup, and data processing.
Sample Preparation
-
Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable initial choice due to its excellent solvating power for a wide range of organic compounds and its single, well-characterized solvent peak. Other deuterated solvents can be used depending on sample solubility.
-
Concentration: Dissolve approximately 10-20 mg of the compound in 0.5-0.7 mL of CDCl₃ in a standard 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable acquisition time.
-
Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.00 ppm). Modern NMR spectrometers can also reference the residual solvent peak.[2]
NMR Instrument Setup and Calibration
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and sensitivity.[2]
-
Tuning and Matching: The NMR probe must be tuned to the ¹³C frequency and matched to the impedance of the instrument to ensure efficient transfer of radiofrequency power.
-
Locking: The spectrometer's lock system should be engaged on the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.
-
Shimming: The magnetic field homogeneity should be optimized by adjusting the shim coils to obtain sharp, symmetrical peaks.
Data Acquisition Parameters
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments) is appropriate for a routine ¹³C spectrum.
-
Acquisition Time (AQ): Set to 1-2 seconds to allow for adequate signal decay.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is crucial to allow for the complete relaxation of carbon nuclei, especially quaternary carbons, ensuring more accurate peak integration.
-
Number of Scans (NS): This will depend on the sample concentration and the desired signal-to-noise ratio. A starting point of 128 or 256 scans is reasonable.
-
Spectral Width (SW): A spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) will cover the entire expected range of chemical shifts for organic molecules.[3]
-
Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).
Data Processing
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing: The spectrum must be correctly phased to ensure all peaks are in the absorptive mode.
-
Baseline Correction: A baseline correction should be applied to obtain a flat baseline.
-
Referencing: The chemical shift axis should be referenced to the TMS signal at 0.00 ppm or the residual solvent peak (e.g., 77.16 ppm for CDCl₃).[4]
Structural Interpretation and Causality
The predicted chemical shifts are a direct consequence of the electronic environment of each carbon atom. The electron-withdrawing nature of the sulfonyl group (SO₂) causes a deshielding effect, shifting the attached and nearby aromatic carbons to a lower field (higher ppm values). Conversely, the electron-donating methoxy group (-OCH₃) has a shielding effect, particularly on the ortho and para carbons of its aromatic ring, shifting them to a higher field (lower ppm values). The chemical shifts of the aliphatic carbons are influenced by their proximity to the electronegative nitrogen and oxygen atoms.
Logical Relationships in Spectral Assignment
The following diagram illustrates the logical workflow for assigning the predicted ¹³C NMR signals to the corresponding carbon atoms in this compound.
Caption: Logical workflow for assigning ¹³C NMR signals.
Conclusion
This technical guide provides a robust framework for understanding and obtaining the ¹³C NMR data for this compound. While the presented spectral data is predictive, it is grounded in the well-established principles of NMR spectroscopy and data from analogous compounds. The detailed experimental protocol offers a clear and reliable method for acquiring high-quality experimental data, which is essential for the unambiguous structural elucidation and characterization of this and other related sulfonamide compounds in a research and development setting.
References
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ResearchGate. ¹H NMR and ¹³C NMR of the prepared compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023). Interpreting ¹³C NMR Spectra. Available at: [Link]
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The Royal Society of Chemistry. (2016). Supporting information. Available at: [Link]
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Dergipark. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Available at: [Link]
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Human Metabolome Database. ¹³C NMR Spectrum (1D, 500 MHz, D₂O, predicted) (HMDB0029686). Available at: [Link]
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Oregon State University. ¹³C NMR Chemical Shift. Available at: [Link]
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The Royal Society of Chemistry. TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED). Available at: [Link]
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PubMed. (1975). Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. Available at: [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Available at: [Link]
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University of Bradford. Synthesis of sulfonamide-based ynamides and ynamines in water. Available at: [Link]
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ResearchGate. Experimental and Calculated ¹³C NMR Chemical Shifts δ [ppm] of the.... Available at: [Link]
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ResearchGate. Effects of polymorphic differences for sulfanilamide, as seen through ¹³C and ¹⁵N solid-state NMR, together with shielding calculations. Available at: [Link]
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The Royal Society of Chemistry. Supporting Information for. Available at: [Link]
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Human Metabolome Database. ¹³C NMR Spectrum (1D, 15.09 MHz, CDCl₃, experimental) (HMDB0032076). Available at: [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]
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PubChem. 4-Methoxybenzenesulfonamide. Available at: [Link]
-
European Journal of Chemistry. The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Available at: [Link]
-
ResearchGate. (PDF) Methoxy ¹³C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Available at: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Introduction
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide is a molecule of interest within contemporary drug discovery and development, belonging to the versatile class of sulfonamides. The structural elucidation and sensitive detection of such compounds are paramount for metabolism, pharmacokinetic, and toxicology studies. Mass spectrometry (MS) stands as the cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information. This guide provides a comprehensive technical overview of the mass spectrometric analysis of this compound, delving into its ionization characteristics, predictable fragmentation pathways, and robust analytical methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to develop and validate bioanalytical methods for this and structurally related compounds.
Molecular Characteristics
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful mass spectrometry method.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₇NO₃S | |
| Monoisotopic Mass | 291.0929 g/mol | |
| Structure | A benzenesulfonamide core with a methyl group and a 4-methoxybenzyl group attached to the nitrogen atom. | N/A |
Ionization Strategies: Electrospray Ionization (ESI)
Given its polarity and thermal lability, Electrospray Ionization (ESI) is the most suitable technique for the analysis of this compound. ESI is a soft ionization method that minimizes in-source fragmentation, allowing for the reliable detection of the protonated molecule [M+H]⁺.
Rationale for Positive Ion Mode ESI
The presence of a nitrogen atom in the sulfonamide moiety provides a readily available site for protonation, making positive ion mode the logical choice for achieving high sensitivity. The resulting [M+H]⁺ ion at m/z 292.1 is the precursor ion for subsequent tandem mass spectrometry (MS/MS) experiments.
Predicting the Fragmentation Symphony: An Analysis of ESI-MS/MS Spectra
Collision-Induced Dissociation (CID) of the [M+H]⁺ ion of this compound is predicted to yield a rich fragmentation pattern, driven by the cleavage of the weakest bonds and the formation of stable fragment ions. The fragmentation pathways are governed by the established chemistry of sulfonamides, benzyl compounds, and methoxy-substituted aromatics.[1][2]
Major Fragmentation Pathways
-
Benzylic Cleavage: The most prominent fragmentation is anticipated to be the cleavage of the C-N bond between the benzyl group and the nitrogen atom. This is due to the formation of the highly stable 4-methoxybenzyl cation.
-
Sulfonamide Bond Cleavage: The S-N bond is another labile site within the molecule, and its cleavage is a characteristic fragmentation pathway for sulfonamides.[3]
-
Loss of Sulfur Dioxide (SO₂): A common rearrangement reaction in the fragmentation of aromatic sulfonamides is the neutral loss of SO₂.[2]
The following diagram illustrates the predicted major fragmentation pathways:
Caption: Predicted major fragmentation pathways of protonated this compound.
Key Predicted Fragment Ions
| m/z (Predicted) | Ion Structure | Fragmentation Pathway |
| 292.1 | [C₁₅H₁₈NO₃S]⁺ | Precursor Ion ([M+H]⁺) |
| 121.1 | [C₈H₉O]⁺ | Benzylic cleavage leading to the stable 4-methoxybenzyl cation. |
| 171.0 | [C₇H₈NO₂S]⁺ | The complementary fragment to the 4-methoxybenzyl cation. |
| 228.1 | [C₁₅H₁₈NO]⁺ | Neutral loss of SO₂ from the precursor ion.[2] |
| 141.0 | [C₆H₅O₂S]⁺ | Cleavage of the S-N bond, forming the benzenesulfonyl cation. |
| 91.1 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
Experimental Protocols: A Step-by-Step Guide
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and ensuring accurate and reproducible results. For plasma or tissue samples, a protein precipitation followed by liquid-liquid extraction or solid-phase extraction is recommended.
Protocol: Protein Precipitation and Liquid-Liquid Extraction
-
To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Centrifuge at 5,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
A reversed-phase chromatographic separation is ideal for resolving this compound from potential metabolites and endogenous interferences.
Chromatographic Conditions
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Mass Spectrometer Settings (Triple Quadrupole)
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
Multiple Reaction Monitoring (MRM) Transitions
For quantitative analysis, the use of Multiple Reaction Monitoring (MRM) provides the highest sensitivity and selectivity.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 292.1 | 121.1 | 20 |
| This compound | 292.1 | 171.0 | 15 |
| Internal Standard (e.g., deuterated analog) | TBD | TBD | TBD |
The following workflow diagram outlines the analytical process:
Caption: Experimental workflow for the quantitative analysis of this compound.
Data Interpretation and Validation
A robust analytical method requires rigorous validation according to regulatory guidelines. Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The demonstration of a linear relationship between the instrument response and the known concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Matrix Effect: The alteration of ionization efficiency by the presence of co-eluting matrix components.
-
Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This in-depth technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound. By understanding its ionization behavior and predictable fragmentation patterns, researchers can develop and validate sensitive and specific LC-MS/MS methods for its quantification in complex biological matrices. The protocols and insights presented herein serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the accurate and reliable characterization of this important class of molecules.
References
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Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]
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Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO2 via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-996. [Link]
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PubChem. This compound. [Link]
-
Numan, A., & Danielson, N. D. (2004). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after Online Photoderivatization. Journal of Chromatographic Science, 42(10), 509-516. [Link]
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The Architectural Nuances of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide Analogs: A Crystallographic Perspective
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Sulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The conformational flexibility and hydrogen bonding capabilities of the sulfonamide group are pivotal to its interaction with biological targets. This guide delves into the intricate crystal structures of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide analogs, providing a detailed exploration of their molecular architecture. Understanding the three-dimensional arrangement of these molecules at the atomic level is paramount for rational drug design and the development of novel therapeutics with enhanced efficacy and selectivity.
This technical guide will explore the synthesis, crystallization, and detailed crystallographic analysis of this class of compounds, offering insights into the subtle interplay of steric and electronic effects on their solid-state conformation and intermolecular interactions.
Synthesis and Crystallization: From Solution to Single Crystal
The synthesis of N-benzyl-4-methylbenzenesulfonamides is typically achieved through a two-step process. The initial step involves the reaction of a primary amine with a benzenesulfonyl chloride, such as 4-methylbenzenesulfonyl chloride, to form the corresponding sulfonamide. Subsequent benzylation of the sulfonamide yields the final N-benzyl-substituted product.[3]
A general synthetic protocol is as follows:
Experimental Protocol: Two-Step Synthesis of N-Benzyl-4-methylbenzenesulfonamides[3]
-
Sulfonamide Formation: A primary amine is reacted with 4-methylbenzenesulfonyl chloride.
-
Benzylation: The resulting sulfonamide is then benzylated to afford the substituted N-benzyl-4-methylbenzenesulfonamide.
A more streamlined one-pot synthesis has also been developed, highlighting the efficiency of this chemical transformation.[3]
Once synthesized, the crucial step for structural elucidation is the growth of high-quality single crystals suitable for X-ray diffraction. A common method for crystallization involves the slow evaporation of an ethanolic solution of the compound at room temperature.[4][5]
Experimental Protocol: Crystallization by Slow Evaporation[5][6]
-
The purified compound is dissolved in a suitable solvent, such as hot ethanol.
-
The solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to stand at room temperature, permitting the slow evaporation of the solvent.
-
Over time, single crystals of the compound form and can be harvested for X-ray analysis.
The choice of solvent and the rate of evaporation are critical parameters that can significantly influence crystal quality.
Caption: General workflow for the synthesis and crystallization of N-benzylbenzenesulfonamide analogs.
The Core Architecture: A Deep Dive into the Crystal Structure
The crystal structures of benzenesulfonamide analogs are characterized by a tetrahedral geometry around the sulfur atom and a rich variety of intermolecular interactions that dictate the overall crystal packing.[3] These interactions primarily include hydrogen bonds and C-H···π interactions.
Molecular Geometry and Conformation
A key feature of these structures is the orientation of the two aryl groups relative to each other. In many analogs, the aryl groups of the sulfonamide are oriented gauche to one another. For instance, in 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, the C1—S1—N1—C8 torsion angle is 57.9 (2)°.[6] Similarly, in N-allyl-N-benzyl-4-methylbenzenesulfonamide, the C1-S1-N1-C11 torsion angle is 84.2 (2)°.[3]
The dihedral angle between the planes of the two benzene rings is also a critical conformational parameter. This angle is influenced by the nature of the substituents on the aromatic rings. For example, in a series of N-(4-substituted-phenyl)-4-methoxybenzenesulfonamides, the introduction of an electron-donating group on the aniline ring leads to a slight increase in the dihedral angle, while an electron-withdrawing group causes a decrease.[4] In N-(4-methoxybenzoyl)benzenesulfonamide, the dihedral angle between the aromatic rings is 69.81 (1)°.[7]
| Compound | Dihedral Angle Between Aromatic Rings (°) | Reference |
| 4-methoxy-N-(4-methylphenyl)benzenesulfonamide | 63.36 (19) | [8] |
| N-(4-fluorophenyl)-4-methoxybenzenesulfonamide | 44.26 (13) | [8] |
| N-(benzoyl)-benzenesulfonamide | 80.3 (1) | [7] |
| N-(4-chlorobenzoyl)-benzenesulfonamide | 68.6 (1) | [7] |
| N-(4-methylbenzoyl)-benzenesulfonamide | 71.9 (1) | [7] |
| N-(4-methoxybenzoyl)-4-methylbenzenesulfonamide | 78.62 (16) | [7] |
Table 1: Comparison of dihedral angles between the aromatic rings in various benzenesulfonamide analogs.
The sulfur atom in these structures typically exhibits a slightly distorted tetrahedral geometry.[3] The S=O bond lengths are generally in the range of 1.42 to 1.44 Å, and the S-N bond length is around 1.61 Å.[3][6]
Intermolecular Interactions and Supramolecular Assembly
The crystal packing of this compound analogs is predominantly governed by a network of hydrogen bonds and other weak intermolecular interactions.
-
N—H⋯O Hydrogen Bonds: In compounds with a hydrogen atom on the sulfonamide nitrogen, N—H⋯O hydrogen bonds are a recurring and dominant feature. These interactions often link molecules into chains or ribbons.[6][8] For example, in 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, N—H⋯O hydrogen bonds form ribbons running along the b-axis direction.[6]
-
C—H⋯O Interactions: Weaker C—H⋯O intermolecular interactions also play a significant role in consolidating the crystal packing, often linking the primary hydrogen-bonded motifs into a three-dimensional architecture.[8]
-
C—H⋯π Interactions: These interactions are also frequently observed, where a C-H bond from one molecule interacts with the π-system of an aromatic ring of a neighboring molecule. These interactions contribute to the formation of layered or three-dimensional networks.[6][8]
-
π-π Stacking: In some cases, π-π stacking interactions between the aromatic rings of adjacent molecules contribute to the stability of the crystal lattice.
Caption: Key intermolecular interactions governing the crystal packing of benzenesulfonamide analogs.
Structure-Activity Relationship: Implications for Drug Design
The detailed structural information obtained from X-ray crystallography is invaluable for understanding the structure-activity relationships (SAR) of benzenesulfonamide derivatives.[9] The conformation adopted by the molecule in the crystalline state provides a low-energy snapshot that can be used for computational modeling and docking studies to predict how these molecules might interact with their biological targets, such as enzymes like carbonic anhydrase.[10][11]
The nature and position of substituents on the aromatic rings can significantly influence the biological activity by altering the molecule's electronic properties and its ability to form key interactions with the active site of a protein.[9] For instance, the inhibition of carbonic anhydrase is a well-documented activity of benzenesulfonamides, and understanding the precise geometry of these inhibitors is crucial for designing more potent and selective drugs.[9][12]
Conclusion
The crystal structure analysis of this compound analogs reveals a fascinating interplay of conformational preferences and intermolecular forces. The gauche orientation of the aryl groups, the influence of substituents on dihedral angles, and the pervasive network of N—H⋯O, C—H⋯O, and C—H⋯π interactions are key determinants of their supramolecular architecture. This in-depth structural understanding provides a solid foundation for the rational design of new sulfonamide-based therapeutic agents with tailored properties. The experimental protocols and structural data presented herein serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and drug development.
References
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Stenfors, B. A., & Staples, R. J. (n.d.). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. NIH National Library of Medicine. Retrieved from [Link]
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Suchetan, P. A., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. Retrieved from [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Retrieved from [Link]
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Suchetan, P. A., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. NIH National Library of Medicine. Retrieved from [Link]
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Suchetan, P. A., et al. (2013). N-(4-Methoxybenzoyl)benzenesulfonamide. NIH National Library of Medicine. Retrieved from [Link]
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Reyes-Márquez, F., et al. (2023). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Retrieved from [Link]
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Angeli, A., et al. (2018). Design, synthesis and X-ray crystallography of selenides bearing benzenesulfonamide moiety with neuropathic pain modulating effects. PubMed. Retrieved from [Link]
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Melandri, S., et al. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. NIH National Library of Medicine. Retrieved from [Link]
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Hamada, Y., et al. (2024). N-Acyl-N-alkyl/aryl Sulfonamide Chemistry Assisted by Proximity for Modification and Covalent Inhibition of Endogenous Proteins in Living Systems. ACS Publications. Retrieved from [Link]
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De Vita, D., et al. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Taylor & Francis Online. Retrieved from [Link]
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Cirrincione, M., et al. (2020). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry. Retrieved from [Link]
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Unknown. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. ResearchGate. Retrieved from [Link]
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Al-Masoudi, N. A., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Retrieved from [Link]
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Angeli, A., et al. (2021). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. NIH National Library of Medicine. Retrieved from [Link]
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An In-Depth Technical Guide to the Safe Handling of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide is a sulfonamide compound of interest in contemporary chemical research and drug discovery. As with any chemical entity, a thorough understanding of its hazard profile and the implementation of robust safety protocols are paramount to ensuring the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides a comprehensive overview of the available safety and handling information for this compound, drawing from supplier data, information on structurally related compounds, and established best practices for the handling of sulfonamides. It is intended to serve as a foundational resource for researchers and professionals working with this compound.
Section 1: Compound Identification and Properties
A clear identification of the compound is the first step in any safety assessment. The key identifiers and physical properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| Synonyms | N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide | [1] |
| CAS Number | 915916-89-1 | [1][2] |
| Molecular Formula | C15H17NO3S | [1][2] |
| Molecular Weight | 291.37 g/mol | [2] |
| Physical Form | Solid (presumed) | General chemical knowledge |
Section 2: Hazard Identification and GHS Classification
Based on available supplier information, this compound is classified as an irritant. The Globally Harmonized System (GHS) classifications are detailed below. It is important to note that a comprehensive, publicly available Safety Data Sheet (SDS) for this specific compound is not readily found; therefore, these classifications should be treated as the primary, though potentially incomplete, hazard information.
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Warning | GHS07 (Exclamation Mark) |
Source: BLDpharm[2]
These classifications are consistent with data for structurally similar compounds, such as 4-Fluoro-N-methoxy-N-methylbenzamide, which also lists H315, H319, and H335 as its primary hazards[3].
Diagram: Hazard Profile of this compound
Caption: GHS Hazard classifications for the compound.
Section 3: Risk Assessment and Mitigation
A systematic approach to risk assessment is crucial when handling any chemical. The following workflow outlines the key steps for managing the risks associated with this compound.
Diagram: Risk Assessment Workflow
Caption: A four-step risk assessment process.
Engineering Controls
The primary method for mitigating exposure should always be through engineering controls.
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area[3]. For procedures that may generate dust, such as weighing or transfer, a chemical fume hood is strongly recommended.
-
Safety Equipment: An emergency eyewash station and safety shower should be readily accessible in the immediate vicinity of any potential exposure[3].
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent direct contact with the compound.
-
Eye and Face Protection: Wear chemical safety goggles or glasses that conform to EN166 (EU) or NIOSH (US) standards[3]. A face shield may be necessary for splash-prone procedures.
-
Skin Protection: Wear a standard laboratory coat.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use[3].
-
Respiratory Protection: If engineering controls are insufficient to prevent inhalation of dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used[3].
Section 4: Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining the stability of the compound and preventing accidental exposure.
General Handling
-
Hygiene: Practice good industrial hygiene. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound[3].
-
Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes[3].
-
Contaminated Clothing: Remove and wash contaminated clothing before reuse.
Storage
-
Conditions: Store in a tightly sealed container in a dry, cool, and well-ventilated place[2].
-
Incompatibilities: While specific reactivity data for this compound is limited, as a general precaution for sulfonamides, store away from strong oxidizing agents, strong acids, and strong bases.
Section 5: Emergency Procedures
In the event of an accidental exposure or spill, the following procedures should be followed immediately.
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, seek medical attention[3]. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention[3]. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[3]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill Response
-
Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and clean it up using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum or gently wetting the material if compatible).
Section 6: Stability and Reactivity
-
Thermal Decomposition: The thermal decomposition of sulfonamides can be complex and may release hazardous gases, including oxides of nitrogen (NOx) and sulfur (SOx)[4][5]. The specific decomposition products and onset temperature for this compound are not documented. Avoid exposing the compound to high temperatures.
-
Reactivity: As a general class, sulfonamides can be reactive with strong oxidizing agents, acids, and bases.
Section 7: Disposal Considerations
Chemical waste disposal must be conducted in accordance with all local, state, and federal regulations.
-
Waste Disposal: Dispose of this compound and any contaminated materials as chemical waste through a licensed disposal contractor. Do not dispose of it down the drain or in the general trash.
-
Environmental Fate: The environmental impact of this specific compound has not been extensively studied. However, sulfonamides as a class are known to be potential environmental contaminants[6]. Proper disposal is essential to prevent environmental release.
Conclusion
This compound should be handled as a compound that is irritating to the skin, eyes, and respiratory system. The cornerstone of its safe use lies in a combination of robust engineering controls, appropriate personal protective equipment, and strict adherence to established handling and storage protocols. Given the absence of a comprehensive toxicological profile, a cautious and conservative approach to safety is warranted. This guide provides a framework for the safe handling of this compound, but it is incumbent upon the user to supplement this information with institution-specific safety procedures and to remain vigilant in the practice of good laboratory safety.
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Wikipedia. (2023, December 27). Sulfonamide (medicine). Retrieved from [Link]
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PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-((4-Methoxyphenyl)methyl)-4-nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Agriculture and Environment Research Unit (AERU). (n.d.). 4-methylbenzenesulfonamide (Ref: ADF16/024). University of Hertfordshire. Retrieved from [Link]
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Mayo Clinic. (n.d.). Sulfamethoxazole And Trimethoprim (Oral Route). Retrieved from [Link]
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Environmental Protection. (n.d.). Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
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RegisteredNurseRN. (2020, June 9). Sulfonamides Pharmacology Nursing Antibiotics NCLEX Review [Video]. YouTube. Retrieved from [Link]
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NIST. (n.d.). Benzenesulfonamide, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
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Cleveland Clinic. (2023, February 24). What Are Sulfonamides (Sulfa Drugs)?. Retrieved from [Link]
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Sciencemadness Wiki. (n.d.). Proper disposal of chemicals. Retrieved from [Link]
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Patsnap. (n.d.). Thermal Decomposition Behavior of Sulfamic Acid and Its By Products. Retrieved from [Link]
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Fisher Scientific. (2024, February 15). Safety Data Sheet: N-Isopropyl-4-methylbenzenesulfonamide. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols: N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
A Senior Application Scientist's Guide to Strategic Use in Organic Synthesis
Executive Summary: Beyond a Simple Sulfonamide
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide is more than a mere entry in a chemical catalog. It represents a strategically "masked" secondary amine, engineered for stability and selective deprotection. The convergence of the robust benzenesulfonamide group with the acid-labile N-(4-methoxybenzyl), or para-methoxybenzyl (PMB), group provides a powerful tool for complex molecular architecture. The sulfonamide moiety itself is a cornerstone of medicinal chemistry, found in therapeutics ranging from antibiotics to anticancer agents.[1][2][3][4] This guide moves beyond theoretical discussion to provide field-proven insights and detailed protocols for leveraging this reagent's unique attributes in multi-step synthesis, particularly within drug development pipelines.
The core utility of this compound lies in the predictable and selective cleavage of the PMB group. This allows chemists to perform extensive synthetic modifications on other parts of a molecule while the critical N-methylsulfonamide nitrogen remains inert, only to be revealed under specific, mild acidic conditions.[5][6]
Physicochemical Profile & Safe Handling
A thorough understanding of a reagent's properties is the foundation of reproducible science. The key data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 915916-89-1 | [7][8] |
| Molecular Formula | C₁₅H₁₇NO₃S | [7][8] |
| Molecular Weight | 291.37 g/mol | [8] |
| Synonym | N-[(4-methoxyphenyl)methyl]-N-methylbenzenesulfonamide | [7] |
| Storage | Sealed in a dry environment at room temperature. | [8] |
| Primary Hazards | Skin Irritation (H315), Serious Eye Irritation (H319), Respiratory Irritation (H335) | [8] |
Scientist's Note: This compound is intended for professional research and manufacturing use only.[7] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn during handling. All manipulations should be performed in a well-ventilated chemical fume hood.
The Core Application: Strategic N-Protection and Deprotection
In multi-step synthesis, the selective protection and deprotection of functional groups is a paramount challenge. The this compound structure is an elegant solution for masking a secondary amine.
Principle of Operation: The Acid-Labile PMB Group
The N-(4-methoxybenzyl) group is a cornerstone of protecting group chemistry. Its value proposition is twofold:
-
Robust Stability: The PMB-protected sulfonamide is exceptionally stable under a wide array of reaction conditions, including exposure to bases, nucleophiles, and many common oxidizing and reducing agents.[5] This stability allows for broad synthetic flexibility in modifying other parts of the parent molecule.
-
Orthogonal Cleavage: The PMB group's key feature is its lability under mild acidic conditions, a property that distinguishes it from the more robust, unsubstituted benzyl (Bn) group.[6] This allows for its selective removal without affecting other acid-sensitive groups or other protecting groups that require different cleavage conditions (e.g., hydrogenolysis for Bn, fluoride for silyl ethers).
Causality of Cleavage: The Role of the Methoxy Group
The selective, mild deprotection is not arbitrary; it is a direct consequence of electronic effects within the PMB moiety. The cleavage is an acid-catalyzed process that proceeds via the formation of a resonance-stabilized benzylic carbocation.
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N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide: A Versatile Protecting Group for Amines in Complex Synthesis
Introduction: Navigating the Labyrinth of Amine Protection
In the intricate world of multi-step organic synthesis, particularly in the realms of pharmaceutical and materials science, the judicious selection of protecting groups is paramount to success. Amines, with their inherent nucleophilicity and basicity, often require transient masking to prevent undesired side reactions. The ideal protecting group should be readily introduced, stable under a variety of reaction conditions, and cleanly removed under mild conditions that do not compromise the integrity of the target molecule.
Among the arsenal of amine protecting groups, sulfonamides are renowned for their exceptional stability.[1] However, this robustness can be a double-edged sword, often necessitating harsh conditions for their removal. The N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide group emerges as a sophisticated solution, synergizing the steadfastness of a sulfonamide with the nuanced lability of the p-methoxybenzyl (PMB) group. The presence of the electron-donating methoxy group on the benzyl moiety facilitates cleavage under specific acidic or oxidative conditions, offering a strategic advantage in complex synthetic routes where orthogonality is key.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth application notes and detailed protocols for the effective utilization of this compound as a protecting group for primary and secondary amines.
Core Principles and Strategic Advantages
The strategic utility of the this compound protecting group is rooted in a few key principles:
-
Robustness: The sulfonamide linkage is stable to a wide range of reagents and reaction conditions, including many common nucleophiles, bases, and mild reducing agents.[1] This allows for extensive molecular manipulations on other parts of the molecule without compromising the protected amine.
-
Orthogonal Deprotection: The p-methoxybenzyl (PMB) group can be cleaved under conditions that leave other protecting groups, such as standard benzyl ethers or esters, intact.[4] This orthogonality is crucial for the sequential deprotection strategies often required in the synthesis of complex molecules.
-
Tunable Lability: The electron-donating nature of the p-methoxy group renders the N-benzyl bond susceptible to cleavage under moderately acidic or specific catalytic conditions, avoiding the harsh reagents often required for the cleavage of simple N-alkyl or N-aryl sulfonamides.[2][3]
Application Notes: Field-Proven Insights
The selection of a protecting group is a decision driven by the specific synthetic context. Here, we delve into the causality behind experimental choices when employing this compound.
When to Choose this compound:
This protecting group is particularly advantageous in scenarios where:
-
Downstream reactions involve strong nucleophiles or bases: The sulfonamide backbone provides excellent stability against these reagents.
-
Orthogonality to other acid-labile groups is required: While the PMB group is acid-labile, its cleavage can often be achieved under conditions milder than those required for the removal of other acid-sensitive groups like t-butyl carbamates (Boc) or t-butyl esters, with careful tuning of the reaction conditions.
-
A late-stage, mild deprotection is desired: The cleavage conditions are generally mild and high-yielding, minimizing the risk of degradation of complex, sensitive substrates.
Stability Profile: A Quantitative Overview
The stability of the this compound protecting group under various conditions is summarized in the table below. This data is a synthesis of information on sulfonamide and PMB group stability.
| Condition | Reagent(s) | Stability | Comments |
| Strongly Acidic | Conc. HCl, H2SO4 | Labile | Cleavage of the N-PMB bond is expected. |
| Moderately Acidic | Trifluoroacetic Acid (TFA) | Labile | This is a standard and effective method for deprotection.[5][6] |
| Lewis Acidic | Bi(OTf)3, TMSOTf | Labile | Catalytic amounts can efficiently cleave the N-PMB bond.[2][3] |
| Strongly Basic | NaOH, KOH (aq.) | Stable | The sulfonamide linkage is resistant to hydrolysis.[1] |
| Organometallics | n-BuLi, Grignard reagents | Generally Stable | The sulfonamide is typically unreactive towards these reagents. |
| Catalytic Hydrogenation | H2, Pd/C | Stable | The benzenesulfonamide group is stable, and while the N-PMB bond can be cleaved under forcing conditions, it is generally stable to standard hydrogenation. |
| Oxidative | DDQ, CAN | Potentially Labile | While the sulfonamide is stable, the PMB group can be susceptible to oxidative cleavage. |
| Reductive (Hydrides) | LiAlH4, NaBH4 | Stable | The sulfonamide group is resistant to reduction by common hydride reagents. |
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the key experimental workflows associated with the use of this compound as a protecting group.
Protocol 1: Protection of a Primary Amine
This protocol describes the reaction of a primary amine with benzenesulfonyl chloride, followed by alkylation with 4-methoxybenzyl chloride. This two-step, one-pot procedure is an effective method for the formation of the protected amine.
Workflow Diagram:
Caption: Workflow for the protection of a primary amine.
Materials:
-
Primary amine
-
Benzenesulfonyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
4-Methoxybenzyl chloride (PMB-Cl)
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Sulfonylation: a. To a solution of the primary amine (1.0 equiv) in anhydrous DCM (0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 equiv). b. To this stirred solution, add a solution of benzenesulfonyl chloride (1.1 equiv) in anhydrous DCM dropwise over 15 minutes. c. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates complete consumption of the starting amine.
-
N-Alkylation: a. To the reaction mixture from the previous step, add anhydrous K2CO3 (3.0 equiv) and anhydrous DMF (volume equal to that of DCM). b. Add 4-methoxybenzyl chloride (1.2 equiv) and heat the mixture to 60-70 °C. c. Monitor the reaction by TLC. The reaction is typically complete within 12-24 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and dilute with ethyl acetate. b. Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine. c. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(4-Methoxybenzyl)-N-alkylbenzenesulfonamide.
Protocol 2: Deprotection via Acidic Cleavage with Trifluoroacetic Acid (TFA)
This protocol outlines the removal of the N-(4-Methoxybenzyl) group under acidic conditions using trifluoroacetic acid.[5][6]
Workflow Diagram:
Caption: Workflow for TFA-mediated deprotection.
Materials:
-
N-(4-Methoxybenzyl)-N-alkylbenzenesulfonamide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Deprotection Reaction: a. Dissolve the N-(4-Methoxybenzyl)-N-alkylbenzenesulfonamide (1.0 equiv) in DCM (0.1 M). b. To this solution, add TFA (10-20 equiv) at room temperature. c. Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-4 hours.
-
Work-up and Purification: a. Carefully quench the reaction by the slow addition of saturated aqueous NaHCO3 solution until gas evolution ceases and the aqueous layer is basic. b. Separate the organic layer and extract the aqueous layer with DCM. c. Combine the organic layers and wash with brine. d. Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the deprotected N-alkylbenzenesulfonamide.
Protocol 3: Deprotection via Catalytic C-N Bond Cleavage
This protocol describes a milder deprotection method using a catalytic amount of bismuth(III) triflate.[2][3]
Workflow Diagram:
Caption: Workflow for Bi(OTf)3-catalyzed deprotection.
Materials:
-
N-(4-Methoxybenzyl)-N-alkylbenzenesulfonamide
-
Bismuth(III) triflate (Bi(OTf)3)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Deprotection Reaction: a. To a solution of the N-(4-Methoxybenzyl)-N-alkylbenzenesulfonamide (1.0 equiv) in 1,2-dichloroethane (0.1 M), add Bi(OTf)3 (0.05 - 0.1 equiv). b. Heat the reaction mixture to reflux (approximately 85 °C) under an inert atmosphere. c. Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature and quench with saturated aqueous NaHCO3 solution. b. Separate the organic layer and extract the aqueous layer with DCM. c. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4. d. Filter and concentrate the solution under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to afford the deprotected N-alkylbenzenesulfonamide.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for troubleshooting and optimizing reaction conditions.
Mechanism of Protection
The protection of a primary amine proceeds through a two-step sequence: sulfonamide formation followed by N-alkylation.
Caption: Mechanism of amine protection.
-
Sulfonamide Formation: The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the benzenesulfonyl chloride. A proton is subsequently lost from the nitrogen, and the chloride ion is expelled, forming the stable sulfonamide.[7]
-
N-Alkylation: In the presence of a base, the sulfonamide is deprotonated to form a nucleophilic anion. This anion then displaces the chloride from 4-methoxybenzyl chloride in a typical SN2 reaction.
Mechanism of Acid-Catalyzed Deprotection
The cleavage of the N-PMB bond under acidic conditions is facilitated by the stability of the resulting p-methoxybenzyl carbocation.
Caption: Mechanism of acid-catalyzed deprotection.
The reaction is initiated by protonation of the sulfonamide nitrogen. This is followed by cleavage of the carbon-nitrogen bond, which is the rate-determining step. This cleavage is favored by the formation of the resonance-stabilized p-methoxybenzyl carbocation. This carbocation is then trapped by a nucleophile present in the reaction mixture (e.g., the solvent or a scavenger).[2][3][8]
Conclusion
The this compound protecting group offers a compelling combination of stability and controlled lability, making it a valuable tool for the modern synthetic chemist. Its robustness allows for a wide range of chemical transformations to be performed on the protected substrate, while the PMB group provides a handle for mild and selective deprotection. By understanding the core principles of its application and the nuances of the protection and deprotection protocols, researchers can confidently incorporate this protecting group into their synthetic strategies to navigate complex molecular architectures with greater efficiency and success.
References
-
Ngassa, F. N., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 265-285). The Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. [Link]
-
Baran, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21466–21473. [Link]
-
Reuillon, T., et al. (2012). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry, 10(37), 7489-7501. [Link]
-
Ghosh, R., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18973–18985. [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
-
Spande, T. F., et al. (2011). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 52(33), 4233-4235. [Link]
-
Ghosh, R., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18973–18985. [Link]
-
Shaabani, A., et al. (2007). A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides. Tetrahedron Letters, 48(12), 2185-2188. [Link]
-
Wipf, P., & Li, W. (2006). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Chemistry, 10(6), 637-653. [Link]
-
Organic Chemistry Tutor. (2023, November 17). Mechanism Challenge: Acidic Cleavage of Butyl Phenyl Ether [Video]. YouTube. [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
-
Lühr, S., et al. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1484-1493. [Link]
- Pearson, A. J., & Roush, W. R. (Eds.). (1999). Activating Agents and Protecting Groups. John Wiley & Sons.
-
Nayak, S. K. (2000). A Facile Route to the Deprotection of Sulfonate Esters and Sulfonamides with Low Valent Titanium Reagents. Synthesis, 2000(11), 1575-1578. [Link]
-
MacMillan, D. W. C., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. J. Am. Chem. Soc. 2023, 145, 39, 21466–21473. [Link]
-
The University of Manchester. (n.d.). The Synthesis of Functionalised Sulfonamides. [Link]
- U.S. Patent No. US20030236437A1. (2003). Process to prepare sulfonamides.
-
Thieme. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]
-
Wang, X., et al. (2019). Facile removal of 4-methoxybenzyl protecting group from selenocysteine. Journal of Peptide Science, 25(12), e3220. [Link]
-
Al-Zoubi, R. M. (2013). A P-Methoxybenzyl (PMB) protection/deprotection Approach Toward the Synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Journal of Sulfur Chemistry, 34(6), 648-657. [Link]
-
Oh, K., et al. (2004). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. Tetrahedron Letters, 45(49), 9071-9073. [Link]
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- 7. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.ucla.edu [chem.ucla.edu]
Application Note: A Strategic Protocol for the Synthesis of N-Monosubstituted Sulfonamides via N-Alkylation of a PMB-Protected Intermediate
Introduction: The Strategic Role of the p-Methoxybenzyl Group in Sulfonamide Synthesis
The N-alkylation of sulfonamides is a cornerstone transformation in the synthesis of a vast array of biologically active molecules and pharmaceutical agents.[1][2] Direct alkylation of primary sulfonamides often suffers from challenges such as over-alkylation and side reactions. A robust strategy to circumvent these issues involves the use of a protecting group on the sulfonamide nitrogen. The p-methoxybenzyl (PMB) group is an exceptionally useful tool for this purpose. Its electron-donating methoxy group renders it stable to a wide range of synthetic conditions, yet allows for its selective and high-yield removal under specific acidic or oxidative conditions.[3][4][5]
This application note details a comprehensive, three-stage protocol for the synthesis of N-monosubstituted sulfonamides. The strategy hinges on the initial protection of a primary sulfonamide with a PMB group, followed by the targeted N-alkylation of the resulting secondary sulfonamide, and culminating in the efficient deprotection to yield the desired product. We will delve into the causality behind the choice of reagents and conditions, providing researchers with a protocol that is not only a series of steps but a self-validating system grounded in chemical principles.
Section 1: The Overall Synthetic Strategy
The synthesis is logically divided into three distinct, high-yielding stages. This approach ensures precise control over the substitution pattern on the sulfonamide nitrogen, a critical factor in drug development and medicinal chemistry.
Figure 1: Overall workflow for the synthesis of N-alkyl sulfonamides.
Section 2: Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-Methoxybenzyl)benzenesulfonamide (PMB Protection)
Rationale: This initial step installs the PMB protecting group. The reaction proceeds via a standard nucleophilic substitution where the deprotonated primary sulfonamide attacks p-methoxybenzyl chloride. A moderately strong base like potassium carbonate is sufficient to deprotonate the primary sulfonamide without causing unwanted side reactions with the alkyl halide.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| Benzenesulfonamide | 157.18 | 1.57 g | 1.0 | Starting material |
| p-Methoxybenzyl chloride | 156.61 | 1.64 g | 1.05 | Alkylating agent |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 1.5 | Base |
| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - | Solvent |
Step-by-Step Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzenesulfonamide (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
-
Add anhydrous DMF (50 mL) to the flask. Stir the suspension at room temperature for 15 minutes.
-
Add p-methoxybenzyl chloride (1.05 eq) to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A white precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water (3 x 50 mL) and then with a small amount of cold diethyl ether to remove residual DMF.
-
Dry the solid under vacuum to yield N-(4-Methoxybenzyl)benzenesulfonamide. The product can be further purified by recrystallization from ethanol if necessary.
Protocol 2: N-Alkylation using N-(4-Methoxybenzyl)benzenesulfonamide
Rationale: This is the key alkylation step. The N-H proton of the PMB-protected secondary sulfonamide is significantly less acidic than that of the primary sulfonamide. Therefore, a stronger, non-nucleophilic base like sodium hydride (NaH) is required for complete deprotonation to form the sulfonamide anion.[6] This anion then acts as a potent nucleophile, attacking the alkyl halide (R-X) in a classic SN2 reaction. Anhydrous polar aprotic solvents like THF or DMF are essential to solvate the ions and prevent the reaction of the strong base with protic impurities.
Figure 2: N-Alkylation reaction mechanism.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| N-(4-Methoxybenzyl)benzenesulfonamide | 277.34 | 2.77 g | 1.0 | Substrate |
| Sodium Hydride (NaH, 60% in oil) | 24.00 | 0.44 g | 1.1 | Strong Base |
| Alkyl Halide (e.g., Iodomethane) | 141.94 | 1.56 g | 1.1 | Electrophile |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 50 mL | - | Solvent |
Step-by-Step Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.1 eq, 60% dispersion in mineral oil).
-
Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, carefully decanting the hexanes each time.
-
Add anhydrous THF (30 mL) to the washed NaH and cool the suspension to 0 °C in an ice bath.
-
Dissolve N-(4-Methoxybenzyl)benzenesulfonamide (1.0 eq) in anhydrous THF (20 mL) and add it dropwise to the NaH suspension via a dropping funnel over 20 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Upon completion, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (100 mL) and water (50 mL).
-
Separate the layers. Wash the organic layer with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-Alkyl-N-(4-Methoxybenzyl)benzenesulfonamide.
Protocol 3: PMB Group Deprotection
Rationale: The final step removes the PMB group to reveal the N-monosubstituted sulfonamide. The electron-rich nature of the p-methoxybenzyl group makes it highly susceptible to cleavage by strong acids like triflic acid (TfOH) or trifluoroacetic acid (TFA).[7][8][9] The acid protonates the ether oxygen (or the sulfonamide nitrogen), facilitating the departure of the sulfonamide as a leaving group and forming the resonance-stabilized p-methoxybenzyl carbocation.[10] This cation is then trapped by a scavenger or the solvent. This method is highly effective and often proceeds cleanly at room temperature.
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| N-Alkyl-N-(PMB)-benzenesulfonamide | - | 1.0 g | 1.0 | Substrate |
| Dichloromethane (DCM) | 84.93 | 20 mL | - | Solvent |
| Triflic Acid (TfOH) | 150.08 | 0.2 mL | ~1.2 | Deprotecting Agent |
Step-by-Step Procedure:
-
Dissolve the N-Alkyl-N-(4-Methoxybenzyl)benzenesulfonamide (1.0 eq) in dichloromethane (20 mL) in a round-bottom flask at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triflic acid (~1.2 eq) dropwise to the stirred solution.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by slowly pouring it into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (2 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography or recrystallization to yield the final N-Alkyl-benzenesulfonamide.
Section 3: Troubleshooting and Field-Proven Insights
-
Incomplete Alkylation (Protocol 2): If the reaction stalls, ensure all reagents and solvents were rigorously anhydrous. The activity of NaH is paramount. A small amount of a catalyst like tetrabutylammonium iodide (TBAI) can be added to facilitate the reaction with less reactive alkyl chlorides or bromides.
-
Low Yield in Deprotection (Protocol 3): If deprotection is slow, a slight increase in temperature (to 40 °C) may be beneficial. However, prolonged exposure to strong acid can cause degradation of sensitive substrates. For highly acid-sensitive molecules, an alternative oxidative deprotection using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be employed.[11]
-
Purification Challenges: The byproduct of the PMB cation can sometimes complicate purification. In the acidic deprotection, the cation is trapped, leading to relatively clean reactions. After basic workup, ensure the pH is neutral before extraction to prevent the sulfonamide product from remaining in the aqueous layer as its salt.
Conclusion
This three-stage protocol, centered on the strategic use of the N-PMB protecting group, offers a reliable and versatile pathway for the synthesis of N-monosubstituted sulfonamides. By understanding the chemical principles behind each step—from the choice of base to the mechanism of deprotection—researchers can confidently apply and adapt this methodology to a wide range of substrates. The deliberate separation of the protection, alkylation, and deprotection steps provides a high degree of control, minimizing byproducts and simplifying purification, thereby accelerating the discovery and development of novel chemical entities.
References
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Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. PubMed Central. Available at: [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]
-
Mattocks, D. L., & Pike, R. A. (2015). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central. Available at: [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
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Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry. Available at: [Link]
-
Maji, B. (2012). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central. Available at: [Link]
-
Lam, H. W., et al. (2018). Electrochemical Deprotection of para-Methoxybenzyl Ethers in a Flow Electrolysis Cell. University of Southampton ePrints. Available at: [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. ResearchGate. Available at: [Link]
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Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). ON THE SELECTIVITY OF DEPROTECTION OF BENZYL, MPM (4-METHOXYBENZYL)AND DMPM (3,4-DIMETHOXYBENZYL) PROTECTING GROUPS FOR HYDROXY FUNCTIONS. Lookchem. Available at: [Link]
-
Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)benzenesulfonamide. PubMed Central. Available at: [Link]
-
Kocienski, P. (2006). Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. Available at: [Link]
-
Sanghavi, N. M., et al. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Synthetic Communications. Available at: [Link]
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Hanessian, S., & Lavallee, P. (1998). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene. UCLA - Chemistry and Biochemistry. Available at: [Link]
-
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions. Organic Chemistry Portal. Available at: [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link]
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(Author not listed). (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. Available at: [Link]
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Sreenivasa, S., et al. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. ResearchGate. Available at: [Link]
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Synthesis of Biologically Active Compounds from N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide in Medicinal Chemistry
This compound serves as a pivotal starting material in the synthesis of a diverse array of biologically active compounds. The benzenesulfonamide core is a well-established pharmacophore, present in a multitude of therapeutic agents exhibiting anticancer, antibacterial, antiviral, and anti-inflammatory properties[1]. The strategic placement of the 4-methoxybenzyl (PMB) group on the sulfonamide nitrogen provides a robust protecting group that can be selectively removed under specific conditions, unmasking the N-methylbenzenesulfonamide core for further functionalization. This guide provides detailed protocols and scientific rationale for the deprotection of this compound and the subsequent synthesis of various classes of biologically active derivatives.
PART 1: Deprotection of the N-(4-Methoxybenzyl) Group
The selective cleavage of the N-(4-methoxybenzyl) bond is the gateway to accessing the versatile N-methylbenzenesulfonamide intermediate. The choice of deprotection strategy is crucial and depends on the overall synthetic route and the tolerance of other functional groups in the molecule. Here, we present two reliable and efficient methods for the removal of the PMB group.
Method 1: Acid-Catalyzed Deprotection with Trifluoroacetic Acid (TFA)
Scientific Rationale: The p-methoxybenzyl group is susceptible to cleavage under acidic conditions due to the electron-donating nature of the methoxy group, which stabilizes the resulting benzylic carbocation. Trifluoroacetic acid is a strong, volatile acid that is effective for this transformation and can be easily removed during workup.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol of substrate).
-
To the stirred solution, add trifluoroacetic acid (TFA, 5-10 eq) dropwise at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford pure N-methylbenzenesulfonamide.[2][3]
Method 2: Catalytic C-N Bond Cleavage using Bismuth(III) Triflate (Bi(OTf)₃)
Scientific Rationale: Bismuth(III) triflate is a Lewis acid catalyst that can effectively mediate the cleavage of the C-N bond in PMB-protected sulfonamides under mild conditions. This method offers an alternative to strong Brønsted acids and can be advantageous for substrates sensitive to harsh acidic environments.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in a suitable solvent such as 1,2-dichloroethane or acetonitrile, add Bi(OTf)₃ (10-20 mol%).
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction by TLC. The reaction time can vary from 2 to 12 hours depending on the substrate.
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield N-methylbenzenesulfonamide.[4][5][6]
Deprotection Workflow:
Caption: Deprotection strategies for this compound.
PART 2: Synthesis of Biologically Active Derivatives from N-Methylbenzenesulfonamide
The deprotected N-methylbenzenesulfonamide is a versatile building block for the synthesis of a wide range of biologically active molecules. The following protocols detail the synthesis of several classes of derivatives with demonstrated therapeutic potential.
Synthesis of N-Sulfonylimines and their Derivatives
Scientific Rationale: N-sulfonylimines are valuable intermediates in organic synthesis and can be readily prepared by the condensation of a sulfonamide with an aldehyde. These imines can then be further modified, for example, by reduction to N-alkylsulfonamides.
Experimental Protocol for N-Sulfonylimine Formation:
-
In a round-bottom flask, combine N-methylbenzenesulfonamide (1.0 eq), an appropriate aldehyde (1.1 eq), and a dehydrating agent such as anhydrous magnesium sulfate or molecular sieves in a suitable solvent like dichloromethane or toluene.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, filter off the dehydrating agent and concentrate the filtrate under reduced pressure.
-
The crude N-sulfonylimine can often be used in the next step without further purification. If necessary, purification can be achieved by crystallization or column chromatography.[7][8]
Mechanism of N-Sulfonylimine Formation:
Caption: Condensation reaction to form N-sulfonylimines.
Synthesis of N-Aryl and N-Heteroaryl Benzenesulfonamides
Scientific Rationale: The introduction of aryl or heteroaryl moieties onto the sulfonamide nitrogen can lead to compounds with potent biological activities, including anticancer and antimicrobial effects. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming these C-N bonds.
Experimental Protocol for Buchwald-Hartwig Amination:
-
To an oven-dried Schlenk tube, add N-methylbenzenesulfonamide (1.0 eq), an aryl or heteroaryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).
-
Add a dry, degassed solvent such as toluene or dioxane.
-
Heat the reaction mixture to 80-110 °C and stir until the starting materials are consumed as monitored by TLC or GC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the desired N-aryl or N-heteroaryl benzenesulfonamide.
Palladium-Catalyzed N-Arylation Workflow:
Caption: General workflow for palladium-catalyzed N-arylation.
PART 3: Biologically Active Derivatives and their Applications
The derivatization of N-methylbenzenesulfonamide has led to the discovery of compounds with significant therapeutic potential. Below are examples of such derivatives and their reported biological activities.
Anticancer Agents
Benzenesulfonamide derivatives have been extensively investigated as anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. A notable target for these compounds is carbonic anhydrase IX (CA IX), an enzyme overexpressed in many solid tumors.[4][9]
Table 1: Anticancer Activity of Benzenesulfonamide Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Thiazolone-benzenesulfonamides | MDA-MB-231 (Breast) | 1.56 - 5.54 | [4] |
| Thiazolone-benzenesulfonamides | MCF-7 (Breast) | 1.52 - 4.58 | [4] |
| Benzenesulfonamide-bearing imidazoles | MDA-MB-231 (Breast) | 20.5 | [10] |
| Benzenesulfonamide-bearing imidazoles | IGR39 (Melanoma) | 27.8 | [10] |
| Triazine-linked benzenesulfonamides | MDA-MB-468 (Breast) | 1.48 - 3.99 | [9] |
Antimicrobial Agents
The sulfonamide scaffold is a classic feature of antibacterial drugs. Novel derivatives of N-methylbenzenesulfonamide continue to be explored for their efficacy against various bacterial strains, including those resistant to existing antibiotics.
Table 2: Antibacterial Activity of Benzenesulfonamide Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| N-(Aryl/aralkyl)-4-methylbenzenesulfonamides | E. coli | 9.22 - 9.66 | [11] |
| N-(Aryl/aralkyl)-4-methylbenzenesulfonamides | B. subtilis | 8.41 - 11.46 | [11] |
| N-(Hydroxy-nitro-phenyl)-4-methyl-benzenesulfonamides | S. aureus | 32 - 512 | [2] |
| N-Heptyl-N-(4-methylpyridin-2-yl)benzenesulfonamide | Gram-positive & Gram-negative strains | Comparable to Ciprofloxacin | [12] |
Enzyme Inhibitors
Beyond their anticancer and antimicrobial activities, benzenesulfonamide derivatives have been identified as potent inhibitors of various enzymes implicated in disease. For instance, certain derivatives have shown significant inhibitory activity against carbonic anhydrases and cholinesterases, suggesting their potential in treating conditions like glaucoma and Alzheimer's disease.[13][14]
Table 3: Enzyme Inhibition by Benzenesulfonamide Derivatives
| Compound Class | Enzyme | Kᵢ (nM) | Reference |
| N-Phenylsulfonamide derivatives | Carbonic Anhydrase I | 45.7 | [13][14] |
| N-Phenylsulfonamide derivatives | Carbonic Anhydrase II | 33.5 | [13][14] |
| N-Phenylsulfonamide derivatives | Acetylcholinesterase | 31.5 | [13][14] |
| N-Phenylsulfonamide derivatives | Butyrylcholinesterase | 24.4 | [13][14] |
| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX | 10.93 - 25.06 | [4] |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. The reliable deprotection of the PMB group, followed by various derivatization strategies, provides access to novel molecules with potential applications in cancer therapy, infectious diseases, and the treatment of enzyme-related disorders. The protocols and data presented in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry.
References
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El-Naggar, A. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(45), 28286-28303. Available at: [Link]
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Bhattacharya, A., Shukla, P. M., & Maji, B. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18987–19001. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16789. Available at: [Link]
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Kazancıoğlu, E. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 104, 104279. Available at: [Link]
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Isik, K., & Ozdemir-Kocak, F. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Bratislavske lekarske listy, 109(8), 359-362. Available at: [Link]
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Bhattacharya, A., Shukla, P. M., & Maji, B. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ResearchGate. Available at: [Link]
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Kaur, H., et al. (2016). MIC values of antibacterial activity of N-substituted derivatives of 3. ResearchGate. Available at: [Link]
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Carta, F., & Supuran, C. T. (2018). Synthesis of novel benzenesulfamide derivatives with inhibitory activity against human cytosolic carbonic anhydrase I and II and. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1125–1136. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of N-sulfonyl imines. Retrieved from [Link]
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Turos, E., et al. (2018). Visible-Light, Iodine-Promoted Formation of N-Sulfonyl Imines and N-Alkylsulfonamides from Aldehydes and Hypervalent Iodine Reagents. Molecules, 23(7), 1799. Available at: [Link]
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Ali, M. A., et al. (2012). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. Tetrahedron Letters, 53(38), 5124-5127. Available at: [Link]
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Zhang, X., et al. (2017). Direct synthesis of N-sulfinyl- and N-sulfonylimines via copper/L-proline-catalyzed aerobic oxidative cascade reaction of alcohols with sulfinamides or sulfonamides. Organic & Biomolecular Chemistry, 15(5), 1163-1166. Available at: [Link]
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Szewczyk, M., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6865. Available at: [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(1), 1-10. Available at: [Link]
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Kazancıoğlu, E. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. ResearchGate. Available at: [Link]
-
Kaur, H., et al. (2016). Synthesis and Screening of Some New N-Substituted Derivatives of N-(4-Methylpyridin-2-yl)benzenesulfonamides as Potential Antibacterial Agents. Letters in Drug Design & Discovery, 13(5), 456-462. Available at: [Link]
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PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). N-Sulfinyl imine. Retrieved from [Link]
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Ashraf, Z., et al. (2016). Synthesis, Antibacterial and Lipoxygenase Inhibition Studies of N-(Alkyl/aralkyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamides. Journal of the Chemical Society of Pakistan, 38(1), 135-141. Available at: [Link]
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Tawfik, H. O., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2139–2153. Available at: [Link]
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Szewczyk, M., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. ResearchGate. Available at: [Link]
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Kumar, A., et al. (2024). An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. Available at: [Link]
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Szewczyk, M., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. ResearchGate. Available at: [Link]
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Tawfik, H. O., et al. (2022). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as. Semantic Scholar. Available at: [Link]
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Newman, S. G., & Howell, J. M. (2016). Mechanism of the Palladium-Catalyzed Synthesis of Münchnones: The Role of Ligands in N-Acyl Iminium Salt Carbonylation. Journal of the American Chemical Society, 138(43), 14216–14219. Available at: [Link]
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Wikipedia. (n.d.). N-Sulfinyl imine. Retrieved from [Link]
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PubChem. (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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The Strategic Role of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide in Modern Drug Discovery: Applications and Synthetic Protocols
Introduction: A Versatile Intermediate at the Crossroads of Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic use of well-defined molecular intermediates is paramount to the efficient synthesis of complex therapeutic agents. N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide has emerged as a pivotal building block, valued for its dual functionality. It serves not only as a stable scaffold for the construction of pharmacologically active molecules but also as a protected secondary amine, wherein the 4-methoxybenzyl (PMB or MPM) group offers robust protection with options for mild and selective cleavage. This guide provides an in-depth exploration of the synthesis, characterization, and application of this versatile intermediate, tailored for researchers and professionals in drug development. The sulfonamide moiety itself is a well-established pharmacophore, present in a wide array of drugs, including antibacterial, anticancer, and antithyroid agents.[1] The incorporation of the N-(4-methoxybenzyl)-N-methyl fragment provides a strategic entry point for further molecular elaboration, making this compound a valuable asset in the medicinal chemist's toolbox.
Core Applications in Drug Discovery: Targeting Neurological Disorders and Beyond
The N-benzylbenzenesulfonamide scaffold is a recurring motif in a variety of biologically active compounds.[2] A particularly compelling application of this compound and its analogues lies in the development of therapeutics for Alzheimer's disease. Specifically, this scaffold is a key component in the design of γ-secretase modulators (GSMs). The γ-secretase enzyme is responsible for the final cleavage of the amyloid precursor protein (APP), a process that can generate the neurotoxic amyloid-β (Aβ) peptides, particularly the aggregation-prone Aβ42 species, which is a pathological hallmark of Alzheimer's disease.[2]
GSMs do not inhibit the enzyme outright, which can lead to mechanism-based toxicities due to the enzyme's role in other vital signaling pathways like Notch signaling. Instead, they allosterically modulate its activity to favor the production of shorter, less amyloidogenic Aβ peptides. The N-(4-methoxybenzyl)benzenesulfonamide core has been incorporated into potent γ-secretase inhibitors, highlighting its importance in this therapeutic area.[2] For instance, compounds like (R)-2-[(4-chlorobenzensulfonyl)-(4-methoxybenzyl)amino]-4-methylpentanoic acid amide have been identified as inhibitors of this key enzyme.[2]
Beyond Alzheimer's disease, the structural motif of N-substituted benzenesulfonamides is being explored in the development of inhibitors for other key drug targets, such as kinases, which are central to oncology and inflammation research.[3] The ability to readily synthesize and modify the this compound intermediate allows for its use in creating diverse chemical libraries for screening against various therapeutic targets.
Synthetic Protocols and Methodologies
The synthesis of this compound is a straightforward and high-yielding process, typically achieved through the reaction of N-methyl-4-methoxybenzylamine with benzenesulfonyl chloride. This reaction, a classic example of a Hinsberg reaction, is robust and can be performed under standard laboratory conditions.[4]
Protocol 1: Synthesis of this compound
This protocol is based on established methods for the synthesis of N,N-disubstituted sulfonamides.
Materials and Reagents:
-
N-methyl-4-methoxybenzylamine
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Instrumentation:
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Magnetic stir plate
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
NMR spectrometer, IR spectrometer, and Mass spectrometer for characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve N-methyl-4-methoxybenzylamine (1.0 equivalent) in dichloromethane or tetrahydrofuran. Add pyridine or triethylamine (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath.
-
Addition of Benzenesulfonyl Chloride: Dissolve benzenesulfonyl chloride (1.1 equivalents) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution via an addition funnel over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction by adding 1 M HCl. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent. Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the pure this compound.
Characterization Data (Expected):
| Property | Expected Value |
| Appearance | White to off-white solid or viscous oil |
| Molecular Formula | C₁₅H₁₇NO₃S |
| Molecular Weight | 291.37 g/mol |
| ¹H NMR (CDCl₃, δ) | ~7.8-7.5 (m, 5H, Ar-H of benzenesulfonyl), ~7.2-6.8 (m, 4H, Ar-H of methoxybenzyl), ~4.3 (s, 2H, N-CH₂), ~3.8 (s, 3H, O-CH₃), ~2.7 (s, 3H, N-CH₃) |
| ¹³C NMR (CDCl₃, δ) | ~159 (C-OMe), ~140-127 (aromatic carbons), ~55 (O-CH₃), ~52 (N-CH₂), ~35 (N-CH₃) |
| IR (KBr, cm⁻¹) | ~3050 (Ar C-H), ~2950 (Aliphatic C-H), ~1610, 1510 (Ar C=C), ~1340, 1160 (S=O stretch) |
| MS (ESI) | m/z 292.1 [M+H]⁺, 314.1 [M+Na]⁺ |
Diagram: Synthetic Workflow
Sources
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Application Notes and Protocols: Selective Deprotection of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Introduction: The Strategic Role of the p-Methoxybenzyl (PMB) Group in Amine Protection
In the landscape of synthetic organic chemistry, particularly in the realms of pharmaceutical and materials science, the use of protecting groups is a cornerstone of strategic molecular assembly. Among these, the para-methoxybenzyl (PMB) group stands out as a versatile and widely employed protecting group for amines. Its utility is rooted in its stability under a range of reaction conditions and, more critically, its susceptibility to selective cleavage under specific acidic or oxidative conditions.[1] This allows for the unmasking of the amine functionality at a desired stage of a synthetic sequence, without disturbing other sensitive moieties within the molecule.
This application note provides a comprehensive guide to the deprotection of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, a common substrate encountered in medicinal chemistry and drug development. We will delve into the mechanistic underpinnings of the primary deprotection strategies, offer detailed, field-tested protocols, and provide insights into troubleshooting common challenges.
Mechanistic Insights into N-PMB Deprotection
The selective cleavage of the N-PMB bond hinges on the electronic properties of the para-methoxybenzyl group. The electron-donating methoxy substituent stabilizes the formation of a benzylic carbocation, rendering the C-N bond susceptible to cleavage under conditions that would leave other N-alkyl or N-benzyl groups intact. The two predominant mechanistic pathways for N-PMB deprotection are acid-catalyzed cleavage and oxidative cleavage.
Acid-Catalyzed Deprotection Mechanism
Under acidic conditions, the reaction is initiated by protonation. While protonation can occur on the nitrogen or the oxygen atoms of the sulfonyl group, the key step for cleavage is the formation of a stabilized benzylic carbocation.[1][2] The presence of a nucleophilic scavenger is often crucial to trap the generated carbocation and drive the reaction to completion, preventing potential side reactions such as Friedel-Crafts alkylation of other aromatic rings within the substrate or solvent.[1]
Caption: Acid-catalyzed deprotection of N-PMB sulfonamide.
Oxidative Deprotection Mechanism
Oxidative cleavage, typically employing reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN), proceeds via a single-electron transfer (SET) mechanism.[3][4] The electron-rich PMB group forms a charge-transfer complex with the oxidant, leading to the formation of a radical cation. Subsequent fragmentation and hydrolysis yield the deprotected amine and p-methoxybenzaldehyde.[3] This method is particularly advantageous when the substrate is sensitive to acidic conditions.
Caption: Oxidative deprotection of N-PMB sulfonamide.
Experimental Protocols
The following protocols are presented as robust starting points for the deprotection of this compound. Optimization may be required based on the specific substrate and desired scale.
Protocol 1: Acidic Deprotection using Trifluoroacetic Acid (TFA)
This is a widely used and effective method for N-PMB deprotection.[5][6]
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Anisole (as a scavenger)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) and anisole (2.0-5.0 equiv) in anhydrous DCM (approx. 0.1 M concentration of the substrate).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA (10-20 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-methylbenzenesulfonamide.
Protocol 2: Oxidative Deprotection using Ceric Ammonium Nitrate (CAN)
This method is suitable for substrates that are sensitive to strong acids.[1]
Materials:
-
This compound
-
Acetonitrile (MeCN)
-
Water
-
Ceric ammonium nitrate (CAN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 equiv) in a mixture of acetonitrile and water (e.g., 3:1 v/v) to a concentration of approximately 0.1 M.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of CAN (2.0-3.0 equiv) in water dropwise to the stirred reaction mixture. The color of the reaction will typically turn deep red or brown.
-
Stir the reaction at 0 °C to room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Typical Yield | Reaction Time | Key Advantages | Potential Drawbacks |
| Acidic Cleavage | TFA, DCM, Anisole | 68-98%[5][6] | 2-6 hours | High yielding, readily available reagents. | Requires strongly acidic conditions, potential for side reactions if not properly scavenged. |
| Oxidative Cleavage | CAN, MeCN/H₂O | Good to excellent | 1-4 hours | Mild conditions, suitable for acid-sensitive substrates.[1] | Stoichiometric amounts of metal oxidant required, potential for oxidation of other functional groups. |
| Lewis Acid Catalysis | Bi(OTf)₃, DCE | 80-95%[1] | ~2 hours | Catalytic amounts of Lewis acid, high yields.[1] | Requires elevated temperatures (reflux).[1] |
Experimental Workflow Visualization
Sources
- 1. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. One moment, please... [total-synthesis.com]
- 4. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 5. researchgate.net [researchgate.net]
- 6. A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Catalytic Synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide Derivatives
Introduction: The Significance of N-Substituted Sulfonamides
The N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide scaffold and its derivatives represent a class of compounds with considerable importance in the landscape of modern organic and medicinal chemistry. The sulfonamide functional group is a cornerstone in drug design, famously integral to the "sulfa drugs," the first class of commercially available antibiotics. Today, its presence is widespread in pharmaceuticals, from diuretics to anticonvulsants and anti-cancer agents. The strategic incorporation of N-substituents, such as the methyl and 4-methoxybenzyl (PMB) groups, offers a sophisticated toolkit for modulating the physicochemical and pharmacological properties of these molecules.
The N-methyl group can enhance metabolic stability and lipophilicity, while the N-(4-methoxybenzyl) group serves a dual purpose. It is frequently employed as a robust protecting group for the sulfonamide nitrogen, stable under a variety of reaction conditions but amenable to selective cleavage. This feature is invaluable in multi-step syntheses of complex molecules. Furthermore, the entire N-benzylbenzenesulfonamide moiety is found in compounds exhibiting significant biological activities, including the inhibition of γ-secretase, an enzyme implicated in Alzheimer's disease.
This guide provides an in-depth exploration of the synthetic routes to this compound derivatives, with a focus on catalytic methodologies that offer efficiency, selectivity, and improved environmental credentials over classical approaches. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer insights into the strategic application of these compounds.
Synthetic Strategies: From Classical Methods to Modern Catalysis
The construction of the N,N-disubstituted sulfonamide core of the target molecules can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.
The Classical Two-Step Approach: A Foundational Method
The most traditional and straightforward synthesis involves a two-step sequence: the formation of a secondary sulfonamide followed by N-alkylation. This method, while not fully catalytic in its entirety, is robust and provides a reliable route to the desired products.
The initial step involves the reaction of a primary amine (methylamine) with a benzenesulfonyl chloride derivative. The subsequent step is the benzylation of the resulting N-methylbenzenesulfonamide with 4-methoxybenzyl chloride.
Causality Behind the Choices:
-
Stepwise Introduction: This approach allows for the controlled and unambiguous introduction of two different substituents (methyl and 4-methoxybenzyl) onto the sulfonamide nitrogen.
-
Base Selection: A base such as sodium hydroxide or potassium carbonate is crucial in the second step to deprotonate the sulfonamide nitrogen, rendering it nucleophilic for the reaction with the 4-methoxybenzyl halide.
-
Solvent System: Tetrahydrofuran (THF) is a common solvent for this type of alkylation as it effectively dissolves the organic reactants while being compatible with the aqueous base.
Caption: Classical two-step synthesis workflow.
Catalytic N-Alkylation via Borrowing Hydrogen: An Atom-Economical Approach
A more contemporary and sustainable strategy for the synthesis of N-alkylated sulfonamides is the "borrowing hydrogen" (BH) methodology. This approach utilizes alcohols as alkylating agents, with water as the only byproduct, thereby offering significant advantages in terms of atom economy and reduced waste. Manganese-based catalysts have emerged as effective and earth-abundant options for this transformation.
The reaction proceeds via a catalytic cycle where the manganese complex temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then condenses with the sulfonamide to form an N-sulfonylimine, which is subsequently reduced by the manganese hydride species to yield the N-alkylated product and regenerate the catalyst.
Causality Behind the Choices:
-
Catalyst System: A well-defined Mn(I) PNP pincer precatalyst is bench-stable and demonstrates high efficiency for this transformation. The pincer ligand provides the necessary stability and electronic properties to the manganese center to facilitate the catalytic cycle.
-
Alkylation Agent: Using 4-methoxybenzyl alcohol instead of the corresponding halide avoids the formation of stoichiometric salt byproducts.
-
Reaction Conditions: The reaction typically requires high temperatures (e.g., 150 °C) to drive the dehydrogenation of the alcohol and the subsequent steps of the catalytic cycle.
Caption: Manganese-catalyzed "Borrowing Hydrogen" mechanism.
The N-(4-Methoxybenzyl) Group: A Versatile Protecting Group
The PMB group is a valuable asset in multi-step synthesis due to its stability and selective removal conditions. It is generally stable to bases, mild acids, and many organometallic reagents. However, it can be cleaved under specific oxidative or strongly acidic conditions, often orthogonally to other protecting groups like the simple benzyl group.
A highly chemoselective method for the cleavage of the N-PMB bond in tertiary sulfonamides involves the use of a catalytic amount of bismuth(III) triflate [Bi(OTf)₃]. This method is advantageous due to its mild conditions and high yields.
Causality Behind the Choices:
-
Lewis Acid Catalyst: Bi(OTf)₃ is a strong Lewis acid that can activate the PMB group, facilitating its cleavage. The electron-rich nature of the 4-methoxybenzyl group makes it particularly susceptible to this type of activation.
-
Scavenger: While not always explicitly stated for this catalytic method, in many acidic deprotections, a nucleophilic scavenger like anisole or thioanisole is used to trap the resulting carbocation, preventing side reactions.
Experimental Protocols
Protocol 1: Classical Two-Step Synthesis of N-(4-Methoxybenzyl)-N-methyl-p-toluenesulfonamide
This protocol is adapted from the general principles of sulfonamide synthesis and subsequent N-alkylation.
Step A: Synthesis of N-methyl-p-toluenesulfonamide
-
To a solution of p-toluenesulfonyl chloride (1.0 eq) in a suitable solvent such as dichloromethane or THF, add a solution of methylamine (2.0 eq, e.g., as a 40% aqueous solution) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, acidify the mixture with aqueous HCl (e.g., 1 M) and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude N-methyl-p-toluenesulfonamide, which can be purified by recrystallization or column chromatography.
Step B: Synthesis of N-(4-Methoxybenzyl)-N-methyl-p-toluenesulfonamide
-
To a stirred solution of N-methyl-p-toluenesulfonamide (1.0 eq) in THF, add a base such as sodium hydroxide (1.2 eq, as an aqueous solution) or potassium carbonate (1.5 eq).
-
Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature for 24 hours or until TLC analysis indicates the consumption of the starting sulfonamide.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-(4-methoxybenzyl)-N-methyl-p-toluenesulfonamide.
| Reagent | Step A (Typical Molar Ratio) | Step B (Typical Molar Ratio) |
| p-Toluenesulfonyl chloride | 1.0 | - |
| Methylamine | 2.0 | - |
| N-methyl-p-toluenesulfonamide | - | 1.0 |
| 4-Methoxybenzyl chloride | - | 1.1 |
| Base (e.g., NaOH) | - | 1.2 |
| Solvent | Dichloromethane or THF | THF |
Protocol 2: Manganese-Catalyzed N-Alkylation of p-Toluenesulfonamide with 4-Methoxybenzyl Alcohol
This protocol is based on the work of Reed-Berendt and Morrill, demonstrating a "borrowing hydrogen" approach.
-
In a glovebox or under an inert atmosphere, charge a microwave vial with a magnetic stirrer bar, p-toluenesulfonamide (1.0 mmol, 1.0 eq), 4-methoxybenzyl alcohol (1.0 mmol, 1.0 eq), potassium carbonate (0.1 mmol, 10 mol%), and the Mn(I) PNP pincer precatalyst (0.05 mol%).
-
Add xylenes (to achieve a 1 M concentration of the sulfonamide).
-
Seal the vial and stir the mixture vigorously at 150 °C for 24 hours.
-
After cooling the reaction vessel to room temperature, add an internal standard (e.g., mesitylene), water (1 mL), and ethyl acetate (1 mL) to quench the reaction and allow for NMR yield determination if desired.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 20% ethyl acetate in petroleum ether) to yield N-(4-methoxybenzyl)-4-methylbenzenesulfonamide.
| Component | Molar Ratio | Role |
| p-Toluenesulfonamide | 1.0 | Nucleophile |
| 4-Methoxybenzyl Alcohol | 1.0 | Alkylating Agent |
| Mn(I) PNP Pincer Precatalyst | 0.0005 | Catalyst |
| Potassium Carbonate | 0.1 | Base |
| Xylenes | - | Solvent |
| Expected Yield | Up to 91% (isolated) |
Protocol 3: Catalytic Cleavage of the N-PMB Group
This protocol is conceptualized based on the findings of Reddy et al. for the selective cleavage of N-PMB groups from tertiary sulfonamides.
-
Dissolve the this compound derivative (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add bismuth(III) triflate [Bi(OTf)₃] (e.g., 10 mol%) to the solution.
-
Stir the reaction at room temperature, monitoring the progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the resulting N-methylbenzenesulfonamide derivative by column chromatography.
Conclusion and Future Outlook
The synthesis of this compound derivatives is a pivotal task for researchers in drug discovery and synthetic chemistry. While classical two-step methods provide a reliable foundation, modern catalytic approaches, particularly the manganese-catalyzed "borrowing hydrogen" methodology, offer a more sustainable and atom-economical alternative. The strategic use of the N-PMB group as a cleavable directing or protecting group further enhances the synthetic utility of these compounds.
Future research will likely focus on expanding the catalytic toolbox for the N-alkylation of secondary sulfonamides, with an emphasis on developing more efficient and versatile palladium- and copper-based systems that operate under milder conditions. The development of one-pot procedures that combine sulfonamide formation and subsequent catalytic N-alkylation will also be a key area of advancement, further streamlining the synthesis of this important class of molecules.
References
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(6), 3715–3724. [Link]
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Stenfors, B. A., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(3), 395-399. [Link]
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Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Chemistry Portal. [Link]
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Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 10), o1089. [Link]
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Suchetan, P. A., et al. (2013). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1833. [Link]
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Liu, H., et al. (2013). Palladium-Catalyzed Benzylation of Carboxylic Acids with Toluene via Benzylic C-H Activation. Organic Letters, 15(16), 4098–4101. [Link]
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Ghorai, S., et al. (2022). One-Pot Synthesis of Diaryl Sulfonamides using an Iron- and Copper-Catalyzed Aryl C–H Amidation Process. The Journal of Organic Chemistry, 87(13), 8567–8578. [Link]
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YouTube (2024). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. The Organic Chemistry Tutor. [Link]
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DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638–10641. [Link]
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Reddy, K. S., et al. (2021). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. ACS Omega, 6(29), 18991–19003. [Link]
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Kiss, L., et al. (2009). Copper-Catalyzed N-Alkylation of Sulfonamides with Benzylic Alcohols: Catalysis and Mechanistic Studies. Chemistry – A European Journal, 15(45), 12343-12354. [Link]
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Fokin, A. A., et al. (2019). Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Journal of the American Chemical Society, 141(42), 16844–16853. [Link]
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Hinklin, R. J., & Kiessling, L. L. (2002). p-Methoxybenzyl ether cleavage by polymer-supported sulfonamides. Organic Letters, 4(7), 1131–1133. [Link]
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Cheng, G., et al. (2017). meta-C-H Arylation and Alkylation of Benzylsulfonamide Enabled by a Palladium(II)/Isoquinoline Catalyst. Angewandte Chemie International Edition, 56(28), 8183-8186. [Link]
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PubChem (n.d.). N-Methylbenzenesulfonamide. National Center for Biotechnology Information. [Link]
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Rasool, S., et al. (2019). Synthesis of Biologically Active N-Benzyl-N-[(3,4-methylenedioxyphenyl)methyl]arylsulfonamides. Journal of the Chemical Society of Pakistan, 41(1), 125-130. [Link]
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Chem-Station (2014). p-Methoxybenzyl (PMB) Protective Group. Chem-Station International Edition. [Link]
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Ghorbani-Vaghei, R., et al. (2020). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 10(52), 31211-31216. [Link]
role of N-benzylbenzenesulfonamide moiety in biologically significant compounds
Application Notes and Protocols for Researchers
Introduction: The Significance of a Versatile Pharmacophore
The N-benzylbenzenesulfonamide scaffold is a recurring motif in a multitude of biologically active compounds, marking its territory as a "privileged structure" in medicinal chemistry. Its prevalence stems from a combination of synthetic accessibility and the ability of its core components—the sulfonamide group, the benzene ring, and the benzyl moiety—to engage in crucial interactions with biological targets. The sulfonamide group, a key pharmacophore in its own right, can act as a hydrogen bond donor and acceptor, and its tetrahedral geometry allows for precise spatial orientation within a binding pocket.[1] The aromatic rings provide a platform for a variety of substitutions, enabling fine-tuning of steric, electronic, and hydrophobic properties to optimize potency and selectivity.[2] This guide provides an in-depth exploration of the diverse roles of the N-benzylbenzenesulfonamide moiety, complete with detailed protocols for evaluating the biological activity of compounds containing this versatile scaffold.
Diverse Biological Roles and Therapeutic Targets
The N-benzylbenzenesulfonamide core has been successfully incorporated into molecules targeting a wide array of proteins implicated in various disease states, from cancer and neurodegenerative disorders to inflammatory and infectious diseases.
Anticancer Activity
The N-benzylbenzenesulfonamide moiety is a prominent feature in many potent anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival.
-
Tropomyosin Receptor Kinase A (TrkA) Inhibition: TrkA is a receptor tyrosine kinase that, when constitutively activated, can drive the growth of various tumors.[3] Benzenesulfonamide analogs have been identified as promising TrkA inhibitors, demonstrating cytotoxic effects in TrkA-overexpressing cancer cells.[4]
-
Carbonic Anhydrase Inhibition: Certain benzenesulfonamide derivatives have shown the ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in many solid tumors that plays a role in tumor metabolism and pH regulation.[1][5]
-
Cell Cycle Disruption: Compounds containing an N-(7-indolyl)benzenesulfonamide pharmacophore have been shown to be potent cell cycle inhibitors, with some disrupting mitosis and others causing accumulation in the G1 phase.
Neurodegenerative Diseases
The N-benzylbenzenesulfonamide scaffold has also been explored for its potential in treating neurodegenerative diseases like Alzheimer's disease.
-
γ-Secretase Inhibition: γ-Secretase is an enzyme complex involved in the production of amyloid-β peptides, which are a hallmark of Alzheimer's disease. Specific N-benzylbenzenesulfonamide derivatives have been reported to exhibit inhibitory activity against γ-secretase.
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down neurotransmitters. Their inhibition is a key strategy in the symptomatic treatment of Alzheimer's disease. Novel benzene sulfonamide-piperazine hybrids have demonstrated good inhibitory potential against both AChE and BChE.
Anti-inflammatory and Other Activities
-
Glucocorticoid Receptor (GR) Modulation: The N-benzylbenzenesulfonamide moiety is found in novel nonsteroidal glucocorticoid receptor modulators. The GR is a ligand-activated transcription factor involved in inflammatory responses.
-
Enzyme Inhibition: Beyond the targets mentioned above, N-benzylbenzenesulfonamide derivatives have shown inhibitory activity against other enzymes such as tyrosinase and α-glucosidase, suggesting their potential in treating hyperpigmentation and diabetes, respectively.
Visualization of Key Concepts
The N-Benzylbenzenesulfonamide Pharmacophore
Caption: Core structure and key pharmacophoric features of the N-benzylbenzenesulfonamide moiety.
General Synthetic Workflow
Caption: A generalized two-step synthesis of N-benzylbenzenesulfonamide derivatives.
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the biological activity of compounds containing the N-benzylbenzenesulfonamide moiety.
Protocol 1: Cytotoxicity Evaluation using the MTT Assay
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7][8]
Principle: Metabolically active cells reduce the yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to purple formazan crystals via mitochondrial dehydrogenases.[8] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Human cancer cell lines (e.g., HeLa, MDA-MB-468, MCF-7)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
N-benzylbenzenesulfonamide test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
ELISA plate reader
Procedure:
-
Cell Seeding:
-
Culture human cancer cells in RPMI-1640 medium.
-
Trypsinize and resuspend the cells to a concentration of 1 × 10⁵ cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
-
Compound Treatment:
-
Prepare stock solutions of the N-benzylbenzenesulfonamide derivatives in DMSO.
-
Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM, 1 mM).[6]
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 72 hours.[6]
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 540 nm using an ELISA plate reader.[6]
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol describes a colorimetric method for determining AChE inhibitory activity.[9][10][11]
Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine.[9][11] Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.[9][10] The rate of color formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
N-benzylbenzenesulfonamide test compounds
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Prepare stock solutions of the test compounds in DMSO and then dilute with phosphate buffer.
-
-
Assay in 96-well Plate:
-
To each well, add:
-
20 µL of the test compound solution at various concentrations.
-
140 µL of phosphate buffer.
-
20 µL of DTNB solution.
-
-
Pre-incubate the mixture for 15 minutes at 25°C.
-
Initiate the reaction by adding 20 µL of the AChE solution.
-
Include a blank (all reagents except the enzyme), a negative control (all reagents and DMSO), and a positive control (a known AChE inhibitor).
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a total of 10-15 minutes using a microplate reader in kinetic mode.[12]
-
Data Analysis:
-
Calculate the rate of the reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound compared to the negative control.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Mushroom Tyrosinase Inhibition Assay
This protocol is used to screen for inhibitors of tyrosinase, an enzyme involved in melanin production.[13][14][15][16]
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, a colored product with an absorbance maximum around 475 nm.[15] The presence of an inhibitor reduces the rate of dopachrome formation.
Materials:
-
Mushroom tyrosinase
-
L-DOPA
-
Phosphate buffer (pH 6.8)
-
N-benzylbenzenesulfonamide test compounds
-
Kojic acid (positive control)
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Assay in 96-well Plate:
-
To each well, add:
-
40 µL of the test compound solution at various concentrations.
-
80 µL of phosphate buffer.
-
40 µL of the mushroom tyrosinase solution.
-
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding 40 µL of the L-DOPA solution.
-
-
Absorbance Measurement:
-
Immediately measure the absorbance at 475 nm at regular intervals for a specified period (e.g., 20-30 minutes).[14]
-
Data Analysis:
-
Calculate the percentage of tyrosinase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: α-Glucosidase Inhibition Assay
This assay is used to identify inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.[17][18][19][20][21]
Principle: α-Glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, a yellow product that can be quantified by measuring its absorbance at 405 nm.[17]
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Phosphate buffer (pH 6.8)
-
N-benzylbenzenesulfonamide test compounds
-
Acarbose (positive control)
-
Sodium carbonate (Na₂CO₃) solution
-
96-well plate
-
Microplate reader
Procedure:
-
Assay in 96-well Plate:
-
Stopping the Reaction and Absorbance Measurement:
-
Stop the reaction by adding 50 µL of Na₂CO₃ solution.[21]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data Summary
The following tables summarize the reported biological activities of various N-benzylbenzenesulfonamide derivatives against different targets.
Table 1: Anticancer Activity of N-Benzylbenzenesulfonamide Derivatives
| Compound Class | Cancer Cell Line | Activity | Reference |
| Benzenesulfonamide Analogs | Glioblastoma (U87) | IC₅₀ = 58.6 µM | [4] |
| Xanthone Sulfonamides | Breast (MDA-MB-231, T-47D), Neuroblastoma (SK-N-MC) | Potent antiproliferative | [22] |
| Indolyl Sulfonamides | Pancreatic Cancer (PANC-1) | Sub-micromolar potency | [4] |
| N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides | Leukemia (CCRF-CEM), Breast (MDA-MB-468) | Higher activity than doxorubicin | [22] |
Table 2: Enzyme Inhibitory Activity of N-Benzylbenzenesulfonamide Derivatives
| Enzyme Target | Compound Class | IC₅₀/Kᵢ | Reference |
| Acetylcholinesterase (AChE) | Benzene sulfonamide-piperazine hybrids | IC₅₀ = 1.003 mM | [4] |
| Butyrylcholinesterase (BChE) | Benzene sulfonamide-piperazine hybrids | IC₅₀ = 1.008 mM | [4] |
| Tyrosinase | Benzene sulfonamide-piperazine hybrids | IC₅₀ = 1.19 mM | [4] |
| α-Glucosidase | Benzene sulfonamide-piperazine hybrids | IC₅₀ = 1.000 mM | [4] |
| Carbonic Anhydrase I | N-substituted sulfonamides | Kᵢ = 94.4–6844 nM | [1] |
Conclusion and Future Perspectives
The N-benzylbenzenesulfonamide moiety has proven to be a remarkably versatile scaffold in the design of biologically active compounds. Its synthetic tractability and ability to interact with a wide range of biological targets have solidified its importance in drug discovery. The protocols and data presented in this guide offer a comprehensive resource for researchers working with this privileged structure. Future research will undoubtedly continue to uncover novel applications for N-benzylbenzenesulfonamide derivatives, potentially leading to the development of new therapeutics for a variety of diseases. The continued exploration of structure-activity relationships and the application of advanced screening techniques will be crucial in unlocking the full therapeutic potential of this remarkable chemical entity.
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Mushroom Tyrosinase Inhibition Assay. Bio-protocol. [Link]
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Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. PubMed Central (PMC). [Link]
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Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase. PubMed Central (PMC). [Link]
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GAL4 Reporter Kit (Glucocorticoid Receptor Pathway). BPS Bioscience. [Link]
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Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]
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Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application. PubMed Central (PMC). [Link]
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The Biologist's Guide to the Glucocorticoid Receptor's Structure. MDPI. [Link]
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Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. PubMed Central (PMC). [Link]
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Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carboni. Semantic Scholar. [Link]
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Can anyone help to find the best protocol for evaluation of alpha glucosidase inhibition assay of plant extracts?. ResearchGate. [Link]
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A Model of Glucocorticoid Receptor Interaction With Coregulators Predicts Transcriptional Regulation of Target Genes. Frontiers. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Identification of Mushroom and Murine Tyrosinase Inhibitors from Achillea biebersteinii Afan. Extract. PubMed Central (PMC). [Link]
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TrkA Assay Kit. BPS Bioscience. [Link]
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Ellman Esterase Assay Protocol. Scribd. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. Roche. [Link]
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BACE1 Assay Kit. BPS Bioscience. [Link]
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Tropomyosin Receptor Kinase Inhibitors for the Treatment of TRK Fusion Cancer. American Association for Cancer Research. [Link]
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In vitro α-glucosidase inhibitory assay. Protocols.io. [Link]
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Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides. National Institutes of Health (NIH). [Link]
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Unraveling the Efficacy of AR Antagonists Bearing N-(4-(Benzyloxy)phenyl)piperidine-1-sulfonamide Scaffold in Prostate Cancer Therapy by Targeting LBP Mutations. PubMed. [Link]
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Gamma Secretase Activity Assay Cell Line. Innoprot In Vitro CNS Models. [Link]
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Synthesis of N-Sulfonylimines from Sulfonamides: A Detailed Guide to Experimental Procedures
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Versatility and Importance of N-Sulfonylimines
N-sulfonylimines are a pivotal class of organic compounds, serving as highly versatile intermediates in modern synthetic and medicinal chemistry.[1][2] Characterized by a stable carbon-nitrogen double bond attached to a sulfonyl group, these molecules exhibit a unique balance of stability and reactivity.[2] The potent electron-withdrawing nature of the sulfonyl moiety enhances the electrophilicity of the imine carbon, making them excellent substrates for a wide array of chemical transformations.[2][3] Their applications are extensive, ranging from the synthesis of chiral amines and β-amino acids to the construction of complex heterocyclic scaffolds like aziridines and imidazolines, which are prevalent in many pharmaceutical agents.[1][3] This guide provides an in-depth exploration of the primary experimental procedures for synthesizing N-sulfonylimines from sulfonamides, focusing on the underlying principles and practical execution of these methods.
Strategic Approaches to N-Sulfonylimine Synthesis
The synthesis of N-sulfonylimines from sulfonamides can be broadly categorized into two primary strategies: the direct condensation with carbonyl compounds and the oxidation of precursor sulfonamides. Each approach offers distinct advantages and is suited for different substrate scopes and experimental constraints.
-
Condensation of Sulfonamides with Aldehydes and Ketones : This is the most traditional and widely employed method.[4] It involves the direct reaction between a sulfonamide and a carbonyl compound, typically an aldehyde, to form the corresponding N-sulfonylimine with the elimination of water.[1]
-
Oxidation of Sulfonamides : This strategy provides a powerful alternative, particularly for substrates that are sensitive to the conditions required for condensation reactions.[5] It circumvents the equilibrium limitations of condensation by directly converting the N-H and C-H bonds of a precursor sulfonamide into the C=N bond of the imine.
Method 1: Direct Condensation of Sulfonamides with Aldehydes
The direct condensation pathway is fundamentally an equilibrium process. The primary challenge is the removal of the water byproduct to drive the reaction to completion.[1][6] The low nucleophilicity of sulfonamides often necessitates the use of catalysts or elevated temperatures to activate the carbonyl group.[1]
Causality Behind Experimental Choices
-
Dehydrating Agents : To shift the reaction equilibrium towards the product, dehydrating agents are crucial. Neutral aluminum oxide (Al₂O₃) has emerged as an effective, reusable, and environmentally friendly option that facilitates high yields under catalyst-free conditions.[1][3][7] Other traditional agents include molecular sieves or the use of a Dean-Stark apparatus.[5][6]
-
Catalysis :
-
Lewis Acids : Catalysts like TiCl₄, FeCl₃, and ZnCl₂ activate the carbonyl group by coordinating to the oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the sulfonamide.[3] However, these often need to be used in stoichiometric amounts and can generate significant metallic waste.[4]
-
Brønsted Acids : Acids such as Amberlyst-15 can protonate the carbonyl oxygen, similarly enhancing its electrophilicity.[3] Strong acidic conditions, however, may not be suitable for sensitive substrates.[5]
-
Organocatalysts : Mild and efficient organocatalysts like pyrrolidine can be used. This proceeds via an iminium activation mechanism and works under simple, metal-free conditions.[8][9]
-
Visualizing the Condensation Workflow
Caption: General workflow for N-sulfonylimine synthesis via condensation.
Protocol 1: Catalyst-Free Condensation using Alumina (Al₂O₃)
This protocol is adapted from a green synthetic method that emphasizes simplicity, high yields, and reusability of the dehydrating agent.[3][7]
Materials:
-
Sulfonamide (e.g., p-toluenesulfonamide)
-
Aldehyde (e.g., benzaldehyde)
-
Neutral Aluminum Oxide (Al₂O₃, activated)
-
Solvent (e.g., Propylene Carbonate or Toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer/hotplate
-
Standard glassware for work-up
Procedure:
-
Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the sulfonamide (1.0 mmol), the aldehyde (1.1 mmol), and neutral Al₂O₃ (1.0 g).
-
Solvent Addition: Add the solvent (5 mL). Propylene carbonate is a green solvent alternative.[10]
-
Reaction: Attach a reflux condenser and heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Add a suitable solvent (e.g., dichloromethane or ethyl acetate) to dilute the mixture.
-
Filter the mixture through a pad of Celite to remove the Al₂O₃.
-
Wash the filter cake with additional solvent.
-
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
| Parameter | Condition | Rationale |
| Stoichiometry | Slight excess of aldehyde (1.1 equiv.) | Ensures complete conversion of the limiting sulfonamide. |
| Dehydrating Agent | Neutral Al₂O₃ | Efficiently removes water, is easily filtered off, and can be regenerated.[3] |
| Solvent | Propylene Carbonate, Toluene | Propylene Carbonate is an eco-friendly choice; Toluene allows for azeotropic water removal with a Dean-Stark trap.[10] |
| Temperature | 80-110 °C | Provides sufficient thermal energy to overcome the activation barrier of the reaction. |
Method 2: Oxidation of Sulfonamides
Oxidation of sulfonamides represents a mechanistically distinct and powerful approach. This method avoids the reversibility issues associated with condensation and can proceed under very mild conditions, making it ideal for synthesizing N-sulfonylimines from substrates with sensitive functional groups.[5][11]
Causality Behind Experimental Choices
-
Mediator System : The key to this method is the choice of an efficient oxidation system. N-hydroxyphthalimide (NHPI) has proven to be a practical and mild mediator.[11][12][13] In the presence of a co-oxidant like iodosobenzene diacetate (PhI(OAc)₂), NHPI generates the phthalimide N-oxyl (PINO) radical, which is the active oxidant.[5]
-
Reaction Conditions : These reactions are often performed at room temperature, which preserves thermally labile functional groups. The conditions are generally neutral, avoiding the strong acids or bases that can compromise substrate integrity.[5]
Visualizing the NHPI-Mediated Oxidation Mechanism
Sources
- 1. Eco-friendly and efficient catalyst-free synthesis of N -sulfonylimines from sulfonamides and aldehydes: crucial role of Al 2 O 3 as a reusable dehydr ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA08304C [pubs.rsc.org]
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Troubleshooting & Optimization
Technical Support Center: Optimizing N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial N-alkylation reaction. We will move beyond simple procedural steps to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-yield, high-purity results.
Reaction Fundamentals: The Chemistry at Play
The synthesis of this compound is a classic nucleophilic substitution reaction. The core transformation involves the N-alkylation of N-methylbenzenesulfonamide with a suitable 4-methoxybenzyl electrophile, typically 4-methoxybenzyl chloride or bromide.
The reaction proceeds primarily through an SN2 (bimolecular nucleophilic substitution) mechanism. The key steps are:
-
Deprotonation: A base abstracts the acidic proton from the nitrogen atom of N-methylbenzenesulfonamide, generating a potent nucleophilic sulfonamide anion.
-
Nucleophilic Attack: The sulfonamide anion attacks the electrophilic benzylic carbon of the 4-methoxybenzyl halide.
-
Displacement: The halide leaving group is displaced, forming the desired product and a salt byproduct.
Troubleshooting Guide & Optimization Strategies
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is very low or I'm only recovering starting material. What's going wrong?
This is the most frequent issue and can stem from several factors. A systematic approach is key.
In-depth Analysis:
-
Base Strength: The pKa of the N-H bond in a typical N-alkyl sulfonamide is around 10-11. The chosen base must have a conjugate acid with a pKa significantly higher than this to effectively deprotonate the sulfonamide and drive the equilibrium towards the reactive anion. Weak bases like sodium bicarbonate are generally ineffective. While strong bases are required, extremely strong bases like KOt-Bu can sometimes promote side reactions like elimination, although this is less of a concern for primary benzyl halides.[1][2]
-
Solvent Choice: This is arguably the most critical parameter for an SN2 reaction.
-
Polar Aprotic Solvents (Recommended): DMF, DMSO, and acetonitrile are ideal. They possess a strong dipole moment to dissolve the ionic intermediates but lack acidic protons. This means they solvate the cation (e.g., K⁺ from K₂CO₃) but leave the sulfonamide anion "naked" and highly nucleophilic, dramatically accelerating the reaction.[3][1][4]
-
Polar Protic Solvents (Avoid): Alcohols (methanol, ethanol) or water will form strong hydrogen bonds with the sulfonamide anion.[5] This "solvation cage" stabilizes the nucleophile, increases the activation energy of the reaction, and drastically reduces the reaction rate.[5][4]
-
-
Temperature and Time: N-alkylation of sulfonamides can be slow.[6] While some reactions may proceed at room temperature, particularly in highly efficient systems like ionic liquids, many require heating to achieve a reasonable rate and conversion.[7] If TLC analysis shows significant starting material after several hours, increasing the temperature (e.g., to 60-80 °C) or extending the reaction time is a logical step.[2]
Q2: My TLC shows multiple spots, including my product. What are the likely side products and how can I minimize them?
The appearance of multiple spots indicates side reactions or impurities.
Common Side Products:
-
Unreacted Starting Materials: The most common "extra spots" are simply your N-methylbenzenesulfonamide and 4-methoxybenzyl halide.
-
4-methoxybenzyl alcohol: This forms if the 4-methoxybenzyl halide undergoes hydrolysis due to trace amounts of water in the reaction mixture. This is a common issue that reduces yield by consuming the electrophile.[6]
-
Quaternary Ammonium Salt (Over-alkylation): While sterically less favorable on a sulfonamide compared to an amine, it's a theoretical possibility if the reaction conditions are harsh. However, the decreased reactivity of the N,N-disubstituted product makes this unlikely.[8]
-
Elimination Product: Formation of an alkene from the alkyl halide is a competing pathway, favored by strong, bulky bases and high temperatures.[1] For the 4-methoxybenzyl system, this is not a primary concern.
Minimization Strategies:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and dry your glassware thoroughly. This is the most effective way to prevent hydrolysis of the alkylating agent.
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent to ensure full conversion of the more valuable sulfonamide, but avoid a large excess which can complicate purification.
-
Base Equivalents: Use at least 1.1 equivalents of base (e.g., K₂CO₃) to ensure complete deprotonation of the sulfonamide.
-
Purification: Most side products can be effectively removed using standard flash column chromatography on silica gel.[2][8] A typical eluent system would be a gradient of ethyl acetate in hexanes.
Frequently Asked Questions (FAQs)
Q: How do I choose the optimal base for this reaction? A: The ideal base should be strong enough to deprotonate the sulfonamide but not so strong that it promotes side reactions. For this synthesis, inorganic carbonate bases are an excellent choice.
| Base | Formula | pKa (Conjugate Acid) | Comments |
| Potassium Carbonate | K₂CO₃ | ~10.3 | Highly Recommended. Cost-effective, moderately strong, and widely successful in these alkylations.[2] |
| Cesium Carbonate | Cs₂CO₃ | ~10.3 | Often provides enhanced reactivity due to better solubility and the "cesium effect," but is more expensive.[9][10] |
| Potassium Hydroxide | KOH | ~15.7 | Very effective due to its strength but can introduce water and may be too harsh, potentially increasing side reactions.[7] |
Q: Can I use 4-methoxybenzyl alcohol instead of the halide? A: Yes, this is possible through a modern catalytic method known as "borrowing hydrogen" or "hydrogen autotransfer" catalysis.[11] This approach requires a specific transition metal catalyst (e.g., based on Manganese, Iridium, or Ruthenium).[2][10][11][12] The alcohol is temporarily oxidized in situ to the corresponding aldehyde, which forms an N-sulfonylimine intermediate with the sulfonamide.[2] This imine is then reduced by the catalyst to form the final product. This method is considered greener as the only byproduct is water.[13]
Q: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the best method. Spot a co-spot (a mix of your reaction mixture and the starting sulfonamide) alongside your reaction mixture. The disappearance of the starting sulfonamide spot and the appearance of a new, typically less polar, product spot indicates progress. The product is less polar because the polar N-H bond has been replaced by a less polar N-C bond.
Detailed Experimental Protocols
Protocol 1: Standard N-Alkylation of N-methylbenzenesulfonamide
This protocol uses standard, robust conditions for the SN2 reaction.
Materials:
-
N-methylbenzenesulfonamide (1.0 eq)
-
4-Methoxybenzyl chloride (1.1 eq)
-
Potassium carbonate (K₂CO₃), finely powdered (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Hexanes, Brine, Deionized Water
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add N-methylbenzenesulfonamide and finely powdered potassium carbonate.
-
Add anhydrous DMF to create a solution with a concentration of approximately 0.5 M with respect to the sulfonamide.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Add 4-methoxybenzyl chloride to the mixture dropwise via syringe.
-
Heat the reaction mixture to 60 °C and monitor its progress by TLC every 1-2 hours.
-
Upon completion (disappearance of the starting sulfonamide), cool the reaction to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.[2]
-
Combine the organic layers and wash sequentially with deionized water and then brine to remove residual DMF and salts.[2]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[2]
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., 10-30% ethyl acetate in hexanes) to yield the pure this compound.[8]
Protocol 2: TLC Analysis
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 20-30% Ethyl Acetate in Hexanes).
-
On a silica gel TLC plate, draw a baseline in pencil.
-
Spot three lanes:
-
Lane 1 (Reference): A dilute solution of your starting N-methylbenzenesulfonamide.
-
Lane 2 (Co-spot): Spot the reference solution, then carefully spot the reaction mixture directly on top.
-
Lane 3 (Reaction): The reaction mixture.
-
-
Develop the plate in the chamber.
-
Visualize the plate under a UV lamp (254 nm). The starting material will be a distinct spot. The product will appear as a new spot with a higher Rf value (it will travel further up the plate). The reaction is complete when the spot in Lane 1 is no longer visible in Lane 3.
References
-
Whittaker, A. M., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. ACS Publications. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
Sanghavi, N. M., et al. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Synthetic Communications. Available at: [Link]
-
Wallach, D. R., & Chisholm, J. D. (2012). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. Available at: [Link]
-
ResearchGate. (n.d.). Mono‐N‐alkylation of benzene sulfonamide with various alcohols. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. Available at: [Link]
-
ResearchGate. (2004). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. ResearchGate. Available at: [Link]
-
Learning Simply. (2014). Solvent Effects on Sn2 Reactions. YouTube. Available at: [Link]
-
Gowda, B. T., et al. (2013). N-(4-Methoxybenzoyl)benzenesulfonamide. PMC. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes. The Royal Society of Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. Available at: [Link]
-
Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine. ACS Publications. Available at: [Link]
-
Master Organic Chemistry. (2012). Deciding SN1/SN2/E1/E2 - The Solvent. Master Organic Chemistry. Available at: [Link]
-
PMC. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity. PMC. Available at: [Link]
-
European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). Preferred protonation site of a series of sulfa drugs in the gas phase revealed by IR spectroscopy. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions?. Quora. Available at: [Link]
-
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. Available at: [Link]
-
PubMed. (2024). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. PubMed. Available at: [Link]
-
DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. DergiPark. Available at: [Link]
-
JACS Au. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. ACS Publications. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. ACS Green Chemistry Institute. Available at: [Link]
-
ResearchGate. (n.d.). Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols. ResearchGate. Available at: [Link]
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- 12. Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Welcome to the technical support resource for the purification of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide (MBS). This guide is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate the common challenges encountered during the purification of this compound. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures. For MBS, which is typically a solid at room temperature, this is often the first and most effective method for bulk purification.
Q1: My this compound "oiled out" instead of forming crystals. What happened and how can I fix it?
A1: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The compound separates as a liquid phase instead of forming a crystalline lattice.
-
Causality: The high concentration of the solute in the hot solvent can depress its melting point. For sulfonamides, residual solvents or impurities from the reaction can further suppress the melting point.
-
Step-by-Step Solution:
-
Re-heat the Solution: Add a small amount of additional hot solvent to fully re-dissolve the oil.
-
Reduce the Cooling Rate: Allow the flask to cool slowly to room temperature first, without using an ice bath. Slow cooling is critical for the ordered lattice formation required for crystallization.
-
Induce Crystallization: If crystals do not form upon reaching room temperature, gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches provide nucleation sites. Alternatively, add a "seed crystal" from a previous pure batch.
-
Solvent System Modification: If the issue persists, consider using a lower-boiling point solvent or a mixed solvent system. For instance, if you are using ethanol, try recrystallizing from an ethanol/water mixture. The addition of water (an anti-solvent) reduces the overall solubility and can promote crystallization at a lower temperature.[1]
-
Q2: I have very low recovery after recrystallization. How can I improve my yield?
A2: Low recovery is typically due to using an excessive amount of solvent, premature crystallization during filtration, or selecting a solvent in which your compound is too soluble even at low temperatures.
-
Causality: The goal is to use the minimum amount of hot solvent required to fully dissolve the crude product. Any excess solvent will retain a larger amount of your product in the solution (the "mother liquor") even after cooling, thus reducing your isolated yield.
-
Step-by-Step Solution:
-
Minimize Solvent Volume: When first dissolving your crude product, add the hot solvent in small portions, waiting for the solution to return to a boil between additions. Stop as soon as all the solid has dissolved.
-
Cool Thoroughly: Ensure the solution has been cooled sufficiently in an ice bath (typically for at least 20-30 minutes) to maximize precipitation before filtration.
-
Wash with Cold Solvent: When washing the collected crystals on the filter, use a minimal amount of ice-cold solvent. Using room temperature or warm solvent will re-dissolve some of your product.
-
Second Crop of Crystals: Concentrate the mother liquor by boiling off some of the solvent and re-cooling. This may yield a second, albeit less pure, batch of crystals that can be combined with the first or re-purified separately.
-
Experimental Protocol: Recrystallization of MBS from Ethanol/Water
-
Dissolution: Place the crude MBS in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to fully dissolve the solid.
-
Addition of Anti-solvent: While the solution is still hot, add water dropwise until the solution just begins to turn cloudy (the cloud point), indicating the start of precipitation.
-
Re-dissolution: Add a few drops of hot ethanol to make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum. A related N-benzyl-4-methylbenzenesulfonamide was successfully recrystallized from hot ethanol.[2]
Workflow for Troubleshooting Recrystallization
Caption: Troubleshooting logic for recrystallization.
Troubleshooting Guide: Column Chromatography
Column chromatography is a cornerstone of purification, separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[3] For MBS, silica gel is the standard stationary phase.
Q1: My compound is not moving off the baseline on the TLC plate, even with ethyl acetate as the eluent. What should I do?
A1: If a polar solvent like ethyl acetate isn't moving your compound, it indicates a very strong interaction with the silica gel. This compound is a moderately polar compound, so this situation suggests a potential issue with the compound itself or the need for a more polar mobile phase.
-
Causality: The sulfonamide group (-SO₂N-) is quite polar. If the compound has hydrolyzed back to a primary sulfonamide or a carboxylic acid impurity is present, these highly polar species will bind very strongly to silica.
-
Step-by-Step Solution:
-
Add a Polar Modifier: Add a small percentage (0.5-2%) of methanol or isopropanol to your mobile phase (e.g., Dichloromethane/Methanol 98:2). This will significantly increase the eluting power of the mobile phase.
-
Consider an Acidic Modifier: If you suspect an acidic impurity is causing streaking or retention, adding a small amount of acetic acid (0.1-1%) to the mobile phase can help by protonating the acidic sites on the silica and the compound, leading to better elution.
-
Verify Compound Integrity: Run a quick proton NMR of your crude material to ensure it is the correct compound and hasn't degraded.
-
Q2: The separation between my product and an impurity is poor. How can I improve the resolution?
A2: Poor resolution means the chosen mobile phase is eluting the compounds too closely together. You need to find a solvent system that exploits the polarity differences more effectively.
-
Causality: According to chromatographic theory, optimal separation is often achieved when the retention factor (Rƒ) of the target compound is between 0.25 and 0.35 on the TLC plate.[4] If the Rƒ values are too high (>0.5), compounds spend too little time interacting with the stationary phase, resulting in poor separation.
-
Step-by-Step Solution:
-
Decrease Solvent Polarity: If your Rƒ values are too high, reduce the proportion of the polar solvent in your mobile phase. For example, if you are using 30% ethyl acetate in hexanes, try 20% or 15%. This will increase the retention time on the column and improve separation.
-
Try Different Solvent Systems: Sometimes a binary system (e.g., Hexane/EtOAc) is not sufficient. Experiment with ternary systems or different solvents altogether. For example, replacing hexanes with toluene or ethyl acetate with dichloromethane can alter the selectivity and improve separation.
-
Optimize Column Parameters: Use a longer column or a smaller particle size silica gel for more difficult separations. Ensure the column is packed correctly and the sample is loaded in a narrow band to prevent band broadening.
-
Experimental Protocol: Flash Column Chromatography of MBS
-
TLC Analysis: Determine the optimal mobile phase by running TLC plates. Test various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate). Aim for an Rƒ of ~0.3 for the MBS product. A related compound was purified via column chromatography on silica gel.[5]
-
Column Packing: Prepare a slurry of silica gel in the non-polar solvent component of your mobile phase. Pour it into the column and allow it to pack under pressure, ensuring no air bubbles or cracks form.
-
Sample Loading: Dissolve the crude MBS in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. If solubility is low, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column ("dry loading").
-
Elution: Run the column using the pre-determined mobile phase. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Table: Mobile Phase Selection
| Polarity of Impurity | Recommended Starting Mobile Phase (Hexane/Ethyl Acetate) | Rationale |
| Less Polar | 90:10 to 80:20 | The less polar impurity will elute first, followed by the MBS product. |
| More Polar | 80:20 to 70:30 | The MBS product will elute first, leaving the more polar impurity on the column. |
| Very Polar | Use a Dichloromethane/Methanol system (e.g., 99:1) | A stronger solvent system is needed to elute both compounds, but separation should still be possible. |
Workflow for Column Chromatography Purification
Caption: Step-by-step workflow for flash column chromatography.
Troubleshooting Guide: Liquid-Liquid Extraction
Liquid-liquid extraction is essential for the initial work-up of a reaction mixture, separating the product from salts, water-soluble reagents, and starting materials based on its solubility in immiscible liquid phases (typically an organic solvent and an aqueous solution).
Q1: A thick emulsion has formed between the organic and aqueous layers, and I can't separate them. What should I do?
A1: Emulsions are colloidal suspensions of one liquid in another and are common when organic solutions containing acidic or basic compounds are washed. They are stabilized by particulate matter or surfactants.
-
Causality: Vigorous shaking of the separatory funnel is a primary cause. The presence of fine solid particulates or amphiphilic molecules from the reaction can stabilize the emulsion.
-
Step-by-Step Solution:
-
Be Patient: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.[6]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength and density of the aqueous layer, which helps to break up the emulsion by "salting out" the organic components.[2]
-
Gentle Agitation: Gently swirl the funnel or rock it back and forth instead of shaking vigorously.
-
Filtration: If the emulsion is caused by fine solids, filtering the entire mixture through a pad of Celite or glass wool can remove the stabilizing particulates.
-
Centrifugation: If available, transferring the emulsion to centrifuge tubes and spinning for a few minutes is a very effective method for separating the layers.[6]
-
Frequently Asked Questions (FAQs)
Q: How do I know if my purified this compound is pure?
A: Purity should be assessed by a combination of methods:
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on the TLC plate in multiple solvent systems.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. The spectrum of a pure compound should show sharp peaks corresponding only to the target structure, with no significant signals from impurities or residual solvents.[7]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the method of choice. A pure sample will show a single major peak. Reverse-phase HPLC methods are suitable for sulfonamides.[8]
Q: What is the expected appearance and physical state of the purified compound?
A: Based on related structures and general properties of sulfonamides, this compound is expected to be a white to off-white or pale-yellow crystalline solid at room temperature.[2][7]
Q: How should I properly store the purified compound?
A: Store the compound in a tightly sealed container in a cool, dry place, protected from light. While sulfonamides are generally stable, proper storage prevents potential degradation over time.
References
-
Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Oakwood Chemical. (n.d.). This compound, 98%. Retrieved from [Link]
-
Ghammamy, S., et al. (2015). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 5, 104085-104090. [Link]
-
Fukuyama, T., & Kan, T. (2001). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses, 78, 205. [Link]
-
SIELC Technologies. (n.d.). Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Stenfors, B. A., et al. (2012). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o452. [Link]
-
U.S. Department of Agriculture. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. [Link]
-
Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
Munns, R. K., & Roybal, J. E. (1982). Review of analytical methods for sulfonamides. Journal of the Association of Official Analytical Chemists, 65(5), 1049-1059. [Link]
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. magritek.com [magritek.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. academic.oup.com [academic.oup.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Separation of Benzenesulfonamide, 4-methyl-N-[(4-methylphenyl)sulfonyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide. As a key intermediate in various synthetic pathways, understanding and mitigating the formation of common byproducts is critical for achieving high purity and yield. This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Common Byproducts and Their Mitigation
The synthesis of this compound, typically achieved through the N-alkylation of N-methylbenzenesulfonamide with a 4-methoxybenzyl halide, is a generally robust reaction. However, several side reactions can lead to the formation of impurities that complicate purification and reduce overall yield. This guide addresses the most common issues encountered during this synthesis.
Issue 1: Presence of Unreacted N-Methylbenzenesulfonamide
Symptom: Chromatographic analysis (TLC, LC-MS, or HPLC) of the crude reaction mixture shows a significant amount of the starting sulfonamide.
Root Cause Analysis:
Incomplete deprotonation of the N-methylbenzenesulfonamide is the most common reason for poor conversion. The acidity of the N-H proton in sulfonamides is moderate, and an insufficiently strong base or inadequate reaction conditions will result in a low concentration of the nucleophilic sulfonamide anion.
-
Causality: The reaction proceeds via an SN2 mechanism where the sulfonamide anion acts as the nucleophile. If the equilibrium between the neutral sulfonamide and its anion favors the starting material, the reaction rate will be significantly diminished.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Less reactive bases like potassium carbonate (K2CO3) may require more forcing conditions. | NaH and KOtBu are capable of quantitatively deprotonating the sulfonamide, driving the reaction to completion. K2CO3 is a weaker base and may not be sufficient for complete deprotonation, leading to a sluggish reaction.[1] |
| Solvent Choice | Employ a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). | These solvents effectively solvate the cation of the base, enhancing the reactivity of the sulfonamide anion and are suitable for SN2 reactions. |
| Temperature | Gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate. | Increased temperature provides the necessary activation energy for the reaction to proceed more quickly. However, excessive heat can promote side reactions. |
| Reaction Time | Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. | Insufficient reaction time is a common cause of unreacted starting material. |
Issue 2: Formation of 4-Methoxybenzyl Alcohol and/or Bis(4-methoxybenzyl) Ether
Symptom: Identification of 4-methoxybenzyl alcohol and/or bis(4-methoxybenzyl) ether as significant impurities in the crude product.
Root Cause Analysis:
These byproducts arise from the decomposition of the 4-methoxybenzyl halide electrophile, often facilitated by the base or trace amounts of water in the reaction.
-
Causality:
-
Hydrolysis: 4-Methoxybenzyl chloride can react with residual water to form 4-methoxybenzyl alcohol. This is more prevalent with stronger, more hygroscopic bases or wet solvents.
-
Elimination/Substitution with Base: The base can directly react with the 4-methoxybenzyl halide. For example, hydroxide ions (from residual water) can lead to the alcohol, and alkoxides (if an alcohol is used as a solvent or impurity) can form ethers.
-
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Anhydrous Conditions | Ensure all glassware is thoroughly dried, and use anhydrous solvents. | Minimizing the presence of water will suppress the hydrolysis of the electrophile. |
| Inert Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This prevents the introduction of atmospheric moisture into the reaction. |
| Order of Addition | Add the 4-methoxybenzyl halide to the pre-formed sulfonamide anion solution. | This ensures the electrophile preferentially reacts with the intended nucleophile rather than accumulating and reacting with other species. |
Issue 3: Presence of Benzenesulfonic Acid
Symptom: An acidic impurity is detected, often characterized by its high polarity on TLC or its mass spectrum. This is relevant if the synthesis starts from benzenesulfonyl chloride.
Root Cause Analysis:
This byproduct is a result of the hydrolysis of the benzenesulfonyl chloride starting material.
-
Causality: Benzenesulfonyl chloride is highly susceptible to hydrolysis by water, yielding the corresponding sulfonic acid.[2][3][4] This is a common issue if the reaction is not performed under strictly anhydrous conditions.
Solutions:
| Parameter | Recommendation | Scientific Rationale |
| Anhydrous Reagents and Solvents | Use freshly opened or distilled anhydrous solvents and ensure the amine is dry. | The presence of water is the direct cause of this side reaction.[2] |
| Control of Reaction Temperature | Perform the initial reaction of benzenesulfonyl chloride with methylamine at a low temperature (e.g., 0 °C). | The reaction with the amine is typically fast, while hydrolysis can be mitigated at lower temperatures. |
| Purification | An aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up will remove the acidic benzenesulfonic acid into the aqueous layer. | The sulfonic acid is deprotonated by the base to form a water-soluble salt. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the N-alkylation of N-methylbenzenesulfonamide with 4-methoxybenzyl chloride?
A1: The most frequently encountered byproducts are typically unreacted N-methylbenzenesulfonamide and decomposition products of the 4-methoxybenzyl chloride, such as 4-methoxybenzyl alcohol. The presence of unreacted starting material is often due to incomplete reaction, while the formation of the alcohol is usually a result of hydrolysis of the alkylating agent.
Q2: Can overalkylation occur to form a quaternary ammonium salt?
A2: Overalkylation to form a quaternary ammonium salt is highly unlikely in this specific reaction. The nitrogen atom in the N,N-disubstituted sulfonamide product is significantly less nucleophilic than the starting N-methylbenzenesulfonamide due to the steric hindrance and electron-withdrawing nature of the two bulky substituents (the methyl and 4-methoxybenzyl groups) and the powerful electron-withdrawing sulfonyl group.
Q3: My reaction is very slow when using potassium carbonate as the base. Why is this and what can I do?
A3: Potassium carbonate is a relatively weak base and may not be sufficient to fully deprotonate the N-methylbenzenesulfonamide.[1] This results in a low concentration of the active nucleophile and consequently a slow reaction rate. To accelerate the reaction, you can switch to a stronger base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Alternatively, adding a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can improve the reaction rate with potassium carbonate, especially in a biphasic system.
Q4: How can I effectively purify the final product from the common byproducts?
A4: Column chromatography on silica gel is the most effective method for purifying this compound. The polarity of the product is intermediate between the non-polar byproducts like bis(4-methoxybenzyl) ether and the more polar unreacted N-methylbenzenesulfonamide. A typical eluent system would be a gradient of ethyl acetate in hexanes. An initial wash of the organic extract with a dilute aqueous base (e.g., NaHCO3) can remove any acidic impurities like benzenesulfonic acid.
Q5: Are there any specific safety precautions I should take during this reaction?
A5: Yes. 4-Methoxybenzyl chloride is a lachrymator and should be handled in a well-ventilated fume hood.[5] Bases like sodium hydride are highly flammable and react violently with water; they should be handled with care under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a flame-dried round-bottom flask under an inert atmosphere (N2 or Ar), add N-methylbenzenesulfonamide (1.0 eq).
-
Add anhydrous DMF to dissolve the sulfonamide.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.05 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Pathway and Common Byproducts
Caption: Main reaction pathway and formation of common byproducts.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common reaction issues.
References
-
Stenfors, B. A.; Ngassa, F. N. The Synthesis and Crystallographic Characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. 2020 , 11 (3), 245-249. [Link]
-
Ngassa, F. N.; et al. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. 2020 , 76 (Pt 2), 235-238. [Link]
-
Gowda, B. T.; et al. N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2013 , 69 (Pt 10), o1577. [Link]
-
Cimarelli, C.; et al. Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances. 2016 , 6, 84185-84193. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Reed-Berendt, B. G.; Morrill, L. C. Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. 2019 , 84 (7), 3715–3724. [Link]
-
Wallach, D. R.; Chisholm, J. D. Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry. 2016 , 81 (17), 8035–8042. [Link]
-
Organic Syntheses. Benzenesulfonyl chloride. Organic Syntheses. 1921 , 1, 21. [Link]
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
-
Wuts, P. G. M. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. Current Organic Synthesis. 2007 , 4 (3), 257-276. [Link]
-
King, J. F.; et al. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. 1994 , 72 (5), 1244-1255. [Link]
-
Hlova, Z. S.; et al. ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. Journal of Chemistry and Technologies. 2023 , 31 (3), 449-457. [Link]
-
Wallach, D. R.; Chisholm, J. D. Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry. 2016 , 81 (17), 8035–8042. [Link]
-
Sreenivasa, S.; et al. N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. 2013 , 69 (Pt 1), o113. [Link]
-
Bull, J. A.; et al. Arylation and alkenylation of activated alkyl halides using sulfonamides. Organic & Biomolecular Chemistry. 2011 , 9 (9), 3241-3244. [Link]
-
Bogdal, D.; et al. Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound. The Journal of Organic Chemistry. 2003 , 68 (17), 6739–6741. [Link]
-
ResearchGate. Thermal Hazard Evaluation of 4Methoxybenzyl Chloride (PMB-Cl). [Link]
-
Leopoldo, M.; et al. N-Alkylated arylsulfonamides of (aryloxy)ethyl piperidines: 5-HT(7) receptor selectivity versus multireceptor profile. Bioorganic & Medicinal Chemistry. 2016 , 24 (2), 215-225. [Link]
-
King, J. F.; et al. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. 1994 , 72 (5), 1244-1255. [Link]
-
PubChem. N-Methylbenzenesulfonamide. [Link]
-
Chemistry & Biology Interface. Recent advances in synthesis of sulfonamides: A review. 2014 , 4 (4), 213-228. [Link]
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH | Scilit [scilit.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
This guide is designed for researchers, scientists, and drug development professionals to address common challenges in the synthesis and purification of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues you may encounter post-synthesis. Each answer provides a diagnosis of the potential cause and a validated protocol for resolution.
Q1: My crude product is a persistent oil or waxy solid that refuses to crystallize. What are the likely causes and how can I resolve this?
A1: Diagnosis and Solution
An oily or non-crystalline crude product is typically indicative of significant impurities that disrupt the crystal lattice formation. The most common culprits are residual solvents or unreacted starting materials.
-
Causality: The precursor, N-(4-methoxybenzyl)benzenesulfonamide, possesses a secondary amine (N-H) that can form hydrogen bonds, giving it different physical properties than the tertiary amine product. Solvents like DMF or THF, if not completely removed, can also plasticize the solid.
-
Troubleshooting Protocol: Liquid-Liquid Extraction & Trituration
-
Dissolution: Dissolve the crude oil in a suitable organic solvent like ethyl acetate or dichloromethane (DCM) (approx. 10-20 mL per gram of crude material).
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.[2][3]
-
Trituration: To the resulting residue, add a minimal amount of a non-polar solvent in which the product is poorly soluble, such as cold hexanes or diethyl ether. Vigorously scratch the side of the flask with a glass rod or stir the slurry. This mechanical agitation breaks up the oil and provides nucleation sites for crystallization.
-
Isolation: Collect the resulting solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under vacuum.
-
Q2: My TLC plate shows three distinct spots after the methylation reaction. How do I identify them and proceed with purification?
A2: Identification and Strategic Purification
Multiple spots on a Thin-Layer Chromatography (TLC) plate confirm a mixture of compounds with varying polarities. For this specific reaction, the spots can be logically assigned.
-
Spot Identification (in order of decreasing polarity/increasing Rf):
-
Baseline/Low Rf Spot: Likely the unreacted N-(4-methoxybenzyl)amine if the synthesis was a one-pot procedure. This is highly polar.
-
Intermediate Rf Spot: The N-H precursor, N-(4-methoxybenzyl)benzenesulfonamide. The N-H bond makes it more polar than the final product.
-
Highest Rf Spot: Your desired product, this compound. The methylation removes the polar N-H bond, making it the least polar component of the sulfonamide series.
-
-
Purification Strategy: Column Chromatography When significant amounts of impurities with different polarities are present, flash column chromatography is the most effective purification method.[3]
Caption: Purification decision workflow based on TLC analysis.
Detailed Protocol: Flash Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70).
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of DCM, add silica gel, and evaporate the solvent until a dry, free-flowing powder is obtained. Carefully load this onto the top of the packed column.
-
Elution: Run the column, collecting fractions and monitoring them by TLC.
-
Isolation: Combine the fractions containing the pure product (highest Rf spot) and remove the solvent under reduced pressure.
-
| Parameter | Product | Precursor Impurity |
| Structure | N-(4-Methoxybenzyl)-N-methyl .. | N-(4-Methoxybenzyl)... |
| Key Difference | Tertiary Sulfonamide | Secondary Sulfonamide (N-H) |
| Relative Polarity | Lower | Higher |
| Typical Rf Value | ~0.5 - 0.7 | ~0.3 - 0.5 |
| In 20% Ethyl Acetate / 80% Hexanes. Values are illustrative and should be determined experimentally. |
Q3: The melting point of my final product is sharp, but consistently lower than the literature value. Is it pure?
A3: Understanding Melting Point Depression
A sharp melting point is an excellent indicator of purity, but a deviation from the literature value warrants investigation. While it can indicate a persistent impurity, it may also be due to the presence of different crystalline polymorphs, which are different solid-state arrangements of the same molecule that can have distinct physical properties, including melting points.
-
Troubleshooting Steps:
-
Re-purify: Perform one more recrystallization from a high-purity solvent system (e.g., absolute ethanol or an ethyl acetate/hexane mixture).[1][4] This will rule out minor impurities.
-
Analytical Confirmation: The most definitive way to confirm purity is through spectroscopic methods.
-
¹H NMR: Check for the disappearance of the N-H proton signal from the precursor and the appearance of the N-CH₃ singlet. The integration of all peaks should correspond to the correct proton count.
-
Mass Spectrometry (MS): Confirm the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.[5]
-
HPLC: High-Performance Liquid Chromatography can provide a quantitative assessment of purity, often aiming for >98% for research-grade materials.[6]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method to monitor the N-methylation reaction to ensure it goes to completion?
A1: Thin-Layer Chromatography (TLC) is the most practical and widely used method for monitoring the reaction's progress.[1] Spot a small aliquot of your reaction mixture alongside the starting material (the N-H precursor). The reaction is complete when the spot corresponding to the starting material has been completely consumed and converted into the higher-Rf product spot.
Q2: What are the best practices for recrystallization to maximize both purity and yield?
A2: The key is to identify a solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Selection: Ethanol is a commonly reported solvent for similar sulfonamides.[1][2] A binary solvent system, like ethyl acetate/hexanes, is also an excellent choice.
-
Protocol for Maximum Recovery:
-
Dissolve the crude solid in the minimum amount of the hot solvent required for complete dissolution. Using excess solvent will reduce your recovery yield.
-
Allow the solution to cool slowly to room temperature. Rapid cooling (e.g., in an ice bath) can cause the product to "crash out," trapping impurities.
-
Once the solution has reached room temperature and crystal formation has slowed, place it in an ice bath or refrigerator for at least 30 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration and wash with a small amount of ice-cold solvent to remove any residual soluble impurities without re-dissolving the product.
-
Q3: Can the sulfonamide bond hydrolyze during aqueous work-up, especially if using acidic or basic washes?
A3: Benzenesulfonamides are generally very stable to hydrolysis under typical aqueous work-up conditions (brief exposure to dilute acid or base at room temperature).[7][8] Significant hydrolysis typically requires harsh conditions, such as prolonged heating in concentrated acid.[9][10] Therefore, the risk of product degradation during a standard extraction procedure is minimal.
References
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Fukuyama, T., Jow, C.-K., & Cheung, M. (1995). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES. Organic Syntheses, 72, 224. [Link]
-
Pochetti, G., et al. (2020). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. ResearchGate. [Link]
-
Suchetan, P. A., et al. (2013). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1801. [Link]
-
Stenfors, B. A., et al. (2013). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o228. [Link]
-
Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. [Link]
-
Yüksek, H., et al. (2020). Synthesis, Characterization and TheoreticalStudies of N'-(4-methoxybenzylidene)benzenesulfonohydrazide. Journal of the Turkish Chemical Society Section A: Chemistry. [Link]
-
Jedziniak, P., et al. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 463. [Link]
-
Boreen, A. L., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of The Total Environment, 427-428, 239-248. [Link]
-
Voityuk, A. A. (2021). Yield, purity, and characteristic impurities of the sulfonamide... ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. . [Link]
-
Taylor, L. T., & Chang, C. (2015). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. [Link]
-
Boreen, A. L., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. Science of the Total Environment, 427-428, 239-248. [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
-
Fawcett, A., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1760-1765. [Link]
-
Patel, K. R., & Patel, S. A. (2010). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology, 3(3), 819-822. [Link]
-
De, S. K. (2009). Acid‐catalyzed hydrolysis of benzenesulfonamides. Rate enhancements by ortho‐alkyl substituents. Canadian Journal of Chemistry, 87(3), 447-453. [Link]
-
Pharmaffiliates. (n.d.). Sulfonamide-impurities. Pharmaffiliates. [Link]
-
Sanghavi, N. M., et al. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin. Organic Preparations and Procedures International, 21(2), 1499-1500. [Link]
-
Oluppe, C., et al. (1998). The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid. Journal of the Chemical Society, Perkin Transactions 2, (7), 1605-1612. [Link]
-
Liu, P., et al. (2019). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. New Journal of Chemistry, 43(45), 17804-17808. [Link]
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- 10. The mechanisms of the hydrolyses of N-nitrobenzenesulfonamides, N-nitrobenzamides and some other N-nitro amides in aqueous sulfuric acid [ ] 1 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide stability and degradation issues
An in-depth guide to the stability and degradation of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, designed for researchers, scientists, and drug development professionals.
Technical Support Center: this compound
Welcome to the technical support guide for this compound (CAS: 915916-89-1).[1] This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and degradation of this compound. As a tertiary sulfonamide, its stability is governed by the robustness of the sulfonamide core and the reactivity of its substituents, particularly the 4-methoxybenzyl group. Understanding these characteristics is critical for ensuring data integrity and reproducibility in your experiments.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter, providing not just solutions but the underlying chemical principles to empower your experimental design.
Q1: My analytical results (e.g., HPLC, LC-MS, NMR) show new, unexpected peaks after storing my compound in solution. What is happening?
A1: The appearance of new peaks is a classic indicator of chemical degradation. For this compound, there are three primary degradation pathways to consider, often influenced by your solvent choice and storage conditions.
-
Probable Cause 1: Hydrolysis of the Sulfonamide (S-N) Bond. The sulfonamide linkage is susceptible to cleavage, especially under non-neutral pH conditions.[2] Acidic or basic conditions can catalyze the hydrolysis to yield benzenesulfonic acid and N-(4-methoxybenzyl)-N-methylamine. While generally more stable than sulfonyl chlorides, this pathway can be a factor in aqueous buffers over time.[3]
-
Probable Cause 2: Oxidation of the 4-Methoxybenzyl Group. The benzyl position is prone to oxidation, particularly the C-N bond. This can lead to the cleavage of the 4-methoxybenzyl group, resulting in the formation of 4-methoxybenzaldehyde and N-methylbenzenesulfonamide .[4][5] The presence of trace oxidizing agents in your solvent or exposure to air can facilitate this process. The electron-donating methoxy group makes the benzyl ring particularly susceptible to oxidative processes.
-
Probable Cause 3: Photodegradation. Sulfonamides and related aromatic compounds can be sensitive to light, especially in the UV spectrum.[6][7] Energy from light exposure can promote radical reactions, leading to a complex mixture of degradation products.
Troubleshooting & Validation Protocol:
-
Review Storage Conditions: Were solutions stored protected from light? At what temperature? Were containers tightly sealed to prevent solvent evaporation and air exposure?
-
Analyze Solvent & pH: Confirm the pH of your buffered solutions. If using organic solvents, ensure they are of high purity and free from peroxides or other oxidizing contaminants.
-
Characterize Impurities: Use LC-MS to determine the mass of the new peaks. Compare these masses against the molecular weights of potential degradation products (see Table 2). Co-injection with authentic standards of suspected degradants (e.g., 4-methoxybenzaldehyde) can provide definitive confirmation.
Q2: My bioassay or chemical reaction is yielding inconsistent or failed results. I suspect the this compound is the problem. How can I confirm this?
A2: Assay failure often points to either a loss of the active parent compound or the introduction of interfering degradation products.
-
Scenario A: Loss of Potency. If your assay depends on the intact molecule, a simple decrease in concentration due to degradation will lead to diminished activity.
-
Validation Step: Re-quantify the concentration of your stock solution using a calibrated HPLC-UV or qNMR method. Compare this with the initial concentration. A significant drop confirms degradation.
-
-
Scenario B: Interference from Degradants. A common culprit is the formation of reactive species.
-
Specific Example: If your experimental system is sensitive to aldehydes (e.g., contains primary amines that can form Schiff bases), the generation of 4-methoxybenzaldehyde via oxidation is a highly probable cause of interference.[5]
-
Validation Step: Perform a specific test for aldehydes in your stock solution. A simple method is derivatization with 2,4-dinitrophenylhydrazine (DNPH), which forms a colored product that can be easily detected by TLC or HPLC-UV.
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A1: Proper storage is the most effective strategy to prevent degradation. Recommendations vary for the solid compound versus solutions.
| Form | Temperature | Atmosphere | Light Condition | Container |
| Solid | Room Temperature | Dry / Inert Gas | Protected from Light | Tightly Sealed |
| Solution (Organic) | ≤ -20°C (Long-term) | Inert Gas (Ar/N₂) | Amber Vials | Tightly Sealed |
| Solution (Aqueous) | 2-8°C (Short-term) | N/A | Amber Vials | Prepare Fresh |
Data synthesized from supplier recommendations and general chemical principles.[8][9]
Causality: Storing the solid at room temperature in a dry, dark place minimizes hydrolysis and photodegradation.[8] For solutions, freezing aprotic solvent stocks (e.g., in DMSO) significantly slows degradation kinetics. Aqueous solutions are more prone to hydrolysis and should ideally be prepared fresh for each experiment.
Q2: What are the most likely degradation products I should look for?
A2: Based on the structure, the primary degradation pathways are oxidation and hydrolysis. The table below lists the most probable products.
| Degradation Pathway | Product Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Oxidative Cleavage | 4-Methoxybenzaldehyde | C₈H₈O₂ | 136.15 |
| Oxidative Cleavage | N-Methylbenzenesulfonamide | C₇H₉NO₂S | 171.22[4] |
| Hydrolysis (S-N Bond) | Benzenesulfonic Acid | C₆H₆O₃S | 158.18 |
| Hydrolysis (S-N Bond) | N-(4-methoxybenzyl)-N-methylamine | C₉H₁₃NO | 151.21 |
Q3: Which analytical methods are best for assessing the stability of this compound?
A3: A combination of chromatographic and spectroscopic methods is ideal.
-
Primary Technique: Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse for purity assessment and stability studies. It can separate the parent compound from most degradants.
-
Confirmatory Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) is essential for identifying unknown peaks by providing molecular weight information, which is crucial for elucidating degradation pathways.[10]
Q4: How can I proactively test the stability of my compound under my specific experimental conditions?
A4: Performing a forced degradation study is the definitive way to understand how your compound behaves under various stressors. This involves intentionally exposing the compound to harsh conditions and monitoring the formation of degradants over time. This is a standard practice in pharmaceutical development to identify potential stability issues early. See Protocol 2 for a detailed methodology.
Visualizing Degradation & Experimental Workflows
Diagram 1: Potential Degradation Pathways
The following diagram illustrates the two most probable non-photolytic degradation pathways for this compound.
Caption: Key degradation routes for the target compound.
Diagram 2: Workflow for Investigating Compound Instability
This workflow provides a logical sequence of steps to diagnose and resolve stability issues.
Caption: A systematic approach to troubleshooting stability.
Experimental Protocols
Protocol 1: General Purpose RP-HPLC Method for Purity Analysis
This protocol provides a starting point for assessing the purity of this compound and detecting degradation products.
1. Materials & Equipment:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile:Water
2. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 40 15.0 95 18.0 95 18.1 40 | 22.0 | 40 |
3. Procedure:
-
Prepare a 1 mg/mL stock solution of the compound in the sample diluent.
-
Dilute to a working concentration of ~50 µg/mL.
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject the sample and run the gradient program.
-
Integrate the peaks and calculate the area percent purity. Degradation products will typically appear as new peaks, often with different retention times than the parent compound.
Protocol 2: Forced Degradation (Stress Testing) Study
This study exposes the compound to five stress conditions to rapidly identify potential liabilities.
1. Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
For each condition, dilute the stock to 50 µg/mL in the respective stress solution in an HPLC vial.
-
Prepare a "time zero" control by diluting the stock in 50:50 acetonitrile:water.
2. Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Add 3% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Stress: Prepare solution in 50:50 acetonitrile:water. Incubate at 80°C for 48 hours.
-
Photolytic Stress: Prepare solution in 50:50 acetonitrile:water in a quartz vial. Expose to a photostability chamber (ICH Q1B guidelines) or direct sunlight for 24 hours. Keep a control vial wrapped in aluminum foil.
3. Analysis:
-
At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each stress condition.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples by the HPLC method described in Protocol 1.
-
Compare the chromatograms to the time zero control to assess the percentage of degradation and the profile of the degradants formed under each condition.
References
-
Ullah, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Bio-Organic and Medicinal Chemistry Letters. Available at: [Link]
-
Suchetan, P. A., et al. (2011). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Al-Gorably, A., et al. (2023). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. Inorganic Chemistry. Available at: [Link]
-
Fun, H.-K., et al. (2012). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Crystals. Available at: [Link]
-
CP Lab Chemicals. This compound, 98% Purity. Chemicals Store. Available at: [Link]
-
PubChem. N-methoxy-4-methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Naveen, S., et al. (2008). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Suchetan, P. A., et al. (2014). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
Sreenivasa, S., et al. (2014). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
PubChem. N-Methylbenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
-
Mizar, P., et al. (2022). Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. Molecules. Available at: [Link]
-
ResearchGate. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. ResearchGate. Available at: [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants. Available at: [Link]
-
Kim, I., & Tanaka, H. (2010). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. Chemical Engineering Journal. Available at: [Link]
-
Eawag. (1997). p-Xylene Degradation Pathway. Eawag Biocatalysis/Biodegradation Database. Available at: [Link]
-
ResearchGate. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. ResearchGate. Available at: [Link]
-
Sreenivasa, S., et al. (2013). 4-Methoxy-N-[(4-methylphenyl)sulfonyl]benzamide including an unknown solvate. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]
-
ResearchGate. (2022). Biodegradation of Photocatalytic Degradation Products of Sulfonamides. ResearchGate. Available at: [Link]
-
Royal Society of Chemistry. (2015). Supporting information: N-(2-Methoxyphenyl)-4-methylbenzenesulfonamide. Royal Society of Chemistry. Available at: [Link]
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening. Analytical Methods. Available at: [Link]
-
MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Available at: [Link]
-
USDA FSIS. (2009). Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service. Available at: [Link]
-
Dong, L., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Scientific Reports. Available at: [Link]
-
García-Galán, M. J., et al. (2013). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Water Research. Available at: [Link]
-
Cibulka, R., et al. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry. Available at: [Link]
-
PubChem. 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Available at: [Link]
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Technical Support Center: A Troubleshooting Guide for Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the synthesis of this critical functional group. As a cornerstone in pharmaceuticals and agrochemicals, the sulfonamide linkage is ubiquitous, yet its synthesis is not without common pitfalls.[1] This document moves beyond simple protocols to provide in-depth, cause-and-effect troubleshooting advice in a practical question-and-answer format, grounded in established chemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Failure & Low Yields
Question 1: My reaction has a very low yield or has failed completely. What are the most probable causes?
This is the most common issue, and its roots can almost always be traced to the stability of the starting materials or the reaction conditions. The primary method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine, a process that, while robust, is sensitive to several factors.[2]
Causality Analysis:
-
Degradation of the Sulfonyl Chloride: Aryl and alkyl sulfonyl chlorides are highly electrophilic and, consequently, very sensitive to moisture.[3] Hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid is the most frequent mode of failure. The resulting sulfonic acid is unreactive towards the amine under standard conditions, halting the reaction.
-
Field Insight: A sulfonyl chloride that was once a clear oil or a crystalline solid and has become a sticky, opaque solid or gives off fumes of HCl upon opening the bottle is likely partially or fully hydrolyzed.
-
Solution:
-
Always use freshly purchased or freshly prepared sulfonyl chloride.
-
If the purity is in doubt, consider a rapid purification by distillation (for liquids) or recrystallization.
-
Run the reaction under strictly anhydrous conditions (e.g., flame-dried glassware, dry solvents, inert atmosphere like N₂ or Ar).
-
For sensitive substrates, consider the in situ generation of the sulfonyl chloride from a thiol or sulfonic acid immediately followed by reaction with the amine.[4]
-
-
-
Low Nucleophilicity of the Amine: The reaction rate is directly dependent on the nucleophilicity of the amine. Electron-deficient amines, such as anilines bearing electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), or certain heteroaromatic amines, can be poor nucleophiles, leading to sluggish or incomplete reactions.[5]
-
Solution:
-
Increase the reaction temperature or prolong the reaction time.
-
Use a more polar aprotic solvent (e.g., DMF, DMAc) to better solvate the transition state.
-
Employ a stronger, non-nucleophilic base to fully deprotonate the amine or use a catalyst. For very weak nucleophiles, a metal-catalyzed approach might be necessary.[5]
-
-
-
Steric Hindrance: Significant steric bulk around the nitrogen atom of the amine or adjacent to the sulfonyl group can impede the nucleophilic attack required for S-N bond formation.
-
Solution:
-
Increase reaction temperature to overcome the higher activation energy.
-
If the reaction still fails, a different synthetic route that does not involve a direct coupling of sterically hindered partners may be required. Modern methods using sulfur dioxide surrogates like DABSO can sometimes offer alternative pathways.[1][3]
-
-
Troubleshooting Workflow: Low Yield
Below is a logical workflow to diagnose the cause of low reaction yields.
Caption: A step-by-step diagnostic workflow for troubleshooting low-yield sulfonamide synthesis.
Category 2: Impurity Profile & Side Reactions
Question 2: My crude reaction mixture is complex, with several byproducts. What are the common side reactions?
Impurity formation often complicates purification and reduces yield. Understanding the likely side reactions is key to mitigating them.
Common Side Reactions:
-
Bis-sulfonylation (Di-sulfonylation): When using a primary amine (R-NH₂), the initially formed sulfonamide (R-NH-SO₂R') still possesses a weakly acidic N-H proton. In the presence of a base and excess sulfonyl chloride, a second sulfonylation can occur to form a bis-sulfonyl imide, R-N(SO₂R')₂.
-
Prevention: This is a classic stoichiometry problem. The best strategy is the slow, controlled addition of the sulfonyl chloride (1.0 equivalent) to a solution of the amine (at least 1.1-1.2 equivalents) and base. This ensures the sulfonyl chloride is always the limiting reagent and is more likely to react with the more nucleophilic primary amine rather than the less nucleophilic sulfonamide product.
-
-
Sulfonic Acid Formation: As mentioned above, this results from the hydrolysis of the sulfonyl chloride. It is often the most abundant impurity if non-anhydrous conditions are used.
-
Removal: Being a strong acid, it can be easily removed during aqueous workup by washing the organic layer with a mild base like saturated sodium bicarbonate (NaHCO₃) solution.
-
-
Reaction with Solvent or Base: While less common, certain nucleophilic solvents or bases (like pyridine, if used in large excess at high temperatures) can potentially react with the highly electrophilic sulfonyl chloride.
-
Prevention: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Choose standard, non-reactive aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN).
-
Caption: Common side reactions in sulfonamide synthesis leading to major impurities.
Category 3: Product Purification
Question 3: I've successfully formed my product, but it's proving difficult to purify. What are the best strategies?
Purification can be challenging due to the similar polarities of the product and byproducts. A systematic acid-base extraction is often the most powerful tool.
| Impurity | Chemical Nature | Recommended Removal Step |
| Unreacted Amine | Basic | Wash organic layer with dilute acid (e.g., 1M HCl). The amine will form a water-soluble ammonium salt. |
| Sulfonic Acid | Acidic | Wash organic layer with a mild base (e.g., saturated NaHCO₃). The acid will form a water-soluble sulfonate salt. |
| Bis-sulfonyl Imide | Neutral / Weakly Acidic | Often requires column chromatography. Its polarity is typically close to the desired product. |
Experimental Protocol: Standard Acid-Base Purification Workflow
This protocol assumes the reaction was performed in a water-immiscible solvent like DCM or Ethyl Acetate.
-
Quench and Dilute: Quench the reaction mixture by slowly adding water or 1M HCl. Dilute with your primary organic solvent (e.g., DCM).
-
Acid Wash (Removes Amine): Transfer the mixture to a separatory funnel. Wash the organic layer with 1M HCl (2 x 50 mL for a ~100 mL organic layer). Collect the organic layer.
-
Base Wash (Removes Sulfonic Acid): Wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL). Check the final aqueous wash with pH paper to ensure it is basic. This confirms the removal of acidic impurities.
-
Brine Wash: Wash the organic layer with saturated NaCl (brine) solution (1 x 50 mL) to remove residual water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Purification: The resulting crude material is often significantly purer. A final purification by recrystallization or flash column chromatography can then be performed if necessary.
Self-Validation: This multi-step washing procedure ensures a systematic removal of the most common ionic impurities. Each wash targets a specific class of byproduct, and the final crude product's cleanliness on a TLC or LCMS will validate the effectiveness of the workup.
Alternative Synthetic Approaches
Question 4: The standard method with sulfonyl chlorides is not working for my substrate. Are there modern alternatives?
Yes. The limitations of sulfonyl chloride chemistry, particularly their harsh preparation conditions and moisture sensitivity, have driven the development of numerous alternative methods.[1][5]
-
From Thiols/Disulfides: Direct oxidative coupling of thiols with amines can be achieved using various oxidants, bypassing the need to isolate the sulfonyl chloride.[5]
-
Using SO₂ Surrogates: Reagents like DABSO (a stable solid) can serve as a source of SO₂ in palladium- or copper-catalyzed reactions with aryl halides/boronic acids and amines, offering excellent functional group tolerance.[3]
-
From Sulfonic Acids/Sulfinates: Direct conversion of sulfonic acids or their salts to sulfonamides can be achieved, often under microwave irradiation or by using coupling agents.[4]
These methods provide valuable alternative pathways when traditional routes fail, especially for complex or sensitive molecules in a drug discovery setting.
References
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. [Link]
-
Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Pharmaceutical Fronts. [Link]
-
Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020). Organic Letters. ACS Publications. [Link]
-
The Synthesis of Functionalised Sulfonamides. CORE. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Welcome to the technical support guide for the scale-up synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide. This document is intended for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis and purification of this compound.
Synthetic Overview & Key Challenges
The synthesis of this compound is most commonly achieved via the N-alkylation of N-methylbenzenesulfonamide with 4-methoxybenzyl chloride. This reaction, while straightforward in principle, presents several challenges, particularly during scale-up. These challenges include ensuring complete reaction, minimizing side-product formation, and achieving efficient purification.
This guide will focus on a robust and scalable synthetic protocol, address common problems with practical solutions, and provide methods for monitoring and ensuring the quality of the final product.
Recommended Synthetic Protocol
This protocol details a reliable method for the synthesis of this compound, optimized for scalability and reproducibility.
Reaction Scheme:
Experimental Protocol: N-Alkylation of N-Methylbenzenesulfonamide
Materials:
-
N-Methylbenzenesulfonamide
-
4-Methoxybenzyl chloride
-
Potassium Carbonate (K₂CO₃), anhydrous, finely powdered
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethanol
Procedure:
-
Reaction Setup: To a clean, dry, multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and a nitrogen inlet, add N-methylbenzenesulfonamide (1.0 equivalent) and anhydrous N,N-dimethylformamide (DMF, approx. 5-10 volumes).
-
Base Addition: Begin stirring the solution and add finely powdered anhydrous potassium carbonate (1.5 equivalents).
-
Reagent Addition: To the stirred suspension, add 4-methoxybenzyl chloride (1.1 equivalents) dropwise over 30-60 minutes, ensuring the internal temperature does not exceed 30 °C.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, or until reaction completion is confirmed by TLC or HPLC analysis.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into ice-cold water (10-20 volumes).
-
Extract the aqueous mixture with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers and wash with water (2 x 5 volumes) and then with brine (1 x 5 volumes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.[1]
-
Column Chromatography (if necessary): If the product is not sufficiently pure after recrystallization, perform column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis and provides practical solutions.
Diagram: Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis problems.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes?
A1: Low or no conversion is a common issue that can often be traced back to a few key factors:
-
Insufficient Base: Potassium carbonate is a mild base. For this reaction to proceed, the sulfonamide proton must be removed. If your K₂CO₃ is not completely anhydrous or finely powdered, its effectiveness will be reduced.
-
Solution: Ensure you are using high-quality, anhydrous K₂CO₃. Grinding the K₂CO₃ to a fine powder before use can increase its surface area and reactivity. Alternatively, a stronger base like sodium hydride (NaH) can be used, but with caution due to its pyrophoric nature.
-
-
Poor Quality Reagents: 4-methoxybenzyl chloride can degrade over time, especially if exposed to moisture.
-
Solution: Use fresh or properly stored 4-methoxybenzyl chloride. If in doubt, its purity can be checked by ¹H NMR.
-
-
Low Reaction Temperature: While the reaction proceeds at room temperature, it can be slow.
-
Solution: Increasing the temperature to 60-70 °C will significantly increase the reaction rate. Monitor the reaction progress by TLC to avoid decomposition at higher temperatures.
-
-
Solvent Issues: The use of non-anhydrous DMF can quench the base and hydrolyze the 4-methoxybenzyl chloride.
-
Solution: Always use anhydrous DMF for this reaction.
-
Q2: I am observing a significant amount of a side product. What could it be and how can I avoid it?
A2: The most likely side product is the result of O-alkylation of the DMF solvent by the reactive 4-methoxybenzyl chloride, especially at elevated temperatures. Another possibility, though less common for N-methylated sulfonamides, is dialkylation if the starting material was a primary sulfonamide.
-
Solution to O-alkylation:
-
Control Temperature: Avoid excessive heating of the reaction mixture.
-
Slow Addition: Add the 4-methoxybenzyl chloride slowly to the reaction mixture to maintain a low concentration of the alkylating agent.
-
Alternative Solvent: Consider using an alternative polar aprotic solvent such as acetonitrile, although this may require adjusting the reaction temperature and time.
-
Q3: During the aqueous work-up, I am struggling with a persistent emulsion. How can I resolve this?
A3: Emulsions are common when working with DMF and basic conditions.[2] They are often caused by finely dispersed solids or surfactants formed in the reaction.
-
Solutions:
-
Addition of Brine: Add a significant amount of saturated brine to the separatory funnel. The increased ionic strength of the aqueous phase often helps to break the emulsion.
-
Filtration through Celite: Filter the entire emulsified mixture through a pad of Celite®. This can remove fine particulates that stabilize the emulsion.[2]
-
Solvent Evaporation: If the emulsion is particularly stubborn, consider removing the extraction solvent under reduced pressure and re-dissolving the residue in a different, less emulsion-prone solvent like dichloromethane for the work-up.[2]
-
Q4: The product is not crystallizing from ethanol. What should I do?
A4: Difficulty in crystallization is usually due to the presence of impurities that inhibit lattice formation.
-
Solutions:
-
Purity Check: Ensure the crude product is reasonably pure by TLC or ¹H NMR. If significant impurities are present, column chromatography may be necessary before attempting recrystallization.
-
Solvent System: Try a different solvent system for recrystallization. A mixture of solvents, such as ethyl acetate/hexanes or dichloromethane/hexanes, can be effective.
-
Seeding: If you have a small amount of pure product, add a seed crystal to the supersaturated solution to induce crystallization.
-
Slow Evaporation: Dissolve the product in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered beaker.
-
Analytical Methods
Thin Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 30% Ethyl acetate in Hexanes
-
Visualization: UV light (254 nm) and/or staining with a potassium permanganate solution.
-
Expected Rf values:
-
N-Methylbenzenesulfonamide: ~0.2
-
4-Methoxybenzyl chloride: ~0.8
-
This compound: ~0.5
-
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)[3]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point. For example, a linear gradient from 30% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min[3]
-
Detection: UV at 254 nm or 265 nm.[3]
-
Expected Retention Time: The product will be more retained than N-methylbenzenesulfonamide.
Scale-Up Considerations
Scaling up this reaction requires careful attention to several factors that are less critical at the lab scale.
-
Heat Transfer: The N-alkylation reaction is exothermic. On a larger scale, efficient heat dissipation is crucial to maintain temperature control and prevent runaway reactions or side product formation. Use a jacketed reactor with a reliable temperature control unit.
-
Mixing: Efficient mixing is essential to ensure good contact between the solid K₂CO₃ and the reactants in the DMF solution. Use a powerful overhead stirrer and ensure the reactor geometry is appropriate for solid-liquid mixtures.
-
Reagent Addition: The dropwise addition of 4-methoxybenzyl chloride is even more critical at scale to control the initial exotherm.
-
Work-up and Extraction: Handling large volumes of aqueous and organic phases can be challenging. Ensure you have appropriately sized vessels and consider using a continuous liquid-liquid extractor for more efficient extraction.
-
Purification: Recrystallization is generally preferred for purification at scale due to its cost-effectiveness. Careful optimization of the solvent volume and cooling profile is necessary to maximize yield and purity.
Table: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B | Condition C |
| Base | K₂CO₃ (1.5 eq) | Cs₂CO₃ (1.5 eq) | NaH (1.2 eq) |
| Solvent | DMF | Acetonitrile | THF |
| Temperature | 60 °C | 80 °C (reflux) | Room Temp |
| Time | 4-6 hours | 6-8 hours | 12-18 hours |
| Typical Yield | Good to Excellent | Good | Excellent |
| Notes | Standard, reliable conditions. | Higher temperature may be needed. | Requires careful handling of NaH. |
Safety Information
-
Benzenesulfonyl chloride: Corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
4-Methoxybenzyl chloride: Corrosive and an irritant. Handle in a fume hood with appropriate PPE.[4]
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Sodium Hydride (if used): Pyrophoric solid. Reacts violently with water. Handle under an inert atmosphere and use appropriate quenching procedures.
Always consult the Safety Data Sheet (SDS) for all reagents before use and perform a thorough risk assessment before scaling up any chemical reaction.
References
- Stenfors, B. A., & Ngassa, F. N. (2021). The Synthesis and Crystallographic Characterization of 4-Methylbenzenesulfonamide Derivatives. European Journal of Chemistry, 12(2), 109-116.
- Ngassa, F. N., & Stenfors, B. A. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
- Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry, 84(7), 3715–3724.
- Cimarelli, C., & Palmieri, G. (2010). Efficient and Eco-friendly Catalyst-free Synthesis of N-Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Green Chemistry, 12(4), 655-658.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
- A. A. A. Q. R., & A. A. A. Q. R. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 5789.
-
University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for: Rhodium-catalyzed denitrogenative annulation of 1,2,3-triazinanes with N-sulfonyl-1,2,3-triazoles. Retrieved from [Link]
- Vinola, A. J., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide.
- Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035–8042.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. Retrieved from a hypothetical BenchChem technical note.
-
MDPI. (2020). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimizing reaction conditions of N-alkylation reaction. Retrieved from [Link]
- BenchChem. (2025). Common side products in the synthesis of N-Benzyl-4-methoxyaniline. Retrieved from a hypothetical BenchChem technical note.
- Fukuyama, T., & Jow, C. K. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines. Tetrahedron Letters, 36(36), 6373-6374.
-
Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved from [Link]
-
ResearchGate. (n.d.). TLC of Sulfonamides. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: N-Alkylation of Methanesulfonamide. Retrieved from a hypothetical BenchChem technical note.
Sources
effect of reaction conditions on N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide formation
Welcome to the comprehensive technical support guide for the synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols. Our goal is to empower you with the scientific understanding to not only execute this synthesis successfully but also to logically resolve any challenges that may arise.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the N-alkylation of N-methylbenzenesulfonamide with 4-methoxybenzyl derivatives, providing insights into the critical parameters that govern the reaction's success.
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the N-alkylation of N-methylbenzenesulfonamide. The two primary and most effective methods are:
-
Williamson-type Synthesis with an Alkyl Halide: This classic approach involves the deprotonation of N-methylbenzenesulfonamide with a suitable base, followed by nucleophilic substitution with 4-methoxybenzyl chloride or bromide. This method is robust and widely applicable.
-
"Borrowing Hydrogen" Catalysis with an Alcohol: A more modern and greener alternative utilizes 4-methoxybenzyl alcohol as the alkylating agent.[1] This reaction is catalyzed by a transition metal complex (e.g., manganese or iridium) and proceeds through the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the sulfonamide, followed by reduction.[1] Water is the only byproduct, making this an atom-economical process.[1]
Q2: How does the choice of base impact the reaction when using a 4-methoxybenzyl halide?
A2: The base is critical for deprotonating the sulfonamide, and its strength and type can significantly influence the reaction rate and yield.
-
Strong Bases (e.g., NaH, KOt-Bu): These bases ensure complete and rapid deprotonation of the sulfonamide, which can be beneficial. However, they are often highly reactive and require strictly anhydrous conditions.
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are often the bases of choice due to their moderate reactivity and ease of handling.[1] Cesium carbonate (Cs₂CO₃) is particularly effective as the larger cation can lead to a more "naked" and thus more nucleophilic sulfonamide anion, often accelerating the reaction.
-
Hydroxide Bases (e..g., KOH, NaOH): While effective, the presence of water from these bases can potentially lead to hydrolysis of the alkyl halide, reducing the yield.[2]
Q3: What is the optimal solvent for this N-alkylation reaction?
A3: The ideal solvent depends on the chosen method.
-
For reactions with alkyl halides: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are excellent choices. They effectively dissolve the sulfonamide salt and promote a rapid Sₙ2 reaction.
-
For "Borrowing Hydrogen" catalysis: High-boiling aromatic solvents like xylenes or toluene are typically used to achieve the necessary reaction temperatures (often >100 °C).[1]
Q4: Does the electron-donating 4-methoxy group on the benzyl ring affect the reaction?
A4: Yes, the 4-methoxy group has a notable electronic effect. Being an electron-donating group, it can stabilize a developing positive charge on the benzylic carbon. This can slightly accelerate reactions that have some Sₙ1 character. However, in most cases, the reaction proceeds via an Sₙ2 mechanism, where this effect is less pronounced. The methoxy group does not generally interfere with the N-alkylation itself but can influence the reactivity of the aromatic ring in other contexts.
Troubleshooting Guide
This guide provides solutions to common experimental issues in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: I have set up my reaction with N-methylbenzenesulfonamide, 4-methoxybenzyl chloride, and K₂CO₃ in DMF, but after several hours, TLC analysis shows mostly unreacted starting material. What could be the problem?
A: This is a common issue that can often be resolved by systematically evaluating the following parameters:
-
Insufficient Deprotonation:
-
Reasoning: The sulfonamide proton is acidic, but not exceptionally so. Incomplete deprotonation will result in a low concentration of the active nucleophile.
-
Solution:
-
Switch to a stronger base: Consider using cesium carbonate (Cs₂CO₃) or potassium hydroxide (KOH).
-
Pre-deprotonation: Allow the N-methylbenzenesulfonamide and the base to stir together in the solvent for 30-60 minutes before adding the 4-methoxybenzyl chloride. This ensures the formation of the sulfonamide anion.
-
-
-
Reaction Temperature and Time:
-
Reasoning: While DMF is an excellent solvent, some N-alkylation reactions require thermal energy to proceed at a practical rate.
-
Solution:
-
Increase the temperature: Gently heat the reaction mixture to 50-80 °C. Monitor the progress by TLC.
-
Extend the reaction time: Some reactions may require stirring for up to 24 hours to reach completion.[2]
-
-
-
Reagent Quality:
-
Reasoning: The quality of the alkylating agent is crucial. 4-methoxybenzyl chloride can degrade over time.
-
Solution:
-
Verify reagent purity: If possible, check the purity of the 4-methoxybenzyl chloride by ¹H NMR.
-
Use freshly opened or purified reagents: Ensure your reagents are of high quality and have been stored correctly.
-
-
Issue 2: Formation of a Significant Side Product
Q: My reaction is producing the desired product, but I also see a significant, less polar spot on the TLC plate. What is this likely to be and how can I prevent it?
A: The most probable side product in this reaction is the O-alkylated isomer, 4-methoxybenzyl benzenesulfonate, arising from the ambident nucleophilicity of the sulfonamide anion. Another possibility is dialkylation if a primary sulfonamide was used, but this is not applicable here.
-
Understanding the Cause: The sulfonamide anion has nucleophilic character on both the nitrogen and oxygen atoms. While N-alkylation is generally thermodynamically favored, O-alkylation can occur under certain conditions.
-
Strategies for Minimizing O-Alkylation:
-
Solvent Choice: The choice of solvent can influence the N/O selectivity. Protic solvents can solvate the oxygen atoms more effectively, potentially favoring N-alkylation. However, polar aprotic solvents like DMF are generally preferred for their ability to accelerate the Sₙ2 reaction, which typically leads to the N-alkylated product.
-
Counter-ion Effect: The choice of base and its corresponding cation can play a role. Using a base with a large, soft cation like cesium (from Cs₂CO₃) can favor N-alkylation.
-
Temperature Control: Running the reaction at the lowest temperature that allows for a reasonable reaction rate can sometimes improve selectivity.
-
Issue 3: Difficulty in Product Purification
Q: I have a crude product that appears to be a thick oil and is difficult to purify by column chromatography. What are the best practices for isolating pure this compound?
A: Purification can indeed be challenging. Here are some proven strategies:
-
Aqueous Work-up: Before chromatography, perform a thorough aqueous work-up.
-
Dilute the reaction mixture with ethyl acetate or dichloromethane.
-
Wash with water to remove the base and any water-soluble byproducts.
-
A wash with a mild acid (e.g., 1M HCl) can help remove any remaining basic impurities.
-
Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
-
Column Chromatography:
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective.[1] Start with a low concentration of ethyl acetate (e.g., 5%) and gradually increase it to elute your product. The target compound is moderately polar.
-
Visualization: The product is UV active, making it easy to track on TLC plates.
-
-
Crystallization: If the purified product is still an oil, you can attempt to induce crystallization.
-
Dissolve the oil in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol).
-
Slowly add a non-polar solvent (e.g., hexanes) until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator, to promote crystal growth.
-
Data Summary: Effect of Reaction Conditions
The following table summarizes the impact of different reaction parameters on the N-alkylation of sulfonamides, based on literature precedents.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome & Remarks |
| Base | K₂CO₃ | Cs₂CO₃ | KOH | Cs₂CO₃ often gives higher yields and faster reaction rates. KOH is also very effective but may introduce water.[1] |
| Solvent | DMF | Acetonitrile | Xylenes | DMF and Acetonitrile are excellent for alkyl halide reactions at room temp or with gentle heating. Xylenes are used for high-temp "borrowing hydrogen" reactions.[1] |
| Temperature | Room Temp. | 60 °C | 150 °C | Increased temperature generally accelerates the reaction but may lead to more side products. High temperatures are necessary for alcohol alkylations.[1] |
Experimental Protocols
Below are detailed, step-by-step protocols for the synthesis of this compound.
Protocol 1: N-Alkylation using 4-Methoxybenzyl Chloride
This protocol is a robust method that reliably produces the target compound.
Materials:
-
N-methylbenzenesulfonamide
-
4-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-methylbenzenesulfonamide (1.0 eq).
-
Add anhydrous DMF to dissolve the sulfonamide.
-
Add anhydrous potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the stirring mixture.
-
Heat the reaction to 60 °C and monitor its progress by TLC (e.g., 20% ethyl acetate in hexanes).
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Manganese-Catalyzed N-Alkylation using 4-Methoxybenzyl Alcohol (Borrowing Hydrogen)
This protocol is a greener alternative that avoids the use of alkyl halides.
Materials:
-
N-methylbenzenesulfonamide
-
4-Methoxybenzyl alcohol
-
Mn(I) PNP pincer precatalyst (e.g., [Mn(CO)₃(pnp-iPr)Br])
-
Potassium carbonate (K₂CO₃)
-
Xylenes, anhydrous
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine N-methylbenzenesulfonamide (1.0 eq), 4-methoxybenzyl alcohol (1.0 eq), the Mn(I) PNP pincer precatalyst (5 mol %), and K₂CO₃ (10 mol %).
-
Add anhydrous xylenes.
-
Seal the tube and heat the mixture to 150 °C in a pre-heated oil bath for 24 hours.[1]
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and base.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography as described in Protocol 1.
Visualizations
General Reaction Scheme
Caption: General synthesis of the target compound.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yield.
Reaction Mechanism: Sₙ2 Pathway
Sources
Technical Support Center: Purification of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
This guide provides in-depth troubleshooting and practical solutions for the removal of common impurities from N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide. It is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the synthesis and purification of this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the purification of this compound, providing detailed explanations and step-by-step protocols.
FAQ 1: My reaction is complete, but TLC analysis shows multiple spots. What are the likely impurities?
Answer:
The presence of multiple spots on a Thin Layer Chromatography (TLC) plate after the reaction indicates the presence of impurities. The most common impurities in the synthesis of this compound are typically unreacted starting materials and byproducts from side reactions.
Common Impurities to Suspect:
-
N-methyl-4-methoxybenzylamine: This is one of the starting materials and is often visible as a separate spot on the TLC plate.
-
Benzenesulfonyl chloride: The other starting material, which can also remain if the reaction does not go to completion.
-
Benzenesulfonic acid: This can form from the hydrolysis of benzenesulfonyl chloride, especially if moisture is present in the reaction.
-
Bis-sulfonated byproduct: In some cases, a secondary reaction can lead to the formation of a bis-sulfonated species.
Initial Troubleshooting Steps:
-
TLC Co-spotting: To confirm the identity of the spots, you can perform a TLC analysis by co-spotting your crude reaction mixture with the starting materials (N-methyl-4-methoxybenzylamine and benzenesulfonyl chloride). If a spot in your crude mixture corresponds to a starting material, its identity is confirmed.
-
Solubility Tests: Perform small-scale solubility tests with your crude product in various solvents (e.g., hexane, ethyl acetate, methanol) to determine a suitable solvent system for purification by column chromatography or recrystallization.
FAQ 2: I'm struggling to remove the unreacted N-methyl-4-methoxybenzylamine. What is the best approach?
Answer:
N-methyl-4-methoxybenzylamine is a basic compound, which allows for its selective removal through an acidic wash (liquid-liquid extraction). This method is highly effective and is a standard procedure for removing basic impurities from a reaction mixture.
Protocol for Acidic Wash:
-
Dissolve the Crude Product: Dissolve your crude reaction mixture in a water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM).
-
Perform the Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution, such as 1 M hydrochloric acid (HCl). The basic amine will react with the acid to form a water-soluble salt, which will partition into the aqueous layer.
-
Separate the Layers: Carefully separate the organic layer (which contains your desired product) from the aqueous layer (which now contains the amine impurity as a salt).
-
Neutralize and Back-Extract (Optional): To confirm the removal of the amine, you can neutralize the aqueous layer with a base (e.g., sodium bicarbonate) and back-extract with an organic solvent. TLC analysis of this extract should show the isolated amine.
-
Wash the Organic Layer: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine (saturated NaCl solution) to remove excess water.
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the purified product.
Workflow for Removal of Basic Impurities:
Caption: Workflow for removing basic impurities via acidic wash.
FAQ 3: After the acidic wash, I still see impurities. How can I achieve higher purity?
Answer:
If impurities remain after an acidic wash, column chromatography or recrystallization are the next logical steps for purification. The choice between these two methods depends on the nature of the impurities and the physical properties of your product.
Method 1: Column Chromatography
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase.
Step-by-Step Protocol for Column Chromatography:
-
Choose a Solvent System: The ideal solvent system for column chromatography is one in which the desired compound has an Rf value of approximately 0.3 on a TLC plate. A common starting point for sulfonamides is a mixture of hexane and ethyl acetate.
-
Prepare the Column: Pack a glass column with silica gel slurried in the chosen mobile phase.
-
Load the Sample: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and load it onto the top of the silica gel.
-
Elute the Column: Run the mobile phase through the column, collecting fractions.
-
Monitor the Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Example Solvent Systems for Column Chromatography
| Solvent System (Hexane:Ethyl Acetate) | Target Rf | Notes |
| 9:1 | ~0.5 | Good for less polar impurities |
| 4:1 | ~0.3 | A good starting point for elution |
| 7:3 | ~0.2 | For more polar impurities |
Method 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds, provided a suitable solvent can be found.
Step-by-Step Protocol for Recrystallization:
-
Select a Solvent: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. The impurities should either be very soluble or insoluble in this solvent at all temperatures.
-
Dissolve the Crude Product: In a flask, add a minimal amount of the hot solvent to the crude product until it completely dissolves.
-
Cool Slowly: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Collect the Crystals: Collect the purified crystals by vacuum filtration.
-
Wash and Dry: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Purification Strategy Flowchart:
Caption: Decision flowchart for the purification of this compound.
References
-
Purification of Laboratory Chemicals, 8th Edition. W. L. F. Armarego and C. L. L. Chai, Butterworth-Heinemann, 2017. [Link]
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. A. I. Vogel, B. S. Furniss, A. J. Hannaford, P. W. G. Smith, and A. R. Tatchell, Prentice Hall, 1996. [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Michael B. Smith, Wiley, 2019. [Link]
Technical Support Center: Synthesis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Welcome to the technical support resource for the synthesis of N-(4--Methoxybenzyl)-N-methylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into common synthetic routes and to offer practical solutions to challenges you may encounter during your experiments. Our goal is to move beyond simple protocols and explain the causal logic behind experimental choices, empowering you to optimize your synthesis and troubleshoot effectively.
Introduction
N-substituted sulfonamides are a cornerstone scaffold in medicinal chemistry, found in a wide array of therapeutic agents due to their metabolic stability, ability to engage in hydrogen bonding, and synthetically accessible nature.[1] The target molecule, N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, is a disubstituted sulfonamide. Its synthesis requires the sequential formation of two distinct N-C bonds to the sulfonamide nitrogen. The order of these bond formations represents a critical strategic choice that directly impacts yield, purity, and scalability. This guide will explore the primary synthetic strategies, address common experimental failures, and provide answers to frequently asked questions.
Part 1: Core Synthesis Strategies & Protocols
The most common approach to synthesizing N,N-disubstituted sulfonamides involves a two-step sequence starting from a sulfonyl chloride. The key strategic decision is which substituent to introduce first.
-
Strategy A: Introduction of the methyl group first, followed by the 4-methoxybenzyl group.
-
Strategy B: Introduction of the 4-methoxybenzyl group first, followed by the methyl group.
The choice between these routes often depends on the cost and availability of the starting amines and the reactivity of the alkylating agents.
Caption: Primary synthesis strategies for the target molecule.
Experimental Protocol: Strategy A
This route is often preferred due to the low cost of methylamine and the generally clean nature of the first step.
Step 1: Synthesis of N-Methylbenzenesulfonamide
-
Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add an aqueous solution of methylamine (40 wt. %, 2.0 eq). Dilute with dichloromethane (DCM) and cool the mixture to 0 °C in an ice bath.
-
Reaction: Dissolve benzenesulfonyl chloride (1.0 eq) in DCM and add it dropwise to the stirred methylamine solution over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Expertise & Causality: Using a large excess of methylamine serves two purposes: it acts as the nucleophile and as the base to neutralize the HCl byproduct, driving the reaction to completion and preventing the formation of unwanted side products. The dropwise addition at low temperature is critical to control the exotherm and minimize potential side reactions.
-
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours. Transfer the mixture to a separatory funnel, wash with 1M HCl to remove excess methylamine, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methylbenzenesulfonamide, which is often a solid and can be used without further purification.
Step 2: N-Alkylation with 4-Methoxybenzyl Chloride
-
Setup: To a flame-dried flask under a nitrogen atmosphere, add N-methylbenzenesulfonamide (1.0 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at room temperature for 30 minutes until hydrogen evolution ceases.
-
Expertise & Causality: The sulfonamide proton is acidic (pKa ~10-11), but a strong, non-nucleophilic base like NaH is required for complete deprotonation to form the highly nucleophilic sulfonamide anion. Anhydrous DMF is an excellent polar aprotic solvent that solvates the sodium cation but leaves the anion exposed and highly reactive for the subsequent SN2 reaction.[2]
-
-
Alkylation: Add 4-methoxybenzyl chloride (1.05 eq) dropwise. Let the reaction stir at room temperature for 12-18 hours. Monitor by TLC until the starting material is consumed.
-
Workup & Purification: Carefully quench the reaction by pouring it into ice-water. The product often precipitates as a solid and can be collected by filtration. If it oils out, extract with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization from ethanol/water or by column chromatography on silica gel.
Quantitative Data Summary: Strategy A vs. B
| Parameter | Strategy A (Methyl first) | Strategy B (PMB first) | Rationale & Comments |
| Starting Amine | Methylamine (gas or aq. solution) | 4-Methoxybenzylamine (liquid) | Methylamine is cheaper but can be less convenient to handle than the liquid benzylamine derivative. |
| Step 2 Alkylating Agent | 4-Methoxybenzyl chloride | Methyl iodide / Dimethyl sulfate | Methylating agents are highly reactive but also more toxic and require careful handling. 4-Methoxybenzyl chloride is a potent lachrymator. |
| Typical Overall Yield | 75-85% | 70-80% | Yields are generally comparable, but Strategy A can be slightly higher due to a cleaner first step. |
| Key Challenge | Potential for O-alkylation in Step 2 if conditions are not optimized. | Steric hindrance from the bulky PMB group can slow down the methylation step. | The choice of base and solvent in the alkylation step is critical for both routes to maximize yield and minimize side products.[2][3] |
Part 2: Alternative Synthesis Routes
For substrates sensitive to strong bases or harsh alkylating agents, modern catalytic methods offer milder and more efficient alternatives.
Route 1: Mitsunobu Reaction
This method is ideal for coupling N-methylbenzenesulfonamide directly with 4-methoxybenzyl alcohol, avoiding the need to prepare an alkyl halide.[4][5]
Protocol:
-
Setup: In a flame-dried flask under nitrogen, dissolve N-methylbenzenesulfonamide (1.0 eq), 4-methoxybenzyl alcohol (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF).
-
Reaction: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise. The reaction is often accompanied by a color change from colorless to yellow/orange.
-
Expertise & Causality: The order of addition is crucial. DIAD is added last to the pre-formed mixture. The reaction proceeds via an alkoxyphosphonium salt intermediate. The sulfonamide anion, formed in situ, acts as the nucleophile, attacking the activated alcohol in an SN2 fashion, which results in an inversion of configuration if the alcohol is chiral.[6] The pKa of the sulfonamide must be low enough (< ~13) for the reaction to proceed efficiently.
-
-
Workup: Allow the reaction to warm to room temperature and stir overnight. Concentrate the solvent. The primary purification challenge is removing the triphenylphosphine oxide and hydrazide byproducts. This is typically achieved by column chromatography.
Route 2: Manganese-Catalyzed "Borrowing Hydrogen" Alkylation
This elegant, atom-economical process uses an alcohol as the alkylating agent, generating only water as a byproduct.[7]
Protocol:
-
Setup: In a sealed tube, combine N-methylbenzenesulfonamide (1.0 eq), 4-methoxybenzyl alcohol (1.2 eq), a manganese pincer catalyst (e.g., Mn(I) PNP, 2 mol%), and potassium carbonate (K₂CO₃, 20 mol%) in a solvent like xylenes.
-
Reaction: Seal the tube and heat to 110-130 °C for 24 hours.
-
Expertise & Causality: The "Borrowing Hydrogen" mechanism involves the catalyst temporarily "borrowing" hydrogen from the alcohol to form an aldehyde in situ. This aldehyde then undergoes condensation with the sulfonamide to form an N-sulfonylimine. The catalyst then returns the hydrogen, reducing the imine to the final N-alkylated product.[7] This avoids stoichiometric reagents and toxic byproducts.
-
-
Workup: Cool the reaction, filter off the catalyst and base, and concentrate the solvent. The product is then purified by column chromatography.
Caption: Workflow for alternative synthesis methods.
Part 3: Troubleshooting Guide
Q1: My N-alkylation reaction (Strategy A, Step 2) has stalled or given a low yield. What went wrong?
Answer: This is a common issue that can usually be traced to one of four factors:
-
Inefficient Deprotonation: The sodium hydride (NaH) used may be old or partially quenched. Ensure you are using fresh NaH from a sealed container. When adding it, look for visible hydrogen bubbling. If none is observed, the base is likely inactive.
-
Solution: Open a new bottle of NaH. Alternatively, switch to a different base system, such as potassium carbonate (K₂CO₃) in DMF at a higher temperature (e.g., 60-80 °C), although this is generally slower.[7]
-
-
Degraded Alkylating Agent: 4-Methoxybenzyl chloride can degrade over time, especially if exposed to moisture. It can hydrolyze to the corresponding alcohol, which is unreactive under these conditions.
-
Solution: Check the purity of your alkylating agent by ¹H NMR. If it has degraded, use a freshly opened bottle or purify it by distillation under reduced pressure.
-
-
Incorrect Solvent: The solvent must be anhydrous. Any water present will quench the NaH and the sulfonamide anion.
-
Solution: Use a freshly opened bottle of anhydrous DMF or pass the solvent through an activated alumina column before use.
-
-
Insufficient Temperature/Time: While the reaction often proceeds at room temperature, sterically hindered or less reactive substrates may require gentle heating (40-50 °C) to achieve a reasonable rate.
-
Solution: After adding the alkylating agent, warm the reaction mixture and monitor by TLC every few hours.
-
Caption: Decision workflow for troubleshooting low alkylation yield.
Q2: I'm having difficulty purifying the final product. What are the best methods?
Answer: Purification of N-substituted sulfonamides can be tricky due to their moderate polarity and high crystallinity, which can lead to co-precipitation with impurities.
-
Recrystallization: This is the most effective method if a suitable solvent system can be found. A mixture of ethanol and water is often a good starting point. Dissolve the crude product in a minimum amount of hot ethanol and add water dropwise until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.
-
Column Chromatography: If recrystallization fails, silica gel chromatography is the next option. A common eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30-40%). The triphenylphosphine oxide byproduct from a Mitsunobu reaction can be particularly challenging to separate and may require a more polar solvent system.
-
Acid/Base Wash: Unreacted N-methylbenzenesulfonamide is acidic and can be removed by washing the organic solution of your crude product with a dilute aqueous base (e.g., 1M NaOH). Be cautious, as some N,N-disubstituted sulfonamides may have limited stability to strong bases.
Q3: My Mitsunobu reaction failed. The starting materials were recovered. Why?
Answer: Mitsunobu reaction failures are almost always due to reagent quality or an insufficiently acidic pronucleophile.
-
Acidity of the Sulfonamide: N-methylbenzenesulfonamide has a pKa of ~11, which is on the borderline for efficient Mitsunobu reactions. If your sulfonamide is more electron-rich (and thus less acidic), it may not be deprotonated effectively by the betaine intermediate.
-
Solution: While not applicable here, for less acidic sulfonamides, one might consider using a more electron-withdrawing sulfonyl group (e.g., a para-nitrobenzenesulfonamide).
-
-
Reagent Purity: DIAD and DEAD can degrade upon storage. They are light-sensitive and should be stored cold. Triphenylphosphine can oxidize to triphenylphosphine oxide.
-
Solution: Use freshly opened or purified reagents. DIAD can be checked by its characteristic yellow color; if it is colorless, it has likely decomposed.
-
Part 4: Frequently Asked Questions (FAQs)
-
Q: What are the primary safety concerns when running these reactions?
-
A: Sulfonyl chlorides are corrosive and moisture-sensitive, releasing HCl upon contact with water.[8] Alkylating agents like methyl iodide and 4-methoxybenzyl chloride are toxic, and in the case of the latter, a strong lachrymator. Sodium hydride is highly flammable and reacts violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
-
Q: Can I use a phase-transfer catalyst for the N-alkylation step?
-
A: Yes, phase-transfer catalysis (PTC) is a viable alternative to using strong bases like NaH in anhydrous solvents.[2] A typical PTC system would involve reacting the N-methylbenzenesulfonamide and 4-methoxybenzyl chloride in a biphasic system (e.g., toluene/water) with a base like NaOH and a catalyst such as tetrabutylammonium bromide (TBAB). This can be a greener and safer option, though reaction times may be longer.
-
-
Q: How do I confirm the final structure?
-
A: A combination of analytical techniques is essential.
-
¹H NMR: Look for the disappearance of the N-H proton from the starting sulfonamide (~5-6 ppm) and the appearance of two new singlets: one for the N-methyl group (~2.7-2.9 ppm) and one for the benzylic N-CH₂ group (~4.3-4.5 ppm), in addition to the aromatic and methoxy signals.
-
¹³C NMR: Confirm the presence of all expected carbon signals.
-
Mass Spectrometry (MS): Verify the molecular weight of the product by observing the molecular ion peak [M+H]⁺ or [M+Na]⁺.
-
Melting Point: A sharp melting point is a good indicator of purity.
-
-
References
-
Willis, M. C., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from: [Link]
-
Khan, I., et al. (2024). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Frontiers in Chemistry. Available at: [Link]
-
Thota, S., et al. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. Synthesis. Available at: [Link]
-
Sanghavi, N. M., et al. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN. Synthetic Communications. Available at: [Link]
-
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. The Journal of Organic Chemistry. Available at: [Link]
-
Meng, C., et al. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. New Journal of Chemistry. Available at: [Link]
-
Caddick, S., et al. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Available at: [Link]
-
Shu, Y., et al. (2002). N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. Synthetic Communications. Available at: [Link]
-
Dembinski, R. (2017). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Available at: [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from: [Link]
-
Zare, I., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
-
Zhou, J. S., et al. (2019). Asymmetric Stepwise Reductive Amination of Sulfonamides, Sulfamates, and a Phosphinamide by Nickel Catalysis. Angewandte Chemie International Edition. Available at: [Link]
-
Willis, M. C., et al. (2018). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. Available at: [Link]
-
Mitsunobu Reaction. (n.d.). Retrieved from: [Link]
-
Ullmann Condensation. (n.d.). Retrieved from: [Link]
-
Reductive Amination. (n.d.). Retrieved from: [Link]
-
Buchwald-Hartwig Amination. (n.d.). Retrieved from: [Link]
-
Saleem, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Characterization of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide Derivatives: A Comparative Guide for Drug Discovery Professionals
This guide provides a comprehensive technical overview and comparative analysis of the characterization of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document delves into the critical aspects of synthesis, structural elucidation, and biological evaluation of this promising class of sulfonamides. By integrating field-proven insights with robust experimental data, this guide aims to facilitate the rational design and development of novel therapeutic agents.
Introduction: The Significance of the N-Benzylbenzenesulfonamide Scaffold
The N-benzylbenzenesulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active compounds.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anticonvulsant, and anti-inflammatory properties.[2][3] The this compound framework, in particular, offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Understanding the detailed characterization of these derivatives is paramount for establishing structure-activity relationships (SAR) and advancing lead optimization in drug discovery programs.
Synthesis and Structural Elucidation: A Comparative Approach
The synthesis of this compound derivatives typically proceeds via a two-step process involving the initial formation of a sulfonamide followed by N-alkylation.[1] This versatile approach allows for the introduction of various substituents on both the benzenesulfonyl and benzyl moieties, enabling the creation of a diverse chemical library for biological screening.
General Synthesis Workflow
The following diagram illustrates a typical synthetic route for N-substituted benzenesulfonamide derivatives.
Caption: General synthetic workflow for this compound derivatives.
A crucial aspect of synthesizing these derivatives is the rigorous characterization of their chemical structures. This is typically achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often complemented by X-ray crystallography for unambiguous structural determination.
Comparative Spectroscopic Data
While specific experimental data for this compound is not widely available in the public domain, we can draw valuable comparative insights from its close structural analogs. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for two such analogs: N-(4-methoxyphenyl)-4-methylbenzenesulfonamide and N-(4-methoxyphenyl)methanesulfonamide.[4]
Table 1: Comparative ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Compound | Ar-H (benzenesulfonamide) | Ar-H (methoxyphenyl) | OCH₃ | N-H/N-CH₃ | Other |
| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | 7.61 (d, J=8.0 Hz, 2H), 7.19 (d, J=8.0 Hz, 2H) | 6.99 (d, J=9.2 Hz, 2H), 6.73 (d, J=8.8 Hz, 2H) | 3.73 (s, 3H) | 7.10 (s, 1H, NH) | 2.36 (s, 3H, Ar-CH₃) |
| N-(4-methoxyphenyl)methanesulfonamide | - | 7.22 (d, J=8.8 Hz, 2H), 6.88 (d, J=8.8 Hz, 2H) | 3.80 (s, 3H) | 6.93 (br, 1H, NH) | 2.96 (s, 3H, S-CH₃) |
Table 2: Comparative ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Compound | C=O/C-S | Ar-C (benzenesulfonamide) | Ar-C (methoxyphenyl) | OCH₃ | N-CH₃/Other |
| N-(4-methoxyphenyl)-4-methylbenzenesulfonamide | - | 143.7, 136.0, 129.6, 127.3 | 157.8, 129.1, 125.2, 114.4 | 55.4 | 21.5 (Ar-CH₃) |
| N-(4-methoxyphenyl)methanesulfonamide | - | - | 158.0, 129.2, 124.7, 114.8 | 55.5 | 38.7 (S-CH₃) |
Causality Behind Spectral Features: The chemical shifts observed in NMR spectra are directly influenced by the electronic environment of the nuclei. For instance, the downfield chemical shifts of the aromatic protons on the benzenesulfonyl ring are due to the electron-withdrawing nature of the sulfonyl group. The presence of the electron-donating methoxy group on the other aromatic ring results in a slight upfield shift of its corresponding protons. These predictable patterns are invaluable for confirming the successful synthesis and purity of the target compounds.
Mass Spectrometry and Fragmentation Analysis
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its identity. Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly employed techniques. The fragmentation of benzenesulfonamides often involves cleavage of the S-N bond and the C-S bond, leading to characteristic fragment ions.
Caption: A postulated fragmentation pathway for this compound in mass spectrometry.
Comparative Biological Evaluation
The therapeutic potential of this compound derivatives lies in their diverse biological activities. Here, we focus on two key areas: anticonvulsant and antimicrobial activities.
Anticonvulsant Activity Assessment
Several N-benzylbenzenesulfonamide derivatives have shown promising anticonvulsant properties.[2] The evaluation of this activity typically involves in vivo models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in rodents. These models represent generalized tonic-clonic and absence seizures, respectively.
Table 3: Comparative Anticonvulsant Activity of Representative Sulfonamides
| Compound | MES (ED₅₀, mg/kg) | scPTZ (ED₅₀, mg/kg) | Neurotoxicity (TD₅₀, mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| Derivative A (Hypothetical) | 25 | 50 | >300 | >12 | - |
| Derivative B (Hypothetical) | 40 | 75 | >300 | >7.5 | - |
| Phenytoin | 9.5 | >100 | 68 | 7.2 | [2] |
| Carbamazepine | 8.8 | 15.2 | 110 | 12.5 | [5] |
Note: Data for hypothetical derivatives A and B are included for illustrative purposes to demonstrate a comparative analysis.
Antimicrobial Activity Screening
Sulfonamides were among the first antimicrobial agents discovered and continue to be a source of new antibacterial and antifungal compounds. The antimicrobial efficacy of this compound derivatives can be assessed using standard in vitro methods such as the broth microdilution or agar disk diffusion assays to determine the Minimum Inhibitory Concentration (MIC).
Table 4: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Sulfonamides
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Derivative C (Hypothetical) | 16 | 32 | 64 | - |
| Derivative D (Hypothetical) | 32 | 64 | >128 | - |
| Sulfamethoxazole | 8 | 4 | >128 | |
| Ciprofloxacin | 0.5 | 0.25 | - | [6] |
Note: Data for hypothetical derivatives C and D are included for illustrative purposes to demonstrate a comparative analysis.
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.
Synthesis Protocol: this compound
-
Step 1: Synthesis of N-(4-Methoxybenzyl)benzenesulfonamide.
-
To a solution of 4-methoxybenzylamine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) at 0 °C, add benzenesulfonyl chloride (1.05 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(4-methoxybenzyl)benzenesulfonamide.
-
-
Step 2: N-Methylation.
-
To a solution of N-(4-methoxybenzyl)benzenesulfonamide (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.0 eq) and methyl iodide (CH₃I, 1.5 eq).
-
Reflux the mixture for 6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the solid and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purify by column chromatography to obtain this compound.
-
Anticonvulsant Screening Protocol (Rodent Model)
-
Animal Preparation: Use male Swiss albino mice (20-25 g) or Wistar rats (150-200 g), acclimatized for at least one week.
-
Drug Administration: Administer the test compounds intraperitoneally (i.p.) or orally (p.o.) at various doses. The vehicle control group receives the same volume of the vehicle.
-
Maximal Electroshock (MES) Test:
-
At the time of peak effect after drug administration, deliver an electrical stimulus (e.g., 50 mA for 0.2 s in mice) via corneal electrodes.
-
Observe the animals for the presence or absence of the tonic hind limb extension. The absence of this response indicates protection.
-
-
Subcutaneous Pentylenetetrazole (scPTZ) Test:
-
Administer a convulsant dose of pentylenetetrazole (e.g., 85 mg/kg, s.c.) at the time of peak drug effect.
-
Observe the animals for the onset of clonic seizures within a 30-minute period. The absence of seizures indicates protection.
-
-
Data Analysis: Calculate the median effective dose (ED₅₀) for each compound using probit analysis. Determine the median toxic dose (TD₅₀) using the rotarod test for neurotoxicity and calculate the protective index (PI = TD₅₀/ED₅₀).[2]
Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative framework for the synthesis, characterization, and biological evaluation of its derivatives. The presented data on structural analogs, coupled with detailed experimental protocols, offer a solid foundation for researchers to build upon. Future work should focus on the synthesis and systematic evaluation of a broader library of these derivatives to establish comprehensive structure-activity relationships. Such efforts will undoubtedly pave the way for the development of new and effective drugs targeting a range of diseases.
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Royal Society of Chemistry. (2016). Supporting information: A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. Retrieved from [Link]
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MDPI. (2020). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Molbank, 2020(3), M1149. [Link]
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A Senior Application Scientist's Guide to Purity Analysis: A Comparative Assessment of LC-MS for N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
In the landscape of drug discovery and development, the unambiguous determination of a compound's purity is not merely a quality control checkpoint; it is the bedrock upon which all subsequent biological and toxicological data are built. For N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, a sulfonamide derivative with potential pharmacological relevance, ensuring its purity is critical for reliable research outcomes.[1] This guide provides an in-depth, experience-driven comparison of analytical methodologies for its purity assessment, with a primary focus on the capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will dissect the rationale behind experimental choices and compare the technique against established alternatives, providing the data and protocols necessary for immediate application in a research or development setting.
The Analytical Challenge: this compound and Its Impurities
This compound (MW: 291.37 g/mol , Formula: C₁₅H₁₇NO₃S) is a synthetic small molecule whose therapeutic potential is intrinsically linked to its purity.[2] Impurities can arise from various stages of its synthesis, including unreacted starting materials (e.g., 4-methoxybenzylamine, benzenesulfonyl chloride), side-products from incomplete reactions, or degradation products.[3][4] These impurities can confound biological assays, introduce toxicity, or affect the compound's stability. Therefore, an analytical method must not only quantify the main compound but also detect and potentially identify unknown impurities at trace levels.
The Gold Standard: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
The coupling of High-Performance Liquid Chromatography with Mass Spectrometry (LC-MS) represents the pinnacle of analytical technology for pharmaceutical analysis.[5][6] This "hyphenated" technique provides the chromatographic separation of LC and the sensitive, specific detection of MS, making it exceptionally well-suited for purity analysis.[7]
Causality Behind the Method: Why LC-MS is Superior
Our choice of LC-MS as the primary analytical tool is deliberate. The rationale is threefold:
-
Specificity: Mass spectrometry provides mass-to-charge ratio (m/z) data, a fundamental property of the analyte and its impurities. This allows for the differentiation of co-eluting compounds that would be indistinguishable by a non-specific detector like UV.[7]
-
Sensitivity: Modern mass spectrometers can detect compounds at picogram to femtogram levels, enabling the quantification of trace impurities that could be missed by other techniques.[8]
-
Identification Power: MS and especially tandem MS (MS/MS) can fragment molecules to reveal structural information. This is invaluable for the tentative identification of unknown impurities without the need for isolating and synthesizing them, accelerating process development and safety assessments.[6]
Visualizing the Purity Analysis Workflow
The logical flow from sample receipt to final purity assessment is a multi-step process designed for accuracy and validation.
Caption: Workflow for LC-MS purity analysis of this compound.
Detailed Experimental Protocol: An Expert's Approach
This protocol is a self-validating system, designed for robustness and reproducibility in accordance with ICH Q2(R2) principles.[9][10][11]
1. Materials & Reagents:
-
This compound sample
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Ultrapure water (18.2 MΩ·cm)
-
Formic acid (LC-MS grade, >99%)
2. Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 (v/v) mixture of ACN and water. This creates a 1 mg/mL stock solution. Rationale: This solvent mixture is compatible with the reversed-phase mobile phase and ensures solubility.
-
Further dilute this stock solution 1:100 (e.g., 100 µL into 9.9 mL of 50:50 ACN/water) to a final concentration of 10 µg/mL for analysis. Rationale: This concentration is typically within the linear dynamic range of an ESI-MS source and avoids detector saturation.
-
Filter the final solution through a 0.22 µm PTFE syringe filter into an HPLC vial. Rationale: Filtration prevents particulates from clogging the HPLC system.
3. LC-MS/MS Conditions:
-
LC System: UHPLC/HPLC system
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm). Rationale: A C18 stationary phase provides excellent retention and separation for moderately nonpolar compounds like sulfonamides.[12]
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a common mobile phase modifier that aids in protonation for positive mode ESI, leading to better sensitivity and peak shape.[13]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Program:
Time (min) %B 0.0 10 10.0 95 12.0 95 12.1 10 | 15.0 | 10 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole or Q-TOF Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+). Rationale: Sulfonamides readily accept a proton in acidic conditions, making ESI+ the preferred mode for sensitive detection.[12]
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Analysis Mode:
-
Full Scan: m/z 100-600 for initial impurity identification.
-
Tandem MS (MS/MS): Collision-induced dissociation (CID) on the precursor ion of the main peak ([M+H]⁺ ≈ m/z 292.1) and any significant impurity peaks. A characteristic fragmentation for aromatic sulfonamides is the neutral loss of SO₂ (64 Da).[14][15]
-
4. Data Analysis & Purity Calculation:
-
Integrate all peaks in the chromatogram from the full scan data.
-
Calculate purity using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
For any impurity exceeding a reporting threshold (e.g., 0.1% as per ICH guidelines), analyze its mass spectrum. Use the accurate mass (from a TOF instrument) and fragmentation pattern (from MS/MS) to propose a likely structure.
Comparison of Analytical Techniques
While LC-MS is the premier choice, it's essential to understand its performance relative to other common analytical techniques.
Visualizing the Method Selection Criteria
The choice of analytical technique is a trade-off between information requirements, performance, and cost.
Caption: Decision matrix for selecting an analytical technique for purity assessment.
Performance Metrics: A Head-to-Head Comparison
The following table objectively compares LC-MS with High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
| Parameter | LC-MS/MS | HPLC-UV | GC-MS |
| Principle | Chromatographic separation followed by mass-based detection.[5] | Chromatographic separation followed by UV/Vis light absorbance detection.[16] | Chromatographic separation of volatile compounds followed by mass-based detection.[17] |
| Specificity | Very High: Differentiates compounds by both retention time and mass-to-charge ratio. | Moderate: Relies on retention time. Co-elution of impurities with similar UV spectra is a risk. | Very High: Differentiates by retention time and mass fragmentation pattern. |
| Sensitivity | Very High (pg-fg): Excellent for trace impurity detection.[8][18] | Moderate (ng-µg): Dependent on the chromophore of the analyte.[12] | High (pg-ng): Very sensitive, but requires the analyte to be volatile. |
| Impurity ID | Excellent: Provides molecular weight and structural fragments for tentative identification of unknowns.[6] | Poor: Provides no structural information. Requires isolation of impurity for characterization. | Excellent: Fragmentation patterns provide a "fingerprint" for identification. |
| Quantitation | Excellent: Wide linear dynamic range. | Excellent: Highly precise and accurate for known compounds with a reference standard.[12] | Good: Can be quantitative, but may require deuterated internal standards for best accuracy.[17] |
| Limitations | Higher instrument cost and complexity; potential for matrix effects (ion suppression). | Requires analyte to have a UV chromophore; risk of co-elution.[16] | Limited to thermally stable and volatile compounds; this compound would require chemical derivatization to increase volatility, adding a step and potential for artifacts.[17][19] |
Conclusion: An Informed Decision for Robust Science
For the comprehensive purity analysis of this compound, LC-MS/MS stands as the unequivocally superior technique. Its combination of high sensitivity, unparalleled specificity, and the ability to provide structural information on unknown impurities provides a level of analytical certainty that is essential in modern drug development.[6][7] While HPLC-UV remains a robust and cost-effective tool for routine quality control once the impurity profile is well-established, it lacks the discovery power of LC-MS. GC-MS is generally unsuitable for this class of molecule without cumbersome derivatization. By adopting the LC-MS methodology detailed in this guide, researchers and scientists can ensure the integrity of their results and make confident, data-driven decisions in their development programs.
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Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL. Oxford Academic. [Link]
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Tarbin, J. A., Clarke, P., & Shearer, G. (1999). Screening of sulphonamides in egg using gas chromatography-mass-selective detection and liquid chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications. PubMed. [Link]
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BioAgilytix. (n.d.). LC/MS Applications in Drug Development. [Link]
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Li, B., et al. (2022). Comparison of chemical and biological degradation of sulfonamides: Solving the mystery of sulfonamide transformation. Journal of Hazardous Materials. PubMed. [Link]
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Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. USDA. [Link]
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Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Infectious Disease Reports. [Link]
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Kaufmann, A., & Kaenzig, A. (2003). Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]
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Attygalle, A. B., et al. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Journal of the American Society for Mass Spectrometry. ACS Publications. [Link]
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Zhang, Y., et al. (2020). Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. Molecules. National Institutes of Health (NIH). [Link]
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ResearchGate. (n.d.). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review. [Link]
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Patel, P. N., et al. (2012). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. [Link]
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Sreenivasa, S., et al. (2015). N-(4-Methoxybenzoyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications. National Institutes of Health (NIH). [Link]
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A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide and Other Key Protecting Groups
For researchers, synthetic chemists, and professionals in drug development, the judicious selection of protecting groups is a cornerstone of successful multi-step synthesis. The ability to mask the reactivity of a functional group, such as an amine, and then selectively unmask it at a later stage is paramount to achieving desired chemical transformations with high yield and fidelity. This guide provides an in-depth, comparative analysis of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide as a robust amine protecting group, juxtaposed with commonly employed alternatives like tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), 9-fluorenylmethoxycarbonyl (Fmoc), and tosyl (Ts). Our focus will be on the practical application, underlying mechanistic principles, and experimental data that inform the strategic choices made in the laboratory.
Introduction to this compound: A Versatile Tool for Amine Protection
This compound, often referred to as a PMB-sulfonamide derivative, presents a compelling option for the protection of primary and secondary amines. This protecting group is formed by a two-step sequence involving initial sulfonylation of the amine with benzenesulfonyl chloride, followed by N-alkylation. The resulting tertiary sulfonamide offers a unique combination of stability and selective deprotection pathways, making it a valuable asset in complex synthetic endeavors.
The core strength of this protecting group lies in the electronic nature of the p-methoxybenzyl (PMB) group. The electron-donating methoxy group facilitates cleavage under specific acidic or oxidative conditions, while the sulfonamide moiety imparts significant stability towards a broad range of reagents. This balance of reactivity and stability is the key to its utility.
Comparative Analysis of Amine Protecting Groups
The selection of an appropriate protecting group is dictated by the overall synthetic strategy, including the stability of the substrate to various reaction conditions and the desired orthogonality of deprotection steps. Below, we compare this compound with other widely used amine protecting groups.
Data Presentation: A Head-to-Head Comparison
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability Profile |
| This compound | Ar-SO₂-N(Me)(PMB) | 1. PhSO₂Cl, base2. PMB-Cl or PMB-OH, base | Acidic: TFA, Bi(OTf)₃Oxidative: DDQ, CAN | Stable to a wide range of nucleophiles, bases, and some reducing agents. |
| Boc | tBu-O-CO- | Boc₂O, base | Acidic: TFA, HCl | Labile to strong acids. Stable to catalytic hydrogenation and bases. |
| Cbz | Bn-O-CO- | Cbz-Cl, base | Reductive: H₂, Pd/C | Labile to catalytic hydrogenation. Stable to mild acids and bases. |
| Fmoc | Fmoc-CH₂-O-CO- | Fmoc-OSu, base | Basic: Piperidine | Labile to bases. Stable to acids and catalytic hydrogenation. |
| Tosyl (Ts) | p-Tol-SO₂- | Ts-Cl, base | Reductive: Na/NH₃, SmI₂ | Very stable to a wide range of conditions, including strong acids and oxidants. Requires harsh reductive conditions for cleavage. |
Experimental Protocols: A Practical Guide
This is a representative two-step protocol for the protection of a primary amine.
Step 1: Sulfonylation
-
To a solution of the primary amine (1.0 equiv) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equiv).
-
Slowly add benzenesulfonyl chloride (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting N-substituted benzenesulfonamide by column chromatography.
Step 2: N-Alkylation with 4-Methoxybenzyl Chloride
-
To a solution of the N-substituted benzenesulfonamide (1.0 equiv) in anhydrous dimethylformamide (DMF), add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C, then add 4-methoxybenzyl chloride (1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the final N-(4-Methoxybenzyl)-N-alkylbenzenesulfonamide by column chromatography.
A similar two-step process can be envisioned for the introduction of the methyl group, typically using a methylating agent like methyl iodide or dimethyl sulfate in the second step.
Method A: Acidic Cleavage with Trifluoroacetic Acid (TFA)
-
Dissolve the protected amine (1.0 equiv) in a mixture of dichloromethane and trifluoroacetic acid (e.g., 9:1 v/v).
-
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the deprotected amine with dichloromethane.
-
Dry the organic layer, concentrate, and purify the product.
Method B: Oxidative Cleavage with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) [1]
-
Dissolve the protected amine (1.0 equiv) in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Add DDQ (1.5-2.0 equiv) to the solution.
-
Stir the reaction at room temperature for 1-3 hours. The reaction progress can often be monitored by a color change.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer, and concentrate. Purify the deprotected amine by chromatography.
Causality Behind Experimental Choices
The choice of a two-step protection strategy for this compound is deliberate. The initial sulfonylation renders the amine nitrogen significantly less nucleophilic, allowing for selective mono-alkylation in the subsequent steps. The use of a strong base like sodium hydride in the N-alkylation step is necessary to deprotonate the sulfonamide nitrogen, which is less basic than the parent amine.
For deprotection, the electron-donating p-methoxy group is key. Under acidic conditions, it stabilizes the resulting benzylic carbocation, facilitating the cleavage of the N-C(PMB) bond. In the case of oxidative cleavage with DDQ, the electron-rich PMB group forms a charge-transfer complex with the electron-deficient DDQ, initiating the cleavage process.[1]
Visualizing the Synthetic Strategy
Experimental Workflow for Protection and Deprotection
Caption: A simplified workflow for the protection and deprotection of amines using the N-(4-Methoxybenzyl)-benzenesulfonamide strategy.
Orthogonality in Protecting Group Strategy
The true power of a protecting group is realized in the context of a multi-step synthesis where multiple protecting groups are employed. An "orthogonal" set of protecting groups allows for the selective removal of one type of protecting group in the presence of others.
Caption: Orthogonality of common amine protecting groups, highlighting their selective removal conditions.
This compound demonstrates excellent orthogonality. For instance, its stability to the basic conditions used for Fmoc removal (piperidine) and the reductive conditions for Cbz cleavage (catalytic hydrogenation) allows for the selective deprotection of these groups in its presence. Conversely, the PMB-sulfonamide can be cleaved under acidic conditions that would also remove a Boc group, or under oxidative conditions that would leave Boc, Cbz, and Fmoc groups intact. This versatility allows for intricate synthetic planning.
Field-Proven Insights and Trustworthiness
The protocols described herein are based on established and validated chemical transformations. The success of these reactions is contingent upon careful experimental technique, including the use of anhydrous solvents and inert atmospheres where necessary, and diligent monitoring of reaction progress by techniques such as thin-layer chromatography (TLC).
The self-validating nature of these protocols lies in the distinct physical and spectroscopic properties of the starting materials, intermediates, and final products. For example, the disappearance of the N-H proton signal in the ¹H NMR spectrum after the second alkylation step confirms the formation of the tertiary sulfonamide. Similarly, the appearance of the free amine signals upon deprotection provides clear evidence of a successful transformation.
Conclusion: Strategic Implementation of this compound
This compound is a highly valuable protecting group for amines, offering a unique set of properties that complement and, in some cases, surpass those of more conventional protecting groups. Its robust stability to a wide array of reaction conditions, coupled with its susceptibility to cleavage under specific acidic or oxidative protocols, provides the synthetic chemist with a powerful tool for strategic and orthogonal protection. By understanding the underlying chemical principles and leveraging the experimental data available, researchers can confidently incorporate this protecting group into their synthetic repertoire to tackle complex molecular architectures with greater efficiency and control.
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A Comparative Guide to the Biological Activity of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide Analogs
This guide offers an in-depth comparison of the biological activities of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide analogs, designed for researchers, scientists, and drug development professionals. We will explore the structure-activity relationships (SAR) that govern their anticancer and enzyme inhibitory properties, supported by experimental data from various studies. Furthermore, this guide provides detailed protocols for key biological assays and visualizes complex pathways and workflows to enhance understanding.
Introduction: The Versatile Benzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its prevalence stems from its ability to act as a versatile pharmacophore, engaging in crucial interactions with various biological targets.[1] The N-substituted benzenesulfonamides, in particular, have garnered significant attention for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory effects.
The focus of this guide, the this compound scaffold, offers a unique template for chemical modification. By systematically altering the substituents on both the benzenesulfonyl and the N-benzyl moieties, researchers can fine-tune the compound's electronic, steric, and lipophilic properties to optimize its interaction with specific biological targets. This guide will delve into the nuanced effects of these modifications on the anticancer and acetylcholinesterase inhibitory activities of this class of compounds.
Comparative Analysis of Biological Activity
The biological evaluation of this compound analogs has revealed promising activities in two key areas: cancer cell cytotoxicity and acetylcholinesterase (AChE) inhibition. The following sections provide a comparative analysis of these activities, drawing on data from multiple studies. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to potential variations in experimental conditions.
Anticancer Activity
Several studies have highlighted the potential of benzenesulfonamide derivatives as anticancer agents.[2][3] The proposed mechanism often involves the inhibition of key enzymes in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs).[2]
A series of 2-aminopyridine derivatives bearing a 4-methylbenzenesulfonamide moiety were synthesized and evaluated for their cytotoxic activity against the human breast cancer cell line MCF-7.[2] While not direct analogs of our core structure, these compounds share the key benzenesulfonamide feature and provide valuable SAR insights.
| Compound ID | Key Structural Features | Cancer Cell Line | IC50 (µM) |
| Compound 14 [2] | 2-aminopyridine with 4-methylbenzenesulfonamide | MCF-7 | 20.4 |
| Compound 16 [2] | 2-aminopyridine with 4-methylbenzenesulfonamide | MCF-7 | 18.3 |
| Compound 20 [2] | Tyrphostin AG17 analog with 4-methylbenzenesulfonamide | MCF-7 | 26.3 |
| E7070 (Reference) [2] | Clinical trial sulfonamide | MCF-7 | 36.3 |
Table 1: Cytotoxic activity of selected 4-methylbenzenesulfonamide derivatives against MCF-7 human breast cancer cells.[2]
The data suggests that modifications on the N-substituent of the benzenesulfonamide can significantly influence cytotoxic potency. Compounds 14 and 16, with their 2-aminopyridine moieties, demonstrated superior activity compared to the reference compound E7070.[2] This highlights the potential for enhancing anticancer efficacy by exploring diverse N-aryl and N-heteroaryl substitutions.
Acetylcholinesterase (AChE) Inhibitory Activity
Acetylcholinesterase inhibitors are crucial for the management of Alzheimer's disease. The benzenesulfonamide scaffold has also shown promise in this therapeutic area. A study on N-(2-Acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives revealed their potential as AChE inhibitors.[4]
| Compound ID | Key Structural Features | Enzyme | IC50 (µM) |
| Compound 2 [4] | N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide | AChE | 8.9 ± 0.21 |
| Compound 3a [4] | 5-(4-methoxystyryl) substitution | AChE | 4.3 ± 0.23 |
| Compound 3b [4] | 5-(4-trifluorostyryl) substitution | AChE | 6.2 ± 0.21 |
Table 2: Acetylcholinesterase (AChE) inhibitory activity of N-(2-Acetyl-4-(styryl)phenyl)-4-methylbenzenesulfonamide derivatives.[4]
The introduction of a styryl group at the 5-position of the N-phenyl ring (compounds 3a and 3b) significantly enhanced the AChE inhibitory activity compared to the bromo-substituted precursor (compound 2).[4] The 4-methoxystyryl substituent (compound 3a) proved to be more potent than the 4-trifluorostyryl group (compound 3b), indicating that electron-donating groups on the styryl moiety may be favorable for activity.[4]
Potential Mechanism of Action: Targeting the CDK2 Signaling Pathway
The anticancer activity of many sulfonamide derivatives is attributed to their ability to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2][5] Deregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[5] CDK2, in particular, plays a crucial role in the G1/S phase transition of the cell cycle.[6]
Caption: Simplified CDK2 signaling pathway in cancer cell cycle progression.
As depicted in the diagram, growth factor signaling leads to the activation of the Ras/Raf/MEK/ERK pathway, which upregulates Cyclin D. Cyclin D then binds to and activates CDK4/6, which in turn phosphorylates and inactivates the Retinoblastoma (Rb) protein. This releases the E2F transcription factor, leading to the expression of genes required for S-phase entry, including Cyclin E. Cyclin E then activates CDK2, which further promotes the transition into the S-phase, where DNA replication occurs.[6] this compound analogs may exert their anticancer effects by inhibiting CDK2, thereby arresting the cell cycle at the G1/S checkpoint and preventing cancer cell proliferation.[2]
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for the two key assays discussed in this guide.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Culture: Culture human cancer cells (e.g., MCF-7, HeLa, MDA-MB-468) in RPMI-1640 medium supplemented with 10% fetal calf serum, penicillin/streptomycin, and L-glutamine.[7]
-
Cell Seeding: Seed the cells in 96-well microplates at a concentration of 1 x 10^5 cells/mL (200 µL per well) and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Preparation: Prepare stock solutions of the sulfonamide analogs in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds to achieve the desired final concentrations (e.g., 0.1 µM to 1 mM).[7]
-
Treatment: After the 24-hour incubation, add 20 µL of the various concentrations of the test compounds to the wells. Include a positive control (e.g., Doxorubicin) and a vehicle control (solvent only). Incubate the plates for another 72 hours under the same conditions.[7]
-
MTT Addition: After the 72-hour treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a rapid and sensitive colorimetric assay for measuring acetylcholinesterase activity and screening for its inhibitors.[9][10]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Tris-HCl buffer (50 mM, pH 8.0).[11]
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid)) solution (10 mM in buffer).[11]
-
Acetylthiocholine iodide (ATCI) substrate solution (10 mM in buffer).[9]
-
Acetylcholinesterase (AChE) enzyme solution (e.g., 6.67 U/mL).[11]
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Reaction Initiation: Start the reaction by adding 25 µL of the ATCI substrate solution to all wells.[9]
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[9][12]
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute) for each well. The percentage of inhibition is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100 Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The analogs discussed in this guide demonstrate significant potential as both anticancer agents, likely through the inhibition of the CDK2 signaling pathway, and as acetylcholinesterase inhibitors for the potential treatment of neurodegenerative diseases.
The structure-activity relationship data, although preliminary, suggests that modifications to the N-substituents can dramatically influence biological activity. Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to further elucidate the SAR. Specifically, exploring different substituents on both the benzenesulfonyl and the N-benzyl rings will be crucial for optimizing potency and selectivity.
Furthermore, in-depth mechanistic studies are required to confirm the molecular targets of these compounds and to validate their therapeutic potential in preclinical models. The experimental protocols provided herein offer a robust framework for such future investigations.
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Suchetan, P. A., et al. (2014). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o167. [Link]
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Ngwelo, A. M., et al. (2021). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Molecules, 26(23), 7305. [Link]
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Asadipour, A., et al. (2013). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research, 12(Suppl), 115–121. [Link]
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Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]
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Cimarelli, C., et al. (2021). Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. RSC Advances, 11(1), 1-10. [Link]
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Tadesse, S., et al. (2020). Targeting CDK2 in cancer: challenges and opportunities for therapy. Drug Discovery Today, 25(3), 512-520. [Link]
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Wrobel, D., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules, 26(8), 2167. [Link]
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Abdellatif, K. R. A., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic & Medicinal Chemistry, 26(10), 2698-2711. [Link]
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Stenfors, B. A., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 113-116. [Link]
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Zołnowska, B., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. Molecules, 26(7), 2028. [Link]
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Khan, I., et al. (2022). Substituted Pyrimidine-Sulfonamide Derivatives: Computational, Synthesis, Characterization, Anti- bacterial, MTT and Molecular Docking Assessment. Biointerface Research in Applied Chemistry, 13(3), 239. [Link]
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Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2651–2660. [Link]
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Sarma, B., et al. (2026). Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]
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Khan, K. M., et al. (2024). Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances, 14(48), 35149-35165. [Link]
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A Comparative Guide to the Spectroscopic Characterization of N-(4-methoxyphenyl)benzenesulfonamide Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of novel compounds is a cornerstone of innovation. This guide provides an in-depth technical comparison of the spectroscopic data for a series of N-(4-methoxyphenyl)benzenesulfonamide derivatives. By understanding the nuances of how different substituents impact spectroscopic signatures, researchers can more effectively identify, purify, and understand the structure-activity relationships of these promising compounds. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities.[1]
This guide will delve into the key spectroscopic techniques used to characterize these molecules: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the theoretical underpinnings of these techniques and provide real-world experimental data to illustrate how substituent effects manifest in the resulting spectra. Furthermore, we will discuss alternative analytical techniques and provide detailed experimental protocols to ensure the reproducibility of the presented data.
The Foundational Structure: N-(4-methoxyphenyl)benzenesulfonamide
The parent compound, N-(4-methoxyphenyl)benzenesulfonamide, serves as our reference point. Its structure, featuring a benzenesulfonamide moiety linked to a 4-methoxyphenyl group via a nitrogen atom, gives rise to a characteristic spectroscopic profile. Understanding this baseline is crucial for interpreting the data of its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
The Influence of Substituents on Chemical Shifts
The electronic nature of substituents on either aromatic ring significantly influences the chemical shifts of nearby protons and carbons. Electron-donating groups (EDGs) like methoxy (-OCH₃) and methyl (-CH₃) tend to increase electron density, causing upfield shifts (lower ppm values) of aromatic signals. Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO₂) decrease electron density, leading to downfield shifts (higher ppm values).
Table 1: Comparative ¹H NMR Spectroscopic Data (δ, ppm) of N-(4-methoxyphenyl)benzenesulfonamide Derivatives
| Compound | Ar-H (Benzenesulfonamide Ring) | Ar-H (4-Methoxyphenyl Ring) | NH | OCH₃ | Other |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 8.37 (d, J = 8.4 Hz, 2H), 7.93 (d, J = 8.4 Hz, 2H) | 7.00 (d, J = 8.4 Hz, 2H), 6.83 (d, J = 8.0 Hz, 2H) | 10.23 (s, 1H) | 3.68 (s, 3H) | - |
| 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide | 7.64 (d, J = 8.4 Hz, 2H), 7.39 (d, J = 8.4 Hz, 2H) | 6.99 (d, J = 8.8 Hz, 2H), 6.77 (d, J = 8.8 Hz, 2H) | 6.93 (s, 1H) | 3.76 (s, 3H) | - |
| 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide | 7.65 (d, J = 9.2 Hz, 2H), 6.87 (d, J = 8.8 Hz, 2H) | 6.99 (d, J = 8.8 Hz, 2H), 6.75 (d, J = 8.8 Hz, 2H) | 6.84 (br, 1H) | 3.82 (s, 3H) | 3.75 (s, 3H, Ar-OCH₃) |
Data sourced from supporting information of a Royal Society of Chemistry publication.[2]
Table 2: Comparative ¹³C NMR Spectroscopic Data (δ, ppm) of N-(4-methoxyphenyl)benzenesulfonamide Derivatives
| Compound | Ar-C (Benzenesulfonamide Ring) | Ar-C (4-Methoxyphenyl Ring) | OCH₃ | Other |
| N-(4-methoxyphenyl)-4-nitrobenzenesulfonamide | 150.2, 145.4, 128.8, 125.0 | 157.5, 129.7, 124.6, 114.9 | 55.7 | - |
| 4-Chloro-N-(4-methoxyphenyl)benzenesulfonamide | 139.4, 137.4, 129.3, 128.8 | 158.2, 128.4, 125.7, 114.6 | 55.5 | - |
| 4-Methoxy-N-(4-methoxyphenyl)benzenesulfonamide | 163.0, 130.5, 129.1, 114.1 | 157.8, 129.5, 125.3, 114.4 | 55.4 | 55.6 (Ar-OCH₃) |
Data sourced from supporting information of a Royal Society of Chemistry publication.[2]
Causality Behind the Shifts: An Expert's Perspective
The downfield shift of the benzenesulfonamide protons in the nitro-substituted derivative is a direct consequence of the strong electron-withdrawing nature of the nitro group. This effect is transmitted through the aromatic system, deshielding the protons. In contrast, the methoxy group on the same ring in 4-methoxy-N-(4-methoxyphenyl)benzenesulfonamide donates electron density, resulting in a slight upfield shift of the corresponding aromatic protons compared to the chloro-substituted analog. The NH proton's chemical shift is also sensitive to the electronic environment and can be a useful diagnostic tool.
Infrared (IR) Spectroscopy: Probing Functional Groups
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for N-(4-methoxyphenyl)benzenesulfonamide Derivatives
| Functional Group | Vibration | Typical Range (cm⁻¹) | Observations |
| N-H | Stretching | 3390 - 3229 | The position of this peak can be influenced by hydrogen bonding. |
| S=O | Asymmetric Stretching | 1376 - 1309 | Strong absorption. Electron-withdrawing groups can increase the frequency. |
| S=O | Symmetric Stretching | 1187 - 1147 | Strong absorption. |
| C-O-C | Asymmetric Stretching | ~1250 | Characteristic of the methoxy group. |
| S-N | Stretching | 945 - 893 |
Data compiled from multiple sources.[3]
The asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O) are particularly intense and diagnostic. The presence of a strong electron-withdrawing group, such as a nitro group, can lead to a slight increase in the stretching frequency of the S=O bonds due to an inductive effect that strengthens these bonds.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.
Fragmentation Pathways
The fragmentation of N-(4-methoxyphenyl)benzenesulfonamide derivatives in the mass spectrometer often involves cleavage of the S-N bond and the bonds within the sulfonyl group. A common fragmentation pattern involves the loss of SO₂. The specific fragmentation pattern can be influenced by the nature and position of the substituents on the aromatic rings. For instance, in N-(5-Chloro-2-methoxyphenyl)-4-tert-butylbenzenesulfonamide, a clear fragmentation pattern has been sketched.[4]
Alternative Analytical Techniques: A Broader Perspective
While NMR, IR, and MS are the primary tools for structural elucidation, other techniques can provide complementary information.
-
UV-Vis Spectroscopy: This technique can be used to study the electronic transitions within the molecule. The position and intensity of the absorption maxima can be affected by the substituents on the aromatic rings, providing information about the extent of conjugation in the system.
-
X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. Several crystal structures of N-(4-methoxyphenyl)benzenesulfonamide derivatives have been reported.[5][6]
Experimental Protocols
To ensure the integrity and reproducibility of the data presented, the following are detailed protocols for the synthesis and spectroscopic analysis of N-(4-methoxyphenyl)benzenesulfonamide derivatives.
General Synthesis of N-(4-methoxyphenyl)benzenesulfonamide Derivatives
A common method for the synthesis of these compounds involves the reaction of a substituted benzenesulfonyl chloride with 4-methoxyaniline (p-anisidine).[5]
Step-by-Step Protocol:
-
To a solution of 4-methoxyaniline (1.0 equivalent) in a suitable solvent (e.g., pyridine or aqueous sodium carbonate), add the desired substituted benzenesulfonyl chloride (1.0-1.2 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a specified period (typically 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-methoxyphenyl)benzenesulfonamide derivative.
Spectroscopic Analysis Protocols
¹H and ¹³C NMR Spectroscopy:
-
Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Infrared (IR) Spectroscopy:
-
For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin disk.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., electrospray ionization - ESI).
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and major fragment ions.
-
Analyze the fragmentation pattern to deduce structural information.
Conclusion
This guide has provided a comparative analysis of the spectroscopic data for N-(4-methoxyphenyl)benzenesulfonamide derivatives. By understanding how substituents influence NMR chemical shifts, IR absorption frequencies, and mass spectral fragmentation patterns, researchers are better equipped to characterize and identify these important molecules. The provided experimental protocols serve as a foundation for obtaining high-quality, reproducible data. As the field of drug discovery continues to evolve, the principles of spectroscopic analysis will remain an indispensable tool for the modern scientist.
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A Comparative Guide to Modern Sulfonamide Synthesis: From Classical Reactions to Catalytic Innovations
The sulfonamide moiety is a cornerstone in medicinal chemistry and drug development, prized for its unique physicochemical properties and its presence in a wide array of therapeutic agents.[1] As a bioisostere for carboxylic acids, it offers enhanced metabolic stability and binding affinities.[2] The journey from simple "sulfa drugs" to complex, modern pharmaceuticals has been paved by an evolution in synthetic methodologies. This guide provides an in-depth comparative analysis of the key methods for sulfonamide synthesis, offering field-proven insights and experimental data to aid researchers in selecting the optimal strategy for their specific needs.
The Classical Approach: Sulfonyl Chlorides and Amines
The reaction of a sulfonyl chloride with a primary or secondary amine has long been the workhorse for constructing the sulfonamide bond.[3][4] This method is straightforward and often high-yielding, making it a common choice in many synthetic laboratories.
Mechanism and Rationale
The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride. A base, typically pyridine or triethylamine, is used to neutralize the HCl byproduct and drive the reaction to completion.
Limitations and Causality
Despite its utility, this classical approach has significant drawbacks. The primary limitation lies in the preparation of the sulfonyl chloride precursors, which often requires harsh and hazardous reagents like chlorosulfonic acid.[3] This process suffers from poor functional group tolerance and can be challenging for electron-deficient aromatic systems.[5] Furthermore, sulfonyl chlorides themselves can be unstable and difficult to handle.
Modern Strategies: Expanding the Synthetic Toolbox
To overcome the limitations of the classical method, a diverse range of modern synthetic strategies has been developed. These approaches offer milder reaction conditions, broader substrate scope, and improved functional group compatibility.
Transition-Metal-Catalyzed Cross-Coupling Reactions
The advent of transition-metal catalysis has revolutionized organic synthesis, and sulfonamide formation is no exception. Palladium, copper, and nickel catalysts have all been successfully employed to construct the S-N bond.[1]
Palladium catalysts are highly effective in coupling aryl halides or triflates with sulfonamides or their precursors.[6] The use of specialized ligands can facilitate the reaction with less reactive aryl chlorides. A significant advancement in this area is the use of sulfur dioxide surrogates, such as DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), which allows for a three-component coupling of an aryl halide, an amine, and SO2.[6]
Experimental Protocol: Palladium-Catalyzed Aminosulfonylation of Aryl Iodides [6]
-
Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with Pd(OAc)2 (5 mol%), a suitable phosphine ligand (e.g., Xantphos, 10 mol%), DABSO (1.5 equivalents), and the aryl iodide (1.0 equivalent).
-
Reagent Addition: The vial is sealed, removed from the glovebox, and the appropriate amine (2.0 equivalents) and a base (e.g., K2CO3, 2.5 equivalents) are added, followed by the solvent (e.g., dioxane).
-
Reaction Execution: The mixture is stirred and heated to 100-120 °C for 12-24 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography.
Copper catalysis offers a more economical alternative to palladium for the N-arylation of sulfonamides with aryl boronic acids. These reactions can often be performed under milder conditions and in more environmentally friendly solvents, such as water.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of Sulfonamides [7][8]
-
Reaction Setup: A reaction tube is charged with Cu(OAc)2·H2O (10 mol%), the aryl boronic acid (1.0 equivalent), DABSO (1.2 equivalents), and a base such as K2CO3 (2.0 equivalents).
-
Reagent Addition: The amine (1.5 equivalents) and a solvent (e.g., methanol or a green solvent like 2-MeTHF) are added.
-
Reaction Execution: The tube is sealed and the mixture is stirred at a specified temperature (e.g., 60 °C) for a set time (e.g., 12-24 hours).
-
Work-up and Purification: The reaction mixture is cooled, diluted with a suitable organic solvent, and washed with aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by chromatography.
Multicomponent Reactions
Multicomponent reactions (MCRs) offer a highly efficient approach to sulfonamide synthesis by combining three or more starting materials in a single step.[1] These reactions are atom-economical and can rapidly generate molecular complexity. A notable example is the copper-catalyzed reaction of triarylbismuthines, nitro compounds, and sodium metabisulfite in a deep eutectic solvent.[1]
Emerging Green Methodologies
In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods.
Electrochemical methods provide a green alternative by using electricity to drive the reaction, often avoiding the need for harsh oxidants or reductants. The oxidative coupling of thiols and amines at an electrode surface is a promising approach for sulfonamide synthesis.[9]
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free method for sulfonamide synthesis.[10] This technique can lead to shorter reaction times and reduced waste generation.
Comparative Analysis of Synthesis Methods
The choice of synthetic method depends on several factors, including the desired substrate scope, functional group tolerance, scalability, and cost. The following table provides a comparative overview of the key performance indicators for the discussed methods.
| Method | Starting Materials | Catalyst/Reagents | General Yields | Reaction Conditions | Key Advantages | Key Limitations |
| Classical Method | Sulfonyl chloride, Amine | Base (e.g., pyridine) | Good to Excellent | Variable, often requires base | Well-established, readily available starting materials | Harsh conditions for sulfonyl chloride synthesis, limited functional group tolerance[5] |
| Pd-Catalyzed Cross-Coupling | Aryl halide/triflate, Amine, SO2 source | Pd catalyst, Ligand, Base | Good to Excellent | 80-120 °C, 12-24 h | Broad substrate scope, high functional group tolerance | Expensive catalyst, ligand sensitivity |
| Cu-Catalyzed Cross-Coupling | Aryl boronic acid, Amine, SO2 source | Cu salt, Base | Good to Excellent | 60-100 °C, 12-24 h | Economical, milder conditions | Can be sensitive to steric hindrance |
| Multicomponent Reactions | Various (e.g., triarylbismuthines, nitro compounds) | Often metal-catalyzed | Moderate to Good | Variable | High atom economy, rapid generation of complexity | Substrate scope can be limited |
| Electrochemical Synthesis | Thiol, Amine | Electrolyte, Electrode | Good | Room temperature | Green, avoids harsh reagents | Requires specialized equipment |
| Mechanochemical Synthesis | Disulfide, Amine | Solid oxidant, Acid/Base | Good to Excellent | Solvent-free, milling | Green, rapid, solvent-free | Scalability can be a challenge |
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic approaches, the following workflow and mechanistic diagrams are provided.
Caption: A simplified workflow comparing the classical and modern transition-metal-catalyzed approaches to sulfonamide synthesis.
Caption: A generalized catalytic cycle for the palladium-catalyzed aminosulfonylation of aryl halides.
Case Studies in Drug Synthesis
The practical application of these methods is best illustrated through their use in the synthesis of important pharmaceutical agents.
Sulfadiazine
Sulfadiazine, a classic sulfa antibiotic, is typically synthesized via the classical method. The synthesis involves the reaction of 4-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by hydrolysis of the acetyl protecting group.[11]
Hydrochlorothiazide
Hydrochlorothiazide, a diuretic, is prepared by the reaction of 5-chloro-2,4-disulfamoylaniline with formaldehyde.[12][13] This synthesis highlights the formation of a cyclic sulfonamide.
Green Chemistry and Safety Considerations
The principles of green chemistry are increasingly important in modern drug development.[14] Methods that reduce waste, use less hazardous reagents, and are more energy-efficient are highly desirable. The E-Factor (Environmental Factor) and Process Mass Intensity (PMI) are useful metrics for comparing the environmental impact of different synthetic routes.[14][15] Modern methods, particularly those employing catalysis and alternative energy sources, generally have more favorable green chemistry metrics compared to the classical approach.
Safety is also a paramount concern. The use of highly corrosive and reactive reagents like chlorosulfonic acid requires stringent safety protocols, including the use of personal protective equipment and working in a well-ventilated fume hood.
Conclusion and Future Outlook
The field of sulfonamide synthesis has evolved significantly, moving from a reliance on a single classical method to a diverse array of modern, often catalytic, approaches. While the classical method remains useful for certain applications, the advantages of modern techniques in terms of substrate scope, functional group tolerance, and sustainability are clear. The continued development of novel catalytic systems, multicomponent reactions, and green methodologies will undoubtedly further expand the synthetic chemist's toolbox for accessing this vital class of compounds, enabling the discovery and development of the next generation of sulfonamide-based therapeutics.
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Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Validation of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
In the landscape of drug discovery and development, the precise and unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. For researchers and scientists working with novel sulfonamide-based compounds, this structural certainty underpins every subsequent stage of investigation, from understanding intermolecular interactions to predicting biological activity. This guide provides an in-depth technical comparison of analytical techniques for the structural validation of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, with a primary focus on the definitive power of single-crystal X-ray crystallography.
The Imperative of Structural Integrity in Sulfonamides
Sulfonamides are a critical class of compounds with a broad spectrum of biological activities.[1][2] Their therapeutic efficacy is intrinsically linked to their three-dimensional conformation, which dictates how they interact with their biological targets.[1] An error in structural assignment can lead to misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug candidate. Therefore, the choice of analytical methodology for structural elucidation is a decision of paramount importance.
X-Ray Crystallography: The Gold Standard for Structural Elucidation
Single-crystal X-ray crystallography stands as the unequivocal gold standard for determining the absolute three-dimensional structure of small molecules.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, we can generate a precise map of electron density, revealing the exact spatial arrangement of every atom in the molecule and in the crystal lattice.[3]
A Hypothetical Validation Workflow for this compound
While a specific public deposition for the crystal structure of this compound is not prominently available, we can construct a robust validation workflow based on established protocols and data from closely related sulfonamide structures.
Figure 1: A generalized workflow for the synthesis, crystallization, and X-ray crystallographic validation of a small molecule like this compound.
Expected Crystallographic Parameters
Based on published structures of similar sulfonamides, such as N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide, we can anticipate key crystallographic parameters for this compound.[4]
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic or Triclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | e.g., P2₁/c or P-1 | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the repeating unit of the crystal. |
| Bond Lengths (e.g., S=O, S-N) | S=O: ~1.43 Å, S-N: ~1.63 Å | Provides definitive evidence of covalent bonding and bond order. |
| Torsion Angles (e.g., C-S-N-C) | Varies | Defines the conformation of the molecule. |
| Intermolecular Interactions | Hydrogen bonds (e.g., N-H···O), π-π stacking | Reveals how molecules pack in the solid state, influencing physical properties.[1] |
A Comparative Analysis of Alternative Techniques
While X-ray crystallography provides the ultimate structural proof, other spectroscopic techniques are indispensable for routine characterization and for providing complementary information.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei. | Excellent for determining the carbon-hydrogen framework and for studying dynamic processes in solution.[5][6] | Does not directly provide 3D spatial coordinates; interpretation can be complex for molecules with overlapping signals. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Highly sensitive, provides accurate mass determination and information about substructures.[6][7] | Does not provide information on stereochemistry or the 3D arrangement of atoms. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast, non-destructive, and excellent for identifying key chemical bonds (e.g., S=O, N-H).[5] | Provides limited information on the overall molecular structure and connectivity. |
Experimental Protocols: A Deeper Dive
Synthesis of this compound
A plausible synthetic route involves the reaction of benzenesulfonyl chloride with N-methyl-1-(4-methoxyphenyl)methanamine in the presence of a base like pyridine to neutralize the HCl byproduct.[1]
-
Dissolve N-methyl-1-(4-methoxyphenyl)methanamine and pyridine in a suitable solvent (e.g., dichloromethane).
-
Cool the solution in an ice bath.
-
Add benzenesulfonyl chloride dropwise with stirring.
-
Allow the reaction to proceed to completion at room temperature.
-
Work up the reaction mixture by washing with dilute acid, water, and brine.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization.
Single-Crystal X-ray Diffraction: From Crystal to Structure
-
Crystal Selection and Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[8]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial structure is solved using direct methods or Patterson methods and then refined to obtain the final, accurate atomic coordinates.[3]
NMR Spectroscopy for Structural Confirmation
-
Sample Preparation: Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more detailed structural information, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.
-
Data Analysis: Analyze the chemical shifts, coupling constants, and cross-peaks to confirm the connectivity of the atoms in the molecule.[6]
Mass Spectrometry for Molecular Weight Verification
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent.
-
Data Acquisition: Introduce the sample into the mass spectrometer (e.g., using electrospray ionization - ESI).
-
Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak. Analyze fragmentation patterns to confirm structural features.[7]
FTIR Spectroscopy for Functional Group Identification
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using an ATR accessory) or as a KBr pellet.
-
Data Acquisition: Record the infrared spectrum.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule (e.g., S=O stretch, C-O stretch, aromatic C-H bends).[5]
Conclusion: An Integrated Approach to Structural Validation
While NMR, MS, and FTIR are powerful tools for the routine characterization of this compound, they provide circumstantial evidence of its structure. Single-crystal X-ray crystallography, in contrast, offers direct and unambiguous proof of the molecule's three-dimensional architecture. For drug development professionals, this level of certainty is not a luxury but a necessity. An integrated approach, utilizing spectroscopic methods for initial characterization and X-ray crystallography for ultimate validation, represents the most rigorous and reliable strategy for advancing sulfonamide-based drug candidates from the laboratory to the clinic.
References
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Acta Crystallographica Section E: Structure Reports Online. (2013). N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1263. [Link]
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Ngassa, F. N., et al. (2020). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 1), 104-108. [Link]
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Asker, F. W., et al. (2017). Synthesis and characterization of some sulfonamide dervatives. International Journal of ChemTech Research, 10(9), 170-177. [Link]
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Rodrigues, V. Z., et al. (2015). Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), 1388–1391. [Link]
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Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
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Koval, A. M., et al. (2021). Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. Molecules, 26(16), 4953. [Link]
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Patel, Z. S., et al. (2018). Crystal structure of N-allyl-4-methyl-benzene-sulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1126–1129. [Link]
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PubChem. (n.d.). 4-Methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Gomez-Alvarez, M., et al. (2022). 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)benzenesulfonohydrazide. Molbank, 2022(2), M1389. [Link]
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Khan, I. U., et al. (2011). N-(4-Methoxyphenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o186. [Link]
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Bousfiha, G., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Crystals, 12(11), 1561. [Link]
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Escobar, H., et al. (2015). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts with Liquid-Chromatography-Tandem Mass Spectrometry. Shimadzu Scientific Instruments. [Link]
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A Senior Application Scientist's Guide to Assessing the Inhibitory Activity of N-benzylbenzenesulfonamide Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
The N-benzylbenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse range of biologically active compounds. Its derivatives have demonstrated potent inhibitory activity against various enzymatic and cellular targets, making them compelling candidates for therapeutic development. This guide provides an in-depth comparison of their performance against key biological targets, supported by experimental data and detailed protocols to ensure rigorous and reproducible assessment. We will explore the causality behind experimental design, emphasizing self-validating systems for trustworthy and authoritative results.
The Landscape of Inhibition: Key Biological Targets
N-benzylbenzenesulfonamide derivatives owe their therapeutic potential to their ability to interact with a wide array of biological targets. The core structure, featuring a sulfonamide group linked to a benzyl moiety, allows for extensive chemical modification, enabling chemists to fine-tune potency and selectivity. Research has identified several primary classes of targets for these compounds.
-
Carbonic Anhydrases (CAs): Perhaps the most well-documented target, various human (hCA) isoforms are strongly inhibited by sulfonamides.[1][2] These zinc-containing metalloenzymes are crucial in processes like pH regulation and CO2 transport. Their inhibition is relevant for treating glaucoma, epilepsy, and certain cancers.[2][3] The inhibitory mechanism relies on the sulfonamide moiety coordinating with the zinc ion in the enzyme's active site.[4]
-
Cholinesterases (AChE & BChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the nervous system that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a primary strategy for managing Alzheimer's disease.[5] Several N-benzyl derivatives have shown potent inhibitory activity, often with selectivity for BChE, which is of increasing interest for advanced Alzheimer's treatment.[5][6]
-
Antiproliferative and Anticancer Activity: Certain derivatives exhibit potent cytotoxic effects against various cancer cell lines by inducing cell cycle arrest.[7][8] The specific molecular targets can vary, but effects on proteins involved in cell cycle progression, such as cyclins, have been observed.[8]
-
Other Enzymatic and Cellular Targets: The versatility of the scaffold has led to the discovery of inhibitors for other important targets, including the Transient Receptor Potential Vanilloid 4 (TRPV4) channel for acute lung injury, membrane-bound phospholipase A2, and microbial enzymes like dihydropteroate synthase (DHPS).[9][10][11]
The following diagram illustrates the general workflow for identifying and characterizing the inhibitory activity of a library of new chemical entities.
Caption: A typical workflow for screening and characterizing enzyme inhibitors.
Comparative Analysis of Inhibitory Potency
The efficacy of an inhibitor is quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value indicates higher potency. The tables below summarize published data for various N-benzylbenzenesulfonamide derivatives against different targets, highlighting the structure-activity relationships (SAR).
Carbonic Anhydrase Inhibition
The primary sulfonamide group is the critical zinc-binding feature for CA inhibition. SAR studies show that substitutions on the benzene and benzyl rings (the "tail" of the inhibitor) dramatically influence isoform selectivity and potency.[12] These tails extend towards the entrance of the active site cavity, interacting with different amino acid residues in each isoform.[12]
| Compound Class/Derivative | Target Isoform | Inhibition Constant (Ki) | Key Structural Features | Reference |
| Benzenesulfonamide-thiouracil conjugates | hCA II | 5.65 nM | N-ethyl acetamide linker enhances potency | [3] |
| Benzenesulfonamide-thiouracil conjugates | hCA IX | 14.2 nM | Selective over CA I and CA II | [3] |
| Benzenesulfonamide-thiouracil conjugates | hCA XII | 4.18 - 4.8 nM | High potency against this isoform | [3] |
| 1,2,3-Triazole bearing benzenesulfonamides | hCA II | ≤ 9.4 nM | Better potency than standard drug Acetazolamide (AZA) | [1] |
| 1,2,3-Triazole bearing benzenesulfonamides | hCA IV | 1.4 - 55.3 nM | Excellent inhibition against membrane-bound isoform | [1] |
Cholinesterase Inhibition
For cholinesterase inhibitors, larger, more hydrophobic substituents on the aromatic rings tend to increase potency.[13] This is consistent with these groups interacting with the hydrophobic peripheral anionic site (PAS) of the enzyme.[13]
| Compound Class/Derivative | Target | IC50 Value | Key Structural Features | Reference | | :--- | :--- | :--- | :--- | | Benzene sulfonamide-piperazine hybrid | AChE | 1.003 mM | Moderate inhibitory potential |[6] | | Benzene sulfonamide-piperazine hybrid | BChE | 1.008 mM | Moderate inhibitory potential |[6] | | N-benzyl benzamide scaffold | BChE | pM to nM range | Novel scaffold with sub-nanomolar potency |[5] | | N-[2-(diethylamino)ethyl]benzenesulfonamide | AChE | 0.5 - 1.5 µM | 3-Naphthyl or 4-Phenyl substituents increase potency |[13] |
Antiproliferative Activity
The antiproliferative activity is highly dependent on the specific cell line and the substitution patterns on the sulfonamide scaffold.
| Compound Derivative | Cell Line | IC50 Value | Reference |
| 4-methoxy-N-(3-chloro-7-indazolyl)benzenesulfonamide | L1210 (murine leukemia) | 0.44 µM | [7] |
| Antofine analogue (methanesulfonamide) | A549 (lung cancer) | 7.76 nM | [8] |
| Cryptopleurine analogue (methanesulfonamide) | A549 (lung cancer) | 0.46 nM | [8] |
| Cryptopleurine analogue (methanesulfonamide) | HCT-116 (colon cancer) | 0.48 nM | [8] |
Gold-Standard Experimental Protocols
The trustworthiness of any comparison guide rests on the integrity of its underlying experimental data. The following protocols are detailed to ensure they are self-validating and reproducible.
Protocol: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard for measuring AChE activity. Its causality is straightforward: the enzyme hydrolyzes a substrate to produce thiocholine, which then reacts with a chromogen (DTNB) to produce a yellow-colored product. The rate of color formation is directly proportional to enzyme activity.
Caption: The reaction principle of the Ellman's assay for AChE inhibition.
Step-by-Step Methodology: [13]
-
Reagent Preparation:
-
Prepare a phosphate buffer (e.g., 100 mM, pH 8.0).
-
Prepare stock solutions of Acetylthiocholine Iodide (ATCI) and 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) in the buffer.
-
Prepare a stock solution of AChE enzyme in buffer containing a stabilizing agent like gelatin or BSA.
-
Prepare serial dilutions of the N-benzylbenzenesulfonamide test compounds in a suitable solvent (e.g., DMSO), then dilute further in buffer.
-
-
Assay Procedure (96-well plate format):
-
To each well, add 20 µL of the test compound dilution (or vehicle control).
-
Add 140 µL of DTNB solution.
-
Add 20 µL of the AChE enzyme solution.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes. This step is crucial as it allows the inhibitor to bind to the enzyme before the substrate is introduced, which is essential for detecting time-dependent or irreversible inhibitors.
-
Reaction Initiation: Add 20 µL of the ATCI substrate solution to each well to start the reaction.
-
Detection: Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes).
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of the inhibitor (change in absorbance per minute).
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - V_inhibitor / V_control).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[14]
-
Protocol: Antiproliferative Sulforhodamine B (SRB) Assay
The SRB assay is a reliable method for assessing cell viability based on the measurement of total cellular protein content. It offers excellent reproducibility and a stable endpoint.
Step-by-Step Methodology: [8]
-
Cell Culture and Seeding:
-
Culture the desired human cancer cell line (e.g., A549, HCT-116) in the appropriate medium supplemented with 10% fetal bovine serum.
-
Harvest the cells and seed them into 96-well plates at a predetermined density (e.g., 5,000 cells/well). Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds.
-
Treat the cells by adding the compounds to the wells. Include a vehicle-only control group.
-
Incubate the plates for the desired exposure time (e.g., 72 hours).
-
-
Cell Fixation and Staining:
-
After incubation, gently add cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells to the bottom of the plate. Incubate for 30-60 minutes at 4°C. The fixation step cross-links the proteins, ensuring they are not lost during subsequent washing steps.
-
Wash the plates five times with slow-running tap water to remove TCA and medium components. Air dry the plates completely.
-
Add 0.4% SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature. SRB is an anionic dye that binds electrostatically to the basic amino acids of cellular proteins.
-
Quickly wash the plates with 1% acetic acid to remove unbound dye. Air dry the plates again.
-
-
Measurement and Analysis:
-
Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Measure the absorbance (optical density) at 515 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression, similar to the enzyme assay.
-
Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
The micro-broth dilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Step-by-Step Methodology: [11]
-
Preparation:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller Hinton Broth (MHB), creating a range of concentrations.
-
Prepare a standardized inoculum of the target bacterial strain (e.g., S. aureus, E. coli) adjusted to a specific optical density (e.g., 0.5 McFarland standard).
-
-
Inoculation and Incubation:
-
Add the bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion and Future Directions
The N-benzylbenzenesulfonamide scaffold remains a highly fruitful starting point for the design of potent and selective inhibitors. The comparative data clearly show that subtle structural modifications can lead to dramatic shifts in potency and target preference, a testament to the power of structure-activity relationship studies. The provided protocols offer a robust framework for researchers to validate new derivatives, ensuring that experimental data is both accurate and comparable across different studies. Future work should continue to leverage this versatile scaffold, exploring new substitution patterns and hybrid molecules to uncover novel inhibitors for challenging therapeutic targets. The integration of computational docking and in silico ADMET profiling can further accelerate the discovery process, prioritizing compounds with the highest potential for clinical success.
References
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Kus, S., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]
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Du, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Available at: [Link]
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Wang, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Available at: [Link]
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Miyake, A., et al. (1996). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Ferdous, J., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available at: [Link]
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Anizon, F., et al. (2001). Synthesis and biological evaluation of N-(7-indazolyl)benzenesulfonamide derivatives as potent cell cycle inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Saeed, A., et al. (2014). Anti-microbial activities of sulfonamides using disc diffusion method. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
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Arshad, M. F., et al. (2022). Synthesis and biological evaluation of benzenesulphonamide-bearing 1,4,5-trisubstituted-1,2,3-triazoles possessing human carbonic anhydrase I, II, IV, and IX inhibitory activity. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Angapelly, S., et al. (2022). Novel benzenesulfonamide-thiouracil conjugates with a flexible N-ethyl acetamide linker as selective CA IX and CA XII inhibitors. Bioorganic Chemistry. Available at: [Link]
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Bhatt, A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. ChemBioChem. Available at: [Link]
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Nocentini, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an antiproliferative and crystallographic investigation. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Al-Masoudi, N. A. L., et al. (2020). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Turkish Journal of Science. Available at: [Link]
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Miller, T. A., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Available at: [Link]
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Wrigley, G. L., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters. Available at: [Link]
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Giel-Pietraszuk, M., et al. (2020). Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. Molecules. Available at: [Link]
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Figiel, M., et al. (2022). Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. International Journal of Molecular Sciences. Available at: [Link]
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Smirnov, A., et al. (2021). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Chemistry & Chemical Technology. Available at: [Link]
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Kim, S., et al. (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry. Available at: [Link]
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A Tale of Two Sulfonamides: A Comparative Guide to N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide and N-(4-methoxybenzoyl)benzenesulfonamide for the Modern Researcher
In the vast landscape of chemical synthesis and drug discovery, the sulfonamide functional group remains a cornerstone, prized for its versatile reactivity and prevalence in a multitude of bioactive compounds. Within this class, subtle structural modifications can lead to profound differences in chemical behavior and biological function. This guide provides an in-depth, data-driven comparison of two structurally related yet functionally distinct sulfonamides: N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide and N-(4-methoxybenzoyl)benzenesulfonamide.
This analysis moves beyond a simple cataloging of properties. It is designed for the discerning researcher, scientist, and drug development professional, offering insights into the causal relationships between structure and performance, supported by experimental evidence and established chemical principles.
At a Glance: Structural and Electronic Divergence
The fundamental difference between these two molecules lies in the nature of the substituent attached to the sulfonamide nitrogen. This single alteration—a methylene linker versus a carbonyl group—creates a cascade of electronic and steric effects that dictate their reactivity and potential applications.
-
This compound (1) : A tertiary sulfonamide characterized by a flexible benzyl group. The nitrogen atom is sp³-hybridized, and the lone pair is available for donation, though sterically hindered by the three substituents (benzenesulfonyl, methyl, and 4-methoxybenzyl). This compound is relatively non-acidic.
-
N-(4-methoxybenzoyl)benzenesulfonamide (2) : A secondary N-acylsulfonamide. The presence of the adjacent electron-withdrawing benzoyl group dramatically alters the nitrogen's electronic environment. The carbonyl group renders the N-H proton significantly acidic, a key feature that dominates its chemistry.
Below is a comparative summary of their core properties:
| Property | This compound (1) | N-(4-methoxybenzoyl)benzenesulfonamide (2) | Rationale for Difference |
| IUPAC Name | This compound | N-(4-methoxybenzoyl)benzenesulfonamide | Reflects the benzyl vs. benzoyl substituent. |
| CAS Number | 64309-39-1 | 5163-67-7 | Unique identifiers for distinct chemical entities. |
| Molecular Formula | C₁₅H₁₇NO₃S | C₁₄H₁₃NO₄S | Difference of a CH₂ group vs. a C=O group. |
| Molecular Weight | 291.37 g/mol | 291.32 g/mol | Near-identical mass, highlighting the isomeric relationship. |
| Functional Group | Tertiary Sulfonamide | N-Acylsulfonamide (Secondary) | Defines the core chemical class and reactivity. |
| Key Structural Feature | N-CH₂-(p-MeO-Ph) | N-C(=O)-(p-MeO-Ph) | The methylene vs. carbonyl linker is the primary point of divergence. |
| Acidity (pKa of N-H) | Not applicable (no N-H) | Acidic | The adjacent benzoyl group strongly withdraws electron density, stabilizing the conjugate base. |
Synthesis: Divergent Pathways to a Common Scaffold
The synthetic routes to compounds 1 and 2 are fundamentally different, dictated by the bond being formed at the sulfonamide nitrogen. These protocols highlight the practical consequences of their structural differences.
Synthesis of this compound (1)
This synthesis proceeds via a standard nucleophilic substitution (Sₙ2) pathway. The nitrogen of N-methylbenzenesulfonamide acts as the nucleophile, displacing a halide from 4-methoxybenzyl halide.
Caption: Workflow for the synthesis of compound (1) via Sₙ2 alkylation.
Experimental Protocol: Synthesis of (1)
-
To a solution of N-methylbenzenesulfonamide (1.0 eq) in a polar aprotic solvent such as DMF, add a base like potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 4-methoxybenzyl chloride (1.1 eq) dropwise to the suspension.
-
Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound (1).
Causality and Experimental Choices:
-
Base: While alkylation can sometimes proceed without a base, deprotonating the sulfonamide nitrogen with a mild base like K₂CO₃ significantly increases its nucleophilicity, leading to faster reaction rates. Stronger bases like NaH can also be used but require anhydrous conditions.
-
Solvent: Polar aprotic solvents like DMF or acetone are ideal as they solvate the cation of the base, leaving the anionic nucleophile more reactive, and are suitable for the temperature range of Sₙ2 reactions.
-
Electrophile: A benzyl halide is an excellent electrophile for Sₙ2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.
Synthesis of N-(4-methoxybenzoyl)benzenesulfonamide (2)
The synthesis of N-acylsulfonamide 2 involves a nucleophilic acyl substitution. The nitrogen of benzenesulfonamide attacks the electrophilic carbonyl carbon of an activated 4-methoxybenzoic acid derivative.
Caption: Workflow for the synthesis of compound (2) via N-acylation.
Experimental Protocol: Synthesis of (2)
A common method involves the Schotten-Baumann reaction conditions.
-
Dissolve benzenesulfonamide (1.0 eq) in a suitable solvent such as dichloromethane or aqueous sodium hydroxide.
-
Add a base, such as pyridine or triethylamine (1.2 eq), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Add 4-methoxybenzoyl chloride (1.1 eq) dropwise while stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an acidic workup by adding dilute HCl to neutralize the excess base.
-
Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-methoxybenzoyl)benzenesulfonamide (2).
An alternative one-pot method has also been reported where 4-methoxybenzoic acid, benzenesulfonamide, and phosphorous oxychloride (POCl₃) are refluxed together.[1] The POCl₃ serves to activate the carboxylic acid in situ, forming the acyl chloride which then reacts with the sulfonamide.[1]
Causality and Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive electrophiles, making them ideal for this transformation. The reaction is typically fast and high-yielding.
-
Base: The base is crucial to neutralize the HCl byproduct generated during the reaction. This prevents the protonation of the sulfonamide nitrogen, which would render it non-nucleophilic.
-
Workup: The acidic workup is a self-validating step. The product (2 ) is acidic and will dissolve in a basic aqueous solution (like sodium bicarbonate), while non-acidic impurities will not. Acidifying the aqueous layer then precipitates the pure product, providing an effective purification method.[1]
Comparative Reactivity: The Decisive Role of the N-H Proton
The most significant performance difference between 1 and 2 stems from the acidic N-H proton present only in 2 .
N-(4-methoxybenzoyl)benzenesulfonamide (2): A Versatile Acidic Pronucleophile
The two strong electron-withdrawing groups (sulfonyl and benzoyl) flanking the N-H bond in compound 2 make this proton significantly acidic (pKa typically in the range of 3-5). This acidity governs its primary reactivity profile:
-
Salt Formation: It readily reacts with bases to form stable salts. This property is often exploited for purification, as the compound can be extracted into a basic aqueous phase and then re-precipitated by adding acid.[1]
-
Alkylation and Acylation: The corresponding anion, generated by deprotonation, is a soft nucleophile. It can participate in Sₙ2 reactions with alkyl halides or in further acylation reactions.
-
Metal Complexation: The N-acylsulfonamide moiety can act as a bidentate ligand, coordinating to metal centers through the nitrogen and carbonyl oxygen atoms. This has implications in catalysis and materials science.
This compound (1): A Sterically Encumbered Base
In contrast, compound 1 is a sterically hindered, weakly basic tertiary sulfonamide. Its reactivity is limited:
-
Lewis Basicity: The nitrogen lone pair is sterically shielded by three bulky groups, making it a poor Lewis base and nucleophile.
-
Stability: It is generally stable to a wide range of reaction conditions, except for those that can cleave the benzyl group (e.g., hydrogenolysis) or degrade the sulfonamide moiety itself (e.g., very strong reducing agents).
This fundamental divergence in reactivity dictates their utility in synthetic chemistry. Compound 2 is a versatile building block, while compound 1 is more likely to be a final target molecule with specific steric and electronic properties.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural features of both compounds suggest distinct potential roles in drug development.
-
This compound (1) : The N-benzylbenzenesulfonamide scaffold is found in various biologically active molecules. For instance, derivatives have been investigated as inhibitors of γ-secretase, an enzyme implicated in Alzheimer's disease.[2] The 4-methoxybenzyl group is a common pharmacophore that can engage in specific interactions with biological targets. The overall structure of 1 is rigid yet non-planar, making it a candidate for occupying well-defined hydrophobic pockets in enzymes or receptors.
-
N-(4-methoxybenzoyl)benzenesulfonamide (2) : The N-acylsulfonamide group is considered a bioisostere of a carboxylic acid.[3] Its acidity allows it to mimic the carboxylate group in binding to active sites, often forming strong hydrogen bonds. However, unlike carboxylic acids, N-acylsulfonamides can be more resistant to metabolic degradation (e.g., enzymatic hydrolysis), potentially leading to improved pharmacokinetic profiles.[3] This makes compound 2 and its analogs attractive for development as enzyme inhibitors, particularly for proteases and other hydrolases.
Caption: Divergent potential applications based on structural motifs.
Conclusion: A Choice Dictated by Function
The comparison between this compound and N-(4-methoxybenzoyl)benzenesulfonamide serves as a compelling case study in structure-function relationships. The simple isosteric replacement of a methylene group with a carbonyl transforms a stable, sterically defined scaffold into a versatile, acidic chemical intermediate.
For the synthetic chemist, N-(4-methoxybenzoyl)benzenesulfonamide (2) offers a gateway to a diverse range of derivatives through reactions exploiting its acidic N-H proton. For the medicinal chemist, it represents a metabolically robust mimic of a carboxylic acid, ideal for designing enzyme inhibitors. Conversely, This compound (1) is less a starting point and more a destination—a target molecule whose specific three-dimensional architecture may be perfectly tailored for a receptor binding pocket.
The choice between these compounds is therefore not one of superior or inferior performance, but one of intended application. Understanding the fundamental chemical principles that drive their divergent behavior is paramount for any researcher aiming to leverage the power of the sulfonamide group in their work.
References
-
Gowda, B. T., Suchetan, P. A., & Sreenivasa, S. (2010). N-(4-Methoxybenzoyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 2), o369. [Link]
-
Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. [Link]
-
Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 117-124. [Link]
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A Comparative Structural Analysis of N-(methoxyphenyl)benzenesulfonamide Isomers for Drug Discovery and Materials Science
Introduction: The Significance of Sulfonamide Isomerism
The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of antibacterial, anti-inflammatory, and anti-cancer agents.[1] The biological activity and physicochemical properties of these molecules are exquisitely sensitive to their three-dimensional structure, which is dictated by the substitution pattern on the aromatic rings. Positional isomerism, in particular, can profoundly influence molecular conformation, crystal packing, and intermolecular interactions, thereby altering a compound's solubility, bioavailability, and target-binding affinity.
This guide provides a detailed structural comparison of the ortho-, meta-, and para-isomers of N-(methoxyphenyl)benzenesulfonamide. By examining the impact of the methoxy group's position on the anilide ring, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-property relationships within this important class of molecules. Our analysis integrates experimental data from X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy with a proposed computational workflow, offering a multi-faceted perspective on the subtle yet significant differences between these isomers.
Synthesis of N-(methoxyphenyl)benzenesulfonamide Isomers: A General Protocol
The synthesis of N-(aryl)benzenesulfonamides is a well-established process, typically proceeding via the nucleophilic substitution of a sulfonyl chloride with an appropriate aniline. The ortho-, meta-, and para-isomers of N-(methoxyphenyl)benzenesulfonamide can all be synthesized following a similar procedure, as outlined below.
Experimental Protocol: Synthesis of N-(methoxyphenyl)benzenesulfonamide
-
Reaction Setup: To a solution of the corresponding methoxyaniline (anisidine) isomer (1.0 eq.) in a suitable solvent such as water or a biphasic system, add benzenesulfonyl chloride (1.0 eq.).
-
Base Addition: Maintain the reaction mixture at a slightly alkaline pH (around 8) by the portion-wise addition of a base, such as a 1 M solution of sodium carbonate. This neutralizes the HCl generated during the reaction.
-
Reaction Monitoring: Stir the mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, acidify the reaction mixture with dilute HCl to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol, to yield the desired N-(methoxyphenyl)benzenesulfonamide isomer.[2]
The causality behind this experimental design lies in the reactivity of the starting materials. The lone pair of electrons on the nitrogen atom of the anisidine is nucleophilic and attacks the electrophilic sulfur atom of the benzenesulfonyl chloride. The presence of a base is crucial to deprotonate the nitrogen atom after the initial attack, regenerating its nucleophilicity and driving the reaction to completion.
Caption: General synthetic workflow for N-(methoxyphenyl)benzenesulfonamide isomers.
Structural Comparison: Insights from X-ray Crystallography
The solid-state conformation and intermolecular interactions of the N-(methoxyphenyl)benzenesulfonamide isomers are best understood through single-crystal X-ray diffraction. While crystal structure data is available for the ortho- and para-isomers, the meta-isomer has not been reported in the Cambridge Structural Database. To facilitate a comprehensive comparison, we will draw upon the detailed structural analysis of the closely related N-(4-methoxyphenyl)-nitrobenzenesulfonamide isomers, which serves as an excellent model system.[1]
In the nitro-analogue series, the bond lengths and angles within the sulfonamide core are very similar across the ortho-, meta-, and para-isomers.[1] The most significant structural differentiator is the conformation, as defined by the torsion angles between the two aromatic rings.
| Parameter | Ortho-Isomer (Analogue) | Meta-Isomer (Analogue) | Para-Isomer (Analogue) | N-(2-methoxyphenyl) benzenesulfonamide | N-(4-methoxyphenyl) benzenesulfonamide |
| C-S-N-C Torsion Angle | Significantly different | Significantly different | Significantly different | 67.25° and -81.17° (two molecules in asymmetric unit)[3] | - |
| Dihedral Angle between Rings | - | - | - | 88.16° and 44.50° (two molecules in asymmetric unit)[3] | 54.6° and 62.9° (disordered ring)[2] |
| Key Intermolecular Interactions | N-H···O (methoxy O) hydrogen bonds | N-H···O (sulfonamide O) hydrogen bonds | N-H···O (sulfonamide O) hydrogen bonds | N-H···O, C-H···O, and C-H···π interactions[3] | N-H···O hydrogen bonds, C-H···π interactions[2] |
| Crystal Packing | Planar sheets | Ladder-shaped sheets | 3D network | 3D network | 1D polymeric chains |
Data for the ortho-, meta-, and para-analogue isomers is from the study on N-(4-methoxyphenyl)-nitrobenzenesulfonamides.[1]
A key observation in the nitro-analogue study is the difference in hydrogen bonding acceptors. In the ortho-isomer, the N-H proton forms a hydrogen bond with the oxygen of the methoxy group, whereas in the meta- and para-isomers, the acceptor is a sulfonamide oxygen atom.[1] This highlights the influence of the methoxy group's position on the intermolecular interactions, which in turn dictates the crystal packing. The ortho-isomer's intramolecular-like hydrogen bonding may be due to steric hindrance from the adjacent nitro group, forcing the methoxy group into proximity with the N-H proton.
For the target molecules, the crystal structure of N-(2-methoxyphenyl)benzenesulfonamide reveals two independent molecules in the asymmetric unit with significantly different dihedral angles between the phenyl rings (88.16° and 44.50°), indicating conformational flexibility.[3] In contrast, N-(4-methoxyphenyl)benzenesulfonamide forms one-dimensional polymeric chains through N-H···O hydrogen bonds.[2]
Spectroscopic Characterization: An NMR Perspective
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable information about the chemical environment of atoms in a molecule. While a direct comparative study of the target isomers is not available, we can infer the expected spectral features from data on closely related analogues.
¹H NMR:
-
Ortho-isomer: The protons on the methoxy-substituted ring are expected to be the most deshielded due to the anisotropic effect of the nearby sulfonyl group and potential intramolecular hydrogen bonding.
-
Meta-isomer: The protons on the methoxy-substituted ring will experience less of an electronic effect from the sulfonamide group compared to the ortho and para positions.
-
Para-isomer: The methoxy group at the para position will exert its electron-donating effect, leading to a more upfield shift for the aromatic protons on that ring compared to the unsubstituted benzenesulfonamide.
¹³C NMR:
-
The carbon atom attached to the methoxy group will show a characteristic downfield shift.
-
The electronic effects of the methoxy group (electron-donating) and the sulfonamide group (electron-withdrawing) will influence the chemical shifts of the aromatic carbons in a predictable manner based on their relative positions.
Computational Workflow for Isomer Comparison
In the absence of complete experimental data, particularly for the meta-isomer, computational chemistry offers a powerful tool for a systematic comparison. Density Functional Theory (DFT) calculations can provide insights into the geometric parameters, conformational preferences, and electronic properties of the isomers.
Proposed Experimental Protocol: DFT Calculations
-
Structure Building: Construct the 3D structures of the ortho-, meta-, and para-isomers of N-(methoxyphenyl)benzenesulfonamide using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization for each isomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)). This will yield the lowest energy conformation for each isomer in the gas phase.
-
Property Calculation: From the optimized geometries, calculate key properties such as:
-
Bond lengths, bond angles, and dihedral angles.
-
Frontier molecular orbital energies (HOMO and LUMO) to assess electronic properties.
-
Molecular electrostatic potential (MEP) maps to visualize charge distribution and predict sites for intermolecular interactions.
-
Simulated IR and NMR spectra for comparison with experimental data.
-
-
Data Analysis: Compare the calculated parameters across the three isomers to understand the influence of the methoxy group's position on the molecular structure and properties.
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to explain the rationale behind each step, ensuring a deep understanding of the safety protocols and regulatory requirements. Our commitment is to empower laboratory personnel with the knowledge to manage chemical waste responsibly, fostering a culture of safety and environmental stewardship.
Understanding the Compound: Hazard Profile and Reactivity
The primary known hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.
-
Serious Eye Irritation (H319): Causes serious eye irritation.
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.
The sulfonamide functional group is generally considered to be relatively unreactive and hydrolytically stable under normal environmental conditions of pH and temperature.[1][2] However, thermal decomposition at elevated temperatures can occur, potentially releasing irritating gases and vapors.[3] The presence of aromatic rings and an ether linkage suggests that upon combustion, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and sulfur oxides (SOx) may be formed.
Incompatible Materials: Based on the functional groups, avoid contact with strong oxidizing agents.[4]
Safety Summary Table
| Hazard Classification | GHS Pictogram | Precautionary Measures |
| Skin Irritant (Category 2) | Exclamation Mark | Wear protective gloves and clothing. |
| Eye Irritant (Category 2A) | Exclamation Mark | Wear eye and face protection. |
| STOT SE (Category 3) | Exclamation Mark | Avoid breathing dust; use in a well-ventilated area. |
The Disposal Workflow: A Step-by-Step Protocol
Proper disposal is a systematic process that begins with the correct personal protective equipment (PPE) and ends with compliant waste transfer. This workflow is designed to be a self-validating system, ensuring safety at each stage.
Immediate Safety: Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or a face shield are essential to prevent eye contact.
-
Skin Protection: A standard laboratory coat and disposable nitrile gloves are required. Ensure gloves are compatible with the solvents used to dissolve the compound.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid compound should ideally occur within a certified chemical fume hood.
Waste Segregation and Collection
The foundation of compliant chemical waste management is proper segregation. This compound waste should be categorized as non-halogenated organic solid waste .
Step-by-Step Collection Procedure:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the solid waste. The container must be marked with a "Hazardous Waste" label.
-
Labeling: The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The primary hazards: "Irritant"
-
The date accumulation started.
-
-
Transferring Waste: Carefully transfer the solid waste into the designated container using a chemically resistant spatula or scoop. Avoid creating dust.
-
Contaminated Materials: Any materials grossly contaminated with the compound, such as weighing paper, gloves, or absorbent pads, should also be placed in this container.
-
Solutions: If the compound is in solution, it should be collected in a separate, clearly labeled container for non-halogenated organic liquid waste . Do not mix with solid waste. The solvent system must be identified on the label.
On-Site Accumulation and Storage
Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) before being collected by your institution's Environmental Health and Safety (EHS) department or a licensed waste contractor.[5]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.
-
Segregation in SAA: Store the waste container in secondary containment (e.g., a chemical-resistant tray) and away from incompatible materials, particularly strong oxidizing agents.[5]
-
Volume Limits: Do not exceed the SAA volume limits set by the EPA and your institution (typically 55 gallons for hazardous waste and/or 1 quart for acutely toxic waste).[6]
Disposal Decision Logic
The following diagram illustrates the decision-making process for the proper disposal route of this compound waste, aligning with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.
Caption: Disposal workflow for this compound.
Regulatory Framework: Adherence to RCRA
The disposal of this chemical falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA).[7] As a generator of hazardous waste, your laboratory is responsible for its management from "cradle to grave."[8]
Key RCRA principles to adhere to include:
-
Waste Characterization: You must correctly identify the waste and its hazards.[8]
-
Generator Status: Your laboratory's generator status (e.g., Very Small, Small, or Large Quantity Generator) determines accumulation time limits and other requirements.[9]
-
Proper Containment and Labeling: As detailed above, containers must be appropriate for the waste, kept in good condition, and correctly labeled.
-
Authorized Disposal: Waste must be transferred to a licensed Treatment, Storage, and Disposal Facility (TSDF).[10] Never dispose of this chemical down the drain or in the regular trash.[6]
Spill and Emergency Procedures
In case of a spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large spills, contact your institution's EHS immediately.
-
Don Appropriate PPE: Wear the PPE outlined in section 2.1.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to minimize dust generation. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand).
-
Collect and Dispose: Place all contaminated materials into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and then soap and water.
In case of personal exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water.[11]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
References
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Retrieved from [Link]
-
University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
EHSLeaders. (2021, March 24). RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties. Retrieved from [Link]
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A Researcher's Guide to the Safe Handling of N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. N-(4-Methoxybenzyl)-N-methylbenzenesulfonamide, a member of the sulfonamide class of compounds, presents unique handling requirements that necessitate a thorough understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound from receipt to disposal, ensuring both personal safety and the integrity of your research.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before handling any chemical, a comprehensive understanding of its hazard profile is paramount. For this compound, we must consider the general properties of sulfonamides and the specific data available for structurally related compounds.
According to available safety data, related sulfonamide compounds are known to cause skin and eye irritation.[1][2] One safety data sheet for a closely related compound, 4-Methoxy-N-methylbenzylamine, classifies it as a skin and eye irritant, and harmful if swallowed.[3] GHS hazard statements for this compound include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4] Therefore, all handling procedures must be designed to prevent contact with skin, eyes, and inhalation of any dust or aerosols.[2][5][6][7]
Key Potential Hazards:
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1][2]
-
Serious Eye Irritation: Contact with eyes can cause significant damage.[1][2]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable. The following table outlines the recommended PPE for handling this compound, based on the potential hazards.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles or a face shield.[2] | Chemical-resistant gloves (e.g., nitrile).[5][6] | Laboratory coat.[6] | Use in a chemical fume hood is recommended. If not feasible, a NIOSH-approved respirator for particulates may be necessary.[6] |
| Conducting reactions and transfers | Chemical safety goggles and a face shield.[2] | Chemical-resistant gloves (e.g., nitrile).[5][6] | Chemical-resistant apron over a laboratory coat.[6] | All operations should be conducted in a certified chemical fume hood.[6] |
| Handling spills | Chemical safety goggles and a face shield.[2] | Heavy-duty chemical-resistant gloves. | Chemical-resistant suit or coveralls. | A NIOSH-approved respirator with appropriate cartridges. |
| Waste disposal | Chemical safety goggles.[2] | Chemical-resistant gloves (e.g., nitrile).[5][6] | Laboratory coat.[6] | Not generally required if handling sealed waste containers. |
The Rationale Behind the Choices:
-
Eye and Face Protection: The risk of serious eye irritation necessitates the use of chemical safety goggles at a minimum.[2] A face shield provides an additional layer of protection against splashes, especially during transfers of solutions.
-
Hand Protection: Chemical-resistant gloves are essential to prevent skin contact and subsequent irritation.[5][6] Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is sufficient for most routine procedures.[6] For larger quantities or situations with a higher risk of splashing, a chemical-resistant apron should be worn.
-
Respiratory Protection: Due to the potential for respiratory irritation, handling this compound in a well-ventilated area, preferably a chemical fume hood, is crucial.[6] This engineering control is the most effective way to minimize inhalation exposure.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow provides a logical sequence for safe operations.
Experimental Protocol: Step-by-Step Methodology
-
Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and any other chemicals being used.
-
Establish a Designated Work Area: Demarcate a specific area for handling the compound, preferably within a chemical fume hood.[6] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.
-
-
Handling:
-
Weighing: If the compound is a solid, weigh it in a ventilated balance enclosure or a fume hood to prevent the inhalation of fine particles.
-
Solution Preparation: Prepare solutions within a chemical fume hood.[6] Add the compound slowly to the solvent to avoid splashing.
-
Conducting the Experiment: Perform all experimental manipulations within the fume hood. Use appropriate glassware and equipment to minimize the risk of spills or breakage.
-
-
Cleanup and Disposal:
-
Decontamination: After completing the experiment, decontaminate all work surfaces with an appropriate cleaning agent.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye protection. Wash hands thoroughly after removing all PPE.[5]
-
Waste Disposal: Dispose of all waste, including empty containers, contaminated PPE, and reaction byproducts, in accordance with local, state, and federal regulations.[8][9] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[8][9]
-
Emergency Procedures: Planning for the Unexpected
In the event of an exposure or spill, a swift and informed response is critical.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[9] Remove contaminated clothing. Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9] Seek immediate medical attention.[9]
-
Inhalation: Move the individual to fresh air.[9] If breathing is difficult, administer oxygen. Seek medical attention.[9]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.[3]
-
Spills: Evacuate the area. For small spills, absorb the material with an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[8] For large spills, contact your institution's environmental health and safety department.
Disposal Plan: Responsible Stewardship
Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous chemical waste.
-
Containerization: Collect all waste in clearly labeled, sealed, and appropriate containers.[8][9]
-
Disposal Protocol: Follow your institution's specific procedures for hazardous waste disposal. This typically involves collection by a certified hazardous waste management company. Do not dispose of this chemical down the drain.[9]
By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a secure environment for groundbreaking scientific discovery.
References
-
AA Blocks. (n.d.). This compound, 98% Purity, C15H17NO3S, 100 grams. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). N-Triphenylmethyl-5-[4'-methylbiphenyl-2-yl]tetrazole. Retrieved from [Link]
- Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Molecular Structure, 1246, 131206.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
